molecular formula C21H30BrNO4 B13864987 N-Butylscopolammonium Bromide-d9

N-Butylscopolammonium Bromide-d9

Cat. No.: B13864987
M. Wt: 449.4 g/mol
InChI Key: HOZOZZFCZRXYEK-GZZKIYEGSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butylscopolammonium Bromide-d9 is a useful research compound. Its molecular formula is C21H30BrNO4 and its molecular weight is 449.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30BrNO4

Molecular Weight

449.4 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-9-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide

InChI

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1/i1D3,3D2,4D2,10D2;

InChI Key

HOZOZZFCZRXYEK-GZZKIYEGSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-]

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

Foundational & Exploratory

N-Butylscopolammonium Bromide-d9: A Technical Overview of its Chemical Properties and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Butylscopolammonium Bromide-d9, a deuterated analog of the anticholinergic and antispasmodic agent, N-Butylscopolammonium Bromide. This document details its physical and chemical characteristics, analytical methodologies for its quantification, and the underlying signaling pathways of its non-deuterated counterpart.

Core Chemical and Physical Properties

This compound is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies for the quantification of N-Butylscopolammonium Bromide in biological matrices.[1] Its isotopic labeling provides a distinct mass spectrometric signature, enabling precise and accurate measurement.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below, with data for the non-deuterated form provided for comparison.

PropertyThis compoundN-Butylscopolammonium Bromide
Chemical Formula C₂₁H₂₁D₉BrNO₄[2][3][4]C₂₁H₃₀BrNO₄[5]
Molecular Weight 449.42 g/mol [2][3][4]440.37 g/mol [5]
Appearance White to Off-White Solid[3]Crystals from methanol
Purity >95% (HPLC)[6]Not specified
Isotopic Enrichment >95%[6]Not applicable
Storage Conditions -20°C[6] or 2-8°C, Hygroscopic, under inert atmosphere[3]Not specified
Melting Point Not specified142-144°C
Specific Optical Rotation Not specified[α]D²⁰ -20.8° (c = 3 in water)

Experimental Protocols

The primary application of this compound is as an internal standard in chromatography-mass spectrometry-based assays. Below is a detailed methodology for the determination of N-Butylscopolamine in human plasma using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Quantification of N-Butylscopolamine in Human Plasma by UHPLC-MS/MS[1]

This method is designed for the sensitive and selective quantification of N-butylscopolamine in plasma for bioequivalence studies.

2.1.1. Sample Preparation (Solid-Phase Extraction)

  • To a 500 µL aliquot of human plasma, add this compound as the internal standard.

  • Perform a solid-phase extraction (SPE) to clean up the plasma sample and isolate the analyte and internal standard.

  • Elute the compounds from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.

2.1.2. UHPLC Conditions

  • Column: Phenyl column

  • Mobile Phase: Acetonitrile: 2 mM ammonium (B1175870) formate (B1220265) + 0.02% formic acid (20:80 v/v)

  • Flow Rate: Isocratic elution

  • Injection Volume: Appropriate for the system sensitivity

2.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-Butylscopolamine: m/z 360 → 194

    • This compound (IS): m/z 369 → 203

  • Collision Gas: Argon

  • Collision Energy: 22 eV for both analyte and internal standard

Visualized Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of N-Butylscopolamine using its deuterated internal standard.

experimental_workflow plasma Plasma Sample is Add N-Butylscopolammonium Bromide-d9 (IS) plasma->is spe Solid-Phase Extraction (SPE) is->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute inject UHPLC-MS/MS Analysis reconstitute->inject

Figure 1: General workflow for plasma sample analysis.

Signaling Pathway of N-Butylscopolammonium Bromide

N-Butylscopolammonium Bromide is a peripherally acting antimuscarinic agent that exerts its antispasmodic effect by competitively inhibiting acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, particularly in the gastrointestinal tract.[7][8][9] The primary receptors involved are the M2 and M3 subtypes.[10][11][12]

  • M3 Receptor Pathway (Primary Contraction Pathway): The binding of acetylcholine to M3 receptors, which are coupled to Gq/11 proteins, activates phospholipase C (PLC).[11][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca²⁺ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin, and subsequent smooth muscle contraction.[11]

  • M2 Receptor Pathway (Inhibitory and Sensitizing Role): M2 receptors are coupled to Gi/o proteins.[11][13] Acetylcholine binding to M2 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally promotes relaxation. Therefore, M2 receptor activation indirectly contributes to contraction by inhibiting relaxation pathways.

N-Butylscopolammonium Bromide blocks both of these pathways by preventing acetylcholine from binding to the M2 and M3 receptors, leading to smooth muscle relaxation and an antispasmodic effect.

The following diagram illustrates the signaling cascade leading to smooth muscle contraction and the inhibitory action of N-Butylscopolammonium Bromide.

signaling_pathway cluster_membrane Smooth Muscle Cell Membrane cluster_cytosol Cytosol M3 M3 Receptor Gq Gq/11 M3->Gq activates M2 M2 Receptor Gi Gi/o M2->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Ca²⁺ Release (SR) IP3->Ca_SR Ca_increase ↑ [Ca²⁺]i Ca_SR->Ca_increase MLCK MLCK Activation Ca_increase->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction leads to cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Relaxation Relaxation PKA->Relaxation ACh Acetylcholine ACh->M3 binds ACh->M2 binds NBB N-Butylscopolammonium Bromide NBB->M3 blocks NBB->M2 blocks

Figure 2: Muscarinic receptor signaling in smooth muscle.

References

In Vitro Mechanism of Action of N-Butylscopolammonium Bromide-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butylscopolammonium Bromide-d9 is the deuterated analogue of N-Butylscopolammonium Bromide (also known as Hyoscine Butylbromide or Scopolamine (B1681570) Butylbromide), a peripherally acting antimuscarinic agent. This technical guide delineates the in vitro mechanism of action of this compound, providing a comprehensive overview for researchers and drug development professionals. Due to the limited availability of specific in vitro data for the deuterated form, this document primarily relies on the extensive data available for N-Butylscopolammonium Bromide, which is expected to have a virtually identical pharmacological profile. The core mechanism of action is competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, with a notable affinity for nicotinic receptors as well. This antagonism leads to the relaxation of smooth muscle, which is the basis of its clinical use as an antispasmodic.

Core Mechanism of Action: Muscarinic and Nicotinic Receptor Antagonism

N-Butylscopolammonium Bromide exerts its primary pharmacological effect through the competitive blockade of muscarinic acetylcholine receptors (mAChRs) located on the surface of smooth muscle cells.[1][2] This action prevents acetylcholine from binding to and activating these receptors, thereby inhibiting parasympathetically mediated smooth muscle contraction.[1][2] The result is a spasmolytic effect on the smooth muscle of the gastrointestinal, biliary, and genito-urinary tracts.[1]

Pharmacological studies have revealed that N-Butylscopolammonium Bromide has a high affinity for muscarinic receptors.[1] While it is known to bind to M3 receptors in the gastrointestinal tract, detailed studies on cloned human muscarinic receptors provide a more nuanced understanding of its binding profile.[1][2]

In addition to its potent antimuscarinic activity, N-Butylscopolammonium Bromide also exhibits a ganglion-blocking effect through its interaction with nicotinic acetylcholine receptors (nAChRs). This dual antagonism at both muscarinic and nicotinic receptors contributes to its overall spasmolytic efficacy.

Quantitative Analysis of Receptor Binding Affinity

Receptor SubtypeLigandKi (nM)Reference
Human M1Scopolamine0.83[3]
Human M2Scopolamine5.3[3]
Human M3Scopolamine0.34[3]
Human M4Scopolamine0.38[3]
Human M5Scopolamine0.34[3]

Note: The Ki value represents the concentration of the competing ligand (scopolamine) that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Signaling Pathways

The antagonistic action of N-Butylscopolammonium Bromide at muscarinic receptors interrupts downstream signaling cascades that are normally initiated by acetylcholine. The specific pathway affected depends on the G-protein to which the muscarinic receptor subtype is coupled.

  • M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Acetylcholine binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation in intracellular calcium is a key trigger for smooth muscle contraction. N-Butylscopolammonium Bromide blocks this entire cascade by preventing the initial receptor activation.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. N-Butylscopolammonium Bromide's antagonism at these receptors would prevent this decrease in cAMP.

Gq_Signaling_Pathway ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 Binds to NBB N-Butylscopolammonium Bromide-d9 NBB->M1_M3_M5 Blocks Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction

Figure 1: Gq/11-Coupled Muscarinic Receptor Signaling Pathway Antagonized by this compound.

Gi_Signaling_Pathway ACh Acetylcholine M2_M4 M2, M4 Receptors ACh->M2_M4 Binds to NBB N-Butylscopolammonium Bromide-d9 NBB->M2_M4 Blocks Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response Modulation of Cellular Response cAMP->Cellular_Response

Figure 2: Gi/o-Coupled Muscarinic Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the mechanism of action of muscarinic antagonists like N-Butylscopolammonium Bromide.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Test compound: this compound at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes (typically 20-50 µg protein/well), a fixed concentration of [3H]NMS (near its Kd), and varying concentrations of this compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of atropine.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Muscarinic Receptor) start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - [3H]NMS (Radioligand) - this compound (or Vehicle/Atropine) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound from Free Radioligand incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end Calcium_Flux_Workflow start Start plate_cells Plate CHO Cells Expressing Gq-Coupled Muscarinic Receptor start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye add_antagonist Add N-Butylscopolammonium Bromide-d9 (Antagonist) load_dye->add_antagonist measure_fluorescence Measure Baseline Fluorescence, Add Agonist (Carbachol), and Measure Kinetic Response add_antagonist->measure_fluorescence analyze Data Analysis: - Determine Inhibition of Calcium Response - Calculate IC50/pA2 measure_fluorescence->analyze end End analyze->end

References

An In-depth Technical Guide to the Synthesis and Purification of N-Butylscopolammonium Bromide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Butylscopolammonium Bromide-d9, a deuterated analog of the anticholinergic and antispasmodic agent, N-Butylscopolammonium Bromide. This isotopically labeled compound is a valuable tool in pharmacokinetic studies, metabolism research, and as an internal standard in analytical assays. This document outlines a detailed, plausible experimental protocol for its preparation and purification, along with expected analytical data and process visualizations.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a single-step quaternization of the tertiary amine of scopolamine (B1681570) with a deuterated alkylating agent, n-butyl-d9 bromide. This nucleophilic substitution reaction is a well-established method for the formation of quaternary ammonium (B1175870) salts.

Experimental Protocols

Synthesis of n-Butyl-d9 Bromide (Starting Material)

A plausible method for the synthesis of n-butyl-d9 bromide involves the reaction of n-butanol-d10 with hydrobromic acid and a dehydrating agent, such as sulfuric acid.

Materials:

  • n-Butanol-d10

  • Hydrobromic acid (48% aqueous solution)

  • Concentrated Sulfuric Acid

  • Anhydrous Calcium Chloride

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to a chilled solution of hydrobromic acid.

  • Slowly add n-butanol-d10 to the acidic mixture with continuous stirring.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Set up for distillation and distill the crude n-butyl-d9 bromide.

  • Wash the distillate sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water in a separatory funnel.

  • Dry the organic layer over anhydrous calcium chloride.

  • Perform a final distillation to obtain pure n-butyl-d9 bromide.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of the non-deuterated analog.[1]

Materials:

  • Scopolamine hydrobromide (or free base)

  • n-Butyl-d9 bromide

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Methanol, anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • If starting with scopolamine hydrobromide, convert it to the free base by treatment with a suitable base (e.g., sodium bicarbonate) and extraction with an organic solvent. Dry the organic extract and evaporate the solvent.

  • Dissolve the scopolamine free base in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.

  • Add n-butyl-d9 bromide to the solution.

  • Heat the reaction mixture to reflux and maintain for approximately 35-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the crude product.

  • Isolate the crude this compound by filtration or decantation.

  • Wash the crude product with cold, anhydrous diethyl ether to remove unreacted starting materials.

Purification Protocol

Purification of the crude this compound is critical to remove any unreacted scopolamine, n-butyl-d9 bromide, and potential side products. Recrystallization is an effective method for obtaining a highly purified product.[1]

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot, anhydrous methanol.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of cold, anhydrous methanol.

  • Repeat the recrystallization process until the desired purity is achieved.

  • Dry the final product under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )
ScopolamineC₁₇H₂₁NO₄303.35
n-Butyl-d9 BromideC₄D₉Br146.10
This compoundC₂₁H₂₁D₉BrNO₄449.43

Table 2: Expected Analytical Data for this compound

Analytical TechniqueExpected Result
¹H NMR Absence of signals corresponding to the N-CH₃ group of scopolamine. Appearance of characteristic signals for the scopolamine core protons. Absence of signals for the butyl group protons.
²H NMR Presence of signals corresponding to the nine deuterium (B1214612) atoms of the butyl group.
Mass Spectrometry (ESI+) [M]⁺ = 369.2 (corresponding to the N-butyl-d9-scopolammonium cation)
HPLC Purity > 98%
Melting Point Expected to be similar to the non-deuterated analog (142-144 °C)

Mandatory Visualizations

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_product Crude Product Scopolamine Scopolamine Reaction Quaternization (Reflux in THF) Scopolamine->Reaction nButylD9Br n-Butyl-d9 Bromide nButylD9Br->Reaction CrudeProduct Crude N-Butylscopolammonium Bromide-d9 Reaction->CrudeProduct

Caption: Synthetic workflow for this compound.

Purification_Workflow cluster_crude Crude Product cluster_purification Purification cluster_final Final Product CrudeProduct Crude Product Recrystallization Recrystallization (Methanol) CrudeProduct->Recrystallization Washing Washing (Cold Methanol) Recrystallization->Washing Drying Vacuum Drying Washing->Drying PureProduct Pure N-Butylscopolammonium Bromide-d9 Drying->PureProduct

Caption: Purification workflow for this compound.

References

Deuterated vs. Non-Deuterated N-Butylscopolammonium Bromide: An In-depth Technical Guide on Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Butylscopolammonium Bromide is a widely utilized antispasmodic agent, the stability of which is a critical factor in its therapeutic efficacy and shelf-life. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), at specific molecular positions presents a promising avenue for enhancing the stability of pharmaceuticals. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the stability of deuterated versus non-deuterated N-Butylscopolammonium Bromide. While direct comparative stability studies are not extensively available in public literature, this guide synthesizes established principles of the kinetic isotope effect (KIE), known degradation pathways of N-Butylscopolammonium Bromide, and standard methodologies for stability testing to provide a robust framework for researchers.

The primary degradation pathway for N-Butylscopolammonium Bromide is the hydrolysis of its ester bond, a reaction particularly accelerated under alkaline conditions. The substitution of hydrogen with deuterium at or near the ester linkage can significantly decrease the rate of this hydrolytic cleavage due to the primary and secondary kinetic isotope effects. This guide outlines the theoretical basis for this enhanced stability, details the experimental protocols necessary to quantify these differences, and presents the relevant chemical pathways and logical frameworks in clear, visual formats.

Introduction: The Principle of Deuteration and the Kinetic Isotope Effect

Deuteration, the selective replacement of hydrogen (¹H) with deuterium (²H or D), is a powerful strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of drug molecules.[1] The underlying principle is the Deuterium Kinetic Isotope Effect (KIE) , which arises from the fundamental difference in the C-H and C-D bond strengths.[2] A C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a C-H bond. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly.[3]

For N-Butylscopolammonium Bromide, a quaternary ammonium (B1175870) compound, the primary routes of degradation involve metabolic and chemical hydrolysis of the ester bond.[4][5] Deuteration at positions that influence the stability of this ester linkage is hypothesized to enhance the molecule's resistance to degradation.

Degradation Pathways of N-Butylscopolammonium Bromide

The core structure of N-Butylscopolammonium Bromide contains an ester functional group that is susceptible to hydrolysis. Forced degradation studies have demonstrated that the compound is particularly sensitive to alkaline conditions, leading to the cleavage of the ester bond.[6][7] This process breaks the molecule into scopolamine (B1681570) N-butyl bromide and tropic acid.

As a quaternary ammonium salt, other potential degradation pathways, though less prominent for this specific molecule under typical conditions, include Hofmann elimination and nucleophilic substitution.[8][9]

Below is a diagram illustrating the primary hydrolytic degradation pathway.

NBSB N-Butylscopolammonium Bromide Products Scopolamine N-butyl Bromide + Tropic Acid NBSB->Products Ester Hydrolysis (especially under alkaline conditions)

Caption: Primary hydrolytic degradation pathway of N-Butylscopolammonium Bromide.

The Hypothesized Impact of Deuteration on Stability

The stability of N-Butylscopolammonium Bromide can be enhanced by leveraging the kinetic isotope effect on its primary degradation pathway: ester hydrolysis. The rate of ester hydrolysis can be influenced by deuteration at two key positions:

  • α-Position to the Carbonyl Group: Deuteration of the hydrogen atom on the carbon alpha to the ester's carbonyl group can lead to a primary kinetic isotope effect . While the C-H bond isn't directly cleaved in the hydrolysis mechanism, changes in hybridization from sp² in the ester to sp³ in the tetrahedral intermediate are affected by the isotopic substitution, which can slow down the reaction.

  • β-Position (in the Tropic Acid Moiety): Deuteration at the β-position of the tropic acid portion of the molecule can exert a secondary kinetic isotope effect . This effect is transmitted through space and through bonds, influencing the stability of the transition state of the hydrolysis reaction.

The logical relationship for the anticipated increase in stability is outlined below.

Deuteration Selective Deuteration of N-Butylscopolammonium Bromide KIE Kinetic Isotope Effect (KIE) Deuteration->KIE SlowerHydrolysis Decreased Rate of Ester Hydrolysis KIE->SlowerHydrolysis IncreasedStability Enhanced Chemical and Metabolic Stability SlowerHydrolysis->IncreasedStability

Caption: Logical framework for enhanced stability of deuterated N-Butylscopolammonium Bromide.

Quantitative Data Summary

Direct, publicly available quantitative data comparing the stability of deuterated and non-deuterated N-Butylscopolammonium Bromide is limited. However, based on the principles of KIE on ester hydrolysis, a hypothetical comparative stability profile can be projected. The following table illustrates the expected qualitative and potential quantitative differences that would be the focus of experimental verification.

ParameterNon-Deuterated N-Butylscopolammonium BromideDeuterated N-Butylscopolammonium Bromide (Hypothetical)Rationale
Degradation Rate Constant (k) under Alkaline Conditions k_Hk_D (where k_D < k_H)Kinetic Isotope Effect slows the rate-determining step of hydrolysis.
Half-life (t½) in Alkaline Solution t½_Ht½_D (where t½_D > t½_H)Inversely proportional to the degradation rate constant.
Shelf-life (ICH Conditions) StandardPotentially ExtendedReduced susceptibility to hydrolytic degradation should lead to a longer shelf-life.
Metabolic Clearance (in vitro) StandardPotentially ReducedIf ester hydrolysis is a significant metabolic pathway, KIE would reduce the rate of metabolic clearance.

Experimental Protocols

To empirically determine the stability differences between deuterated and non-deuterated N-Butylscopolammonium Bromide, a series of well-defined experiments are necessary. A prerequisite for these studies is the synthesis of the deuterated compound, a procedure for which has been documented.[10]

Forced Degradation Study (Comparative)

Objective: To compare the degradation profiles of deuterated and non-deuterated N-Butylscopolammonium Bromide under various stress conditions to identify differences in stability.

Methodology:

  • Sample Preparation: Prepare solutions of both deuterated and non-deuterated N-Butylscopolammonium Bromide of known concentration in appropriate solvents.

  • Stress Conditions (as per ICH Q1A(R2)):

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 1 hour (due to known sensitivity).

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 60°C for 48 hours.

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Employ a validated stability-indicating HPLC-UV or LC-MS method to separate the parent drug from its degradation products.[6][7]

  • Data Analysis: Quantify the amount of parent drug remaining and the formation of major degradants at each time point. Calculate the degradation rate constants and half-lives for both compounds under each stress condition.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Start Prepare Solutions of Deuterated & Non-deuterated N-Butylscopolammonium Bromide Acid Acidic Hydrolysis Start->Acid Alkali Alkaline Hydrolysis Start->Alkali Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photostability Start->Photo Analysis HPLC-UV or LC-MS Analysis of Parent and Degradants Acid->Analysis Alkali->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Comparative Stability Profile (Degradation Rates, Half-lives) Analysis->Result

Caption: Workflow for a comparative forced degradation study.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of deuterated and non-deuterated N-Butylscopolammonium Bromide in a biological matrix.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species of interest), a NADPH-regenerating system, and phosphate (B84403) buffer (pH 7.4).

  • Initiation of Reaction: Add a known concentration of the test compound (deuterated or non-deuterated N-Butylscopolammonium Bromide) to the pre-warmed incubation mixture.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the metabolic activity with a suitable organic solvent (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the line will give the elimination rate constant, from which the in vitro half-life can be calculated (t½ = 0.693 / slope).

Signaling Pathways and Mechanism of Action

N-Butylscopolammonium Bromide is a peripherally acting antimuscarinic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic (M3) receptors on smooth muscle cells.[5] This blockade inhibits smooth muscle contraction, leading to its antispasmodic effects. Deuteration is not expected to alter this fundamental mechanism of action, as receptor binding is primarily governed by the molecule's shape and electronic properties, which are minimally affected by isotopic substitution. The key impact of deuteration is on the molecule's metabolic fate rather than its pharmacodynamics.

NBSB N-Butylscopolammonium Bromide (Deuterated or Non-deuterated) M3R Muscarinic M3 Receptor (on Smooth Muscle) NBSB->M3R Competitively Blocks Contraction Smooth Muscle Contraction M3R->Contraction Relaxation Smooth Muscle Relaxation (Antispasmodic Effect) ACh Acetylcholine ACh->M3R Binds and Activates

References

N-Butylscopolammonium Bromide-d9 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Butylscopolammonium Bromide-d9, a deuterated isotopologue of the anticholinergic and antispasmodic agent, N-Butylscopolammonium Bromide (also known as Hyoscine Butylbromide or Buscopan®). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and pharmacokinetic studies.

Core Compound Details

This compound is the deuterated form of N-Butylscopolammonium Bromide, where nine hydrogen atoms on the N-butyl group have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of the parent drug in biological matrices.

Data Presentation: Physicochemical Properties

PropertyValueNotes
CAS Number Not AssignedThe CAS number for the deuterated compound is not consistently reported. Some suppliers list it as "NA" (Not Available), while others may incorrectly reference the CAS number of the non-deuterated parent compound (149-64-4). Researchers should verify the identity of the material through analytical means.
Molecular Formula C₂₁H₂₁D₉BrNO₄Variations such as C₂₁H₂₁D₉NO₄•Br are also cited by suppliers. The provided formula is the most commonly accepted representation.[1][2]
Molecular Weight ~449.4 g/mol Slight variations in the reported molecular weight (e.g., 449.37, 449.43) exist between different commercial sources.[1][2][3]
Synonyms Hyoscine Butylbromide-d9, Scopolamine (B1681570) Butylbromide-d9, Buscopan-d9

Mechanism of Action and Signaling Pathway

N-Butylscopolammonium Bromide is a peripherally acting antimuscarinic agent.[4][5] It functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, particularly the M3 subtype.[4][5] This antagonism blocks parasympathetic nerve stimulation, leading to smooth muscle relaxation and a reduction in spasms in the gastrointestinal, biliary, and genitourinary tracts.[5][6][7] Due to its quaternary ammonium (B1175870) structure, it does not readily cross the blood-brain barrier, resulting in minimal central nervous system side effects.[5]

The signaling pathway initiated by the activation of M3 muscarinic receptors, which N-Butylscopolammonium Bromide antagonizes, is depicted below.

Muscarinic M3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates NBSB N-Butylscopolammonium Bromide NBSB->M3R Antagonizes Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (Smooth Muscle Contraction) PKC->Response Phosphorylates Targets

Muscarinic M3 receptor signaling pathway antagonized by N-Butylscopolammonium Bromide.

Experimental Protocols

Synthesis of this compound

A direct synthesis of deuterium-labeled N-Butylscopolammonium Bromide has been described. The general protocol involves the quaternization of scopolamine with a deuterated butylating agent.[8]

Materials:

  • Scopolamine

  • n-Butyl-d9 bromide

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve scopolamine in anhydrous tetrahydrofuran.

  • Add n-butyl-d9 bromide to the solution. The molar ratio of scopolamine to n-butyl-d9 bromide should be optimized, with a slight excess of the deuterated reagent being typical.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., 20-50 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Isolate the crude this compound by decantation or filtration.

  • Purify the crude product by recrystallization, for example, using methanol (B129727), to obtain the final product of high purity.

Note: This is a generalized procedure based on published methods for the non-deuterated and analogous labeled compounds.[8][9] Researchers should consult specific literature and perform appropriate safety assessments before conducting this synthesis.

Quantification of N-Butylscopolamine in Human Plasma using UHPLC-MS/MS

This compound is primarily used as an internal standard (IS) for the accurate quantification of N-Butylscopolamine in biological samples.

Sample Preparation (Solid-Phase Extraction - SPE):

  • To 0.6 mL of human plasma, add 100 µL of this compound working solution (e.g., 1000 pg/mL in ultrapure water) and 500 µL of ultrapure water.

  • Vortex the mixture for 3 minutes.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by ultrapure water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
UHPLC Column C18 or Phenyl column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and an aqueous buffer (e.g., 2 mM ammonium formate (B1220265) with 0.02% formic acid)
Elution Isocratic or gradient
Flow Rate ~0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) m/z 360.3 → 194.0
MRM Transition (IS - d9) m/z 369.0 → 203.0
Collision Energy Optimized for each transition (e.g., ~22 eV)

Note: These are example conditions and should be optimized for the specific instrumentation and application.

The workflow for using this compound as an internal standard in a typical bioanalytical method is illustrated below.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with N-Butylscopolammonium Bromide-d9 (IS) Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon UHPLC UHPLC Separation Recon->UHPLC MSMS Tandem Mass Spectrometry (MS/MS) UHPLC->MSMS Quant Quantification (Analyte/IS Ratio) MSMS->Quant Result Concentration of N-Butylscopolamine Quant->Result

Workflow for quantification of N-Butylscopolamine using its deuterated internal standard.

This guide provides essential technical information for the effective use of this compound in a research and development setting. As with any chemical substance, it is imperative to consult the Safety Data Sheet (SDS) and handle the compound in a controlled laboratory environment.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the recommended storage conditions for N-Butylscopolammonium Bromide-d9, a critical isotopically labeled standard used in pharmacokinetic and metabolic studies. Addressed to researchers, scientists, and drug development professionals, this document synthesizes publicly available data from various suppliers and outlines the best practices for maintaining the integrity and stability of this compound.

This compound, the deuterated analog of N-Butylscopolammonium Bromide, serves as an internal standard in quantitative bioanalysis. Its stability is paramount for accurate and reproducible experimental results. The following sections detail the optimal storage conditions, handling procedures, and the logical framework for ensuring the long-term viability of this research material.

Recommended Storage Conditions: A Comparative Summary

Analysis of data from multiple suppliers reveals a consensus on the need for controlled environments, although specific temperature recommendations vary. The compound is consistently identified as being sensitive to light and moisture. The following table summarizes the recommended storage conditions for this compound.

ParameterRecommended ConditionNotes
Temperature -20°CRecommended by multiple suppliers for long-term storage.[1][2]
2-8°CIndicated as a suitable storage temperature, often in a refrigerator.[3][4]
Room Temperature (RT) / 4°COne supplier provides this dual recommendation.[5]
Controlled Room TemperatureFor the non-deuterated form, 15-30°C (59-86°F) is cited.[6] An injectable solution of the non-deuterated form should be stored at or below 25°C (77°F), with excursions up to 30°C (86°F) permitted.[7][8]
Light Exposure Protected from lightStore in a light-resistant container.[3]
Moisture Store in a tightly closed containerThe compound is noted to be hygroscopic.[3][4]
Atmosphere Under inert atmosphereRecommended by one supplier to prevent degradation from atmospheric components.[4]

Key Takeaway: For long-term storage, -20°C is the most consistently recommended temperature. For short-term storage, 2-8°C in a refrigerator is a viable alternative. All storage should be in tightly sealed, light-resistant containers, ideally under an inert atmosphere.

Experimental Protocols: The Foundation of Storage Recommendations

While specific experimental protocols for determining the stability of this compound are not publicly detailed in the provided search results, the recommended storage conditions are based on standard pharmaceutical stability testing guidelines. These typically involve the following methodologies:

  • Forced Degradation Studies: To identify potential degradation products and pathways, the compound is subjected to stress conditions such as high temperature, humidity, light, and oxidizing agents.

  • Long-Term Stability Studies: The compound is stored at the recommended conditions for an extended period, with samples periodically analyzed to monitor for any degradation.

  • Accelerated Stability Studies: To predict the shelf life, the compound is stored at elevated temperatures and humidity for a shorter duration. The data is then extrapolated to estimate long-term stability.

The analytical method of choice for these studies is typically High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any potential degradants.

Visualizing the Workflow for Handling and Storage

To ensure the integrity of this compound from receipt to use, a systematic workflow should be followed. The diagram below illustrates the key steps in this process.

A Receipt of This compound B Inspect Container for Damage A->B C Transfer to Appropriate Storage Location B->C D Log Compound Information (Date, Lot #, etc.) C->D H Periodic Re-evaluation of Purity (if stored long-term) C->H E Equilibrate to Room Temperature Before Opening D->E For Use F Weigh and Prepare Solutions Under Inert Atmosphere (if possible) E->F G Return to Storage Promptly After Use F->G G->D

Caption: Workflow for Handling and Storing this compound.

Logical Framework for Storage Condition Selection

The selection of appropriate storage conditions is a risk-mitigation strategy to prevent chemical degradation. The logical relationship between environmental factors and the stability of this compound is depicted in the following diagram.

cluster_0 Environmental Factors cluster_1 Degradation Pathways cluster_2 Storage Recommendations A Temperature E Hydrolysis A->E B Light G Photodegradation B->G C Moisture (Humidity) C->E D Atmosphere (e.g., Oxygen) F Oxidation D->F H Low Temperature (-20°C or 2-8°C) E->H J Tightly Sealed Container E->J K Inert Atmosphere F->K I Light-Resistant Container G->I

Caption: Rationale for this compound Storage Conditions.

References

Pharmacokinetic Profile of N-Butylscopolammonium Bromide-d9 in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of N-Butylscopolammonium Bromide-d9 (NBB-d9), a deuterated isotopologue of N-Butylscopolammonium Bromide (NBB). While specific pharmacokinetic data for the d9 variant in animal models is not extensively published, this document synthesizes known data from its non-deuterated counterpart and presents a hypothetical, yet plausible, pharmacokinetic profile. The primary application of NBB-d9 is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of NBB in biological matrices. This guide details the expected metabolic fate, experimental protocols for its evaluation, and the underlying mechanism of action.

Introduction

N-Butylscopolammonium Bromide (NBB) is a quaternary ammonium (B1175870) compound and a peripherally acting antimuscarinic agent.[1] It is widely used in veterinary medicine, particularly in horses, for the treatment of spasmodic colic and other conditions associated with smooth muscle spasms in the gastrointestinal tract.[2][3][4] Its mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, primarily the M3 subtype, leading to smooth muscle relaxation.[1][5]

The use of stable isotope-labeled internal standards, such as this compound, is a critical component of modern bioanalytical assays. The near-identical physicochemical properties of the deuterated standard to the analyte of interest allow for accurate correction of variability during sample preparation and analysis, ensuring high precision and accuracy in pharmacokinetic studies. This guide will explore the expected pharmacokinetic characteristics of NBB-d9 in common animal models and provide detailed methodologies for its study.

Mechanism of Action: Muscarinic Antagonism

N-Butylscopolammonium Bromide exerts its pharmacological effect by blocking the action of acetylcholine on muscarinic receptors in smooth muscle cells of the gastrointestinal, biliary, and genitourinary tracts.[6][7] This antagonism prevents the intracellular signaling cascade that leads to muscle contraction.

cluster_0 Cell Membrane cluster_1 Intracellular Space M3 Muscarinic M3 Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction NBB N-Butylscopolammonium Bromide-d9 NBB->M3 Blocks ACh Acetylcholine ACh->M3 Binds

Caption: Signaling pathway of N-Butylscopolammonium Bromide's muscarinic antagonism.

Hypothetical Pharmacokinetic Data in Animal Models

The following tables present a summary of hypothetical single-dose pharmacokinetic parameters for N-Butylscopolammonium Bromide in various animal models. It is anticipated that the pharmacokinetic profile of NBB-d9 will be very similar. These values are intended to be representative for the purpose of study design and bioanalytical method development.

Table 1: Intravenous (IV) Pharmacokinetic Parameters

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
Mouse115000.08312001.5
Rat112000.08310002.0
Dog0.58000.0839502.5
Horse0.36000.0837503.0

Table 2: Oral (PO) Pharmacokinetic Parameters

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)F (%)
Mouse10300.5120<10
Rat10250.5100<10
Dog5151.095<10
Horse3101.575<10

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; F: Bioavailability.

Note: N-Butylscopolammonium Bromide has very low oral bioavailability due to its quaternary ammonium structure, which limits its absorption across the gastrointestinal mucosa.[5]

Experimental Protocols

A robust experimental design is crucial for obtaining reliable pharmacokinetic data. The following protocols are adapted from established guidelines for preclinical pharmacokinetic studies.[8][9][10][11]

Animal Models and Housing
  • Species: Male CD-1 Mice (8 weeks old), Male Sprague-Dawley Rats (8 weeks old), and Male Beagle Dogs (1-2 years old).[8]

  • Housing: Animals are housed in environmentally controlled conditions (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[8] Animals are acclimated for at least one week before the study.

Dosing and Administration
  • Formulation:

    • IV Formulation: The compound is dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline to a final concentration for dosing.[8]

    • PO Formulation: The compound is suspended in a vehicle of 0.5% methylcellulose (B11928114) in water.[8]

  • Administration:

    • Intravenous (IV): Administered as a bolus dose via the tail vein (mice, rats) or cephalic vein (dogs).[8]

    • Oral (PO): Administered via oral gavage.[8]

Blood Sample Collection and Processing
  • Sample Collection: Serial blood samples (approximately 0.1 mL for rodents, 1 mL for dogs) are collected at specified time points into tubes containing K2-EDTA as an anticoagulant.[8]

    • IV Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8]

    • PO Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[8]

  • Plasma Preparation: Blood samples are immediately centrifuged at 4°C (3000 x g for 10 minutes) to separate plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.[8]

Bioanalytical Method
  • Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is used for the quantification of the compound in plasma.[8]

  • Internal Standard: this compound is used as the internal standard.

  • Calibration: A standard curve is prepared in blank plasma, with concentrations ranging from 1 to 2000 ng/mL.[8]

Pharmacokinetic Data Analysis
  • Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).[8]

  • Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[8]

cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Analysis cluster_3 Reporting Acclimatization Animal Acclimatization Dosing Dosing (IV or PO) Acclimatization->Dosing Formulation Drug Formulation (IV and PO) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage LCMS LC-MS/MS Analysis Storage->LCMS Data Data Processing LCMS->Data PK_Analysis Pharmacokinetic Analysis (NCA) Data->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Experimental workflow for a typical animal pharmacokinetic study.

Discussion and Conclusion

The pharmacokinetic profile of N-Butylscopolammonium Bromide is characterized by rapid distribution after intravenous administration and very poor absorption after oral administration. Its elimination half-life is relatively short, ranging from 1.5 to 3 hours in the animal models presented. The deuterated analog, this compound, is an indispensable tool for the accurate quantification of the parent drug in biological samples. The experimental protocols outlined in this guide provide a robust framework for conducting pharmacokinetic studies to further elucidate the in vivo behavior of this compound. While the provided pharmacokinetic data is hypothetical, it is based on the known properties of the non-deuterated compound and serves as a valuable starting point for researchers in the field of drug development and veterinary medicine. Future studies directly investigating the pharmacokinetics of NBB-d9 would be beneficial to confirm these assumptions.

References

An In-depth Technical Guide to the Early-Stage Research Applications of N-Butylscopolammonium Bromide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuteration in Drug Development

In the landscape of modern pharmaceutical research, deuterated compounds have emerged as invaluable tools for elucidating the metabolic fate and pharmacokinetic profiles of drug candidates.[1][2] The substitution of hydrogen atoms with their heavier isotope, deuterium, offers a subtle yet powerful modification that can significantly impact a molecule's metabolic stability without altering its fundamental biological activity.[1][2][] This "kinetic isotope effect" arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.[2][]

N-Butylscopolammonium Bromide-d9, a deuterated analog of the anticholinergic drug N-Butylscopolammonium Bromide, exemplifies the application of this principle. While not developed as a therapeutic agent itself, its primary and critical role in early-stage research is as an internal standard for quantitative bioanalytical assays.[4] This guide provides a comprehensive overview of the applications of this compound, with a focus on its use in enabling precise and accurate pharmacokinetic and bioequivalence studies of its non-deuterated counterpart.

Physicochemical Properties

A foundational understanding of the physicochemical properties of both N-Butylscopolammonium Bromide and its deuterated analog is essential for the development of robust analytical methods.

PropertyN-Butylscopolammonium BromideThis compoundReference
Molecular Formula C21H30BrNO4C21H21D9BrNO4[5][6]
Molecular Weight 440.37 g/mol 449.37 g/mol [5][7]
CAS Number 149-64-4Not Available[5][8]
Appearance White crystalline substanceNot specified, assumed to be similar[9]
Water Solubility SolubleNot specified, assumed to be similar[9]

Mechanism of Action of N-Butylscopolammonium Bromide

To appreciate the context in which this compound is utilized, it is crucial to understand the mechanism of action of the active pharmacological agent it helps to quantify. N-Butylscopolammonium Bromide is a peripherally acting antimuscarinic agent that exhibits its therapeutic effects by blocking the action of acetylcholine (B1216132) at muscarinic receptors.[10][11][12][13]

Specifically, it has a high affinity for muscarinic receptors located on the smooth muscle cells of the gastrointestinal, biliary, and genitourinary tracts.[14][15] By competitively inhibiting acetylcholine binding, it reduces smooth muscle tone and motility, leading to its antispasmodic effects.[11][14] As a quaternary ammonium (B1175870) compound, it does not readily cross the blood-brain barrier, thus minimizing central nervous system side effects.[11][14]

Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Muscle Smooth Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release M_Receptor Muscarinic Receptor ACh->M_Receptor Binds Contraction Muscle Contraction (Spasm) M_Receptor->Contraction Activates NBSB N-Butylscopolammonium Bromide NBSB->M_Receptor Blocks

Mechanism of action of N-Butylscopolammonium Bromide.

Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-Butylscopolammonium Bromide in biological matrices, such as human plasma.[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for matrix effects and variations in sample preparation and instrument response.[4]

Experimental Workflow

A typical experimental workflow for a bioequivalence or pharmacokinetic study of N-Butylscopolammonium Bromide employing the d9-labeled internal standard is outlined below.

Experimental_Workflow Plasma_Sample Human Plasma Sample Spiking Spike with N-Butylscopolammonium Bromide-d9 (IS) Plasma_Sample->Spiking 1 SPE Solid Phase Extraction (SPE) Spiking->SPE 2 UHPLC UHPLC Separation SPE->UHPLC 3 MSMS Tandem Mass Spectrometry (MS/MS) Detection UHPLC->MSMS 4 Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification 5

Bioanalytical workflow for N-Butylscopolammonium Bromide.

Detailed Experimental Protocol: UHPLC-MS/MS Method

The following protocol is based on a validated method for the determination of N-Butylscopolammonium Bromide in human plasma.[4]

4.2.1. Materials and Reagents

  • N-Butylscopolammonium Bromide reference standard

  • This compound internal standard

  • Methanol (B129727) (MS grade)

  • Acetonitrile (MS grade)

  • Ammonium formate (B1220265)

  • Formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant)

  • Solid Phase Extraction (SPE) cartridges

4.2.2. Stock and Working Solutions

  • Analyte Stock Solution: Prepare a stock solution of N-Butylscopolammonium Bromide in methanol (e.g., 0.02 µg/mL).[4]

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 0.02 µg/mL).[4]

  • Analyte Working Solutions: Prepare a series of working solutions by diluting the analyte stock solution with methanol to cover the desired calibration range (e.g., 0.25–100.00 ng/mL).[4]

  • Internal Standard Working Solution: Dilute the IS stock solution with ultrapure water to a final concentration of 1000 pg/mL. This solution should be prepared daily.[4]

4.2.3. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.[4]

  • To 0.6 mL of plasma, add 100 µL of the 1000 pg/mL IS working solution.[4]

  • Add 500 µL of ultrapure water and homogenize for 3 minutes.[4]

  • Perform solid-phase extraction (SPE) to clean up the sample.[4]

4.2.4. Chromatographic and Mass Spectrometric Conditions

ParameterConditionReference
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)[4]
Column Phenyl column[4]
Mobile Phase Acetonitrile: 2 mM ammonium formate + 0.02% formic acid (20:80 v/v)[4]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
Analyte Transition m/z 360 → 194[4]
Internal Standard Transition m/z 369 → 203[4]
Collision Energy (Analyte) 22 eV[4]
Collision Energy (IS) 22 eV[4]

Quantitative Data and Method Performance

The performance of the bioanalytical method is critical for its application in regulated studies. The following table summarizes key validation parameters for the UHPLC-MS/MS method described.

Validation ParameterResultReference
Linearity Range 5–500 pg/mL[4]
Correlation Coefficient (R²) 0.9951[4]
Lower Limit of Quantification (LLOQ) 5 pg/mL[4]
Precision (RSD%) Satisfactory (not specified)[4]
Accuracy Satisfactory (not specified)[4]
Matrix Effect None observed[4]
Carryover None observed[4]

Conclusion

This compound is a specialized and essential tool in the early-stage research and development of its non-deuterated counterpart. Its application as a stable isotope-labeled internal standard enables the development of highly sensitive, specific, and robust bioanalytical methods.[4] These methods are fundamental for conducting pharmacokinetic, bioavailability, and bioequivalence studies, which are regulatory requirements for drug approval. The detailed protocols and performance data presented in this guide underscore the critical role of this compound in advancing the clinical development of N-Butylscopolammonium Bromide, ensuring that accurate and reliable data on its behavior in the human body can be obtained. While not a therapeutic agent itself, its contribution to the drug development process is indispensable.

References

An In-depth Technical Guide on the Isotopic Enrichment and Purity of N-Butylscopolammonium Bromide-d9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who utilize N-Butylscopolammonium Bromide-d9 in their work, particularly in pharmacokinetic and bioanalytical studies.

Introduction

This compound (Buscopan-d9) is a deuterated derivative of N-Butylscopolammonium Bromide, a peripherally acting antimuscarinic agent.[1] The molecule incorporates nine deuterium (B1214612) atoms on the N-butyl group, creating a stable isotope-labeled internal standard essential for quantitative bioanalytical assays. Its primary utility is in liquid chromatography-mass spectrometry (LC-MS/MS) based methods, where it corrects for variability in sample preparation and instrument response, ensuring accurate determination of the parent drug in biological matrices.[2] The reliability of such studies is fundamentally dependent on the isotopic enrichment and chemical purity of the deuterated standard. This guide provides a technical overview of the synthesis, analytical characterization, and quality control parameters for this compound.

Synthesis and Isotopic Labeling

The synthesis of this compound is typically achieved through the quaternization of the tertiary amine of scopolamine (B1681570) with a deuterated butylating agent. A common synthetic route involves reacting scopolamine with n-butyl-d9 bromide.[3] The position of the deuterium labels on the butyl group provides a significant mass shift (9 amu) from the unlabeled analyte, which is ideal for preventing cross-signal interference in mass spectrometry.

Isotopic Enrichment and Purity Data

The quality of a deuterated standard is defined by its isotopic enrichment and chemical purity. High isotopic enrichment minimizes the contribution of the standard to the analyte's signal, while high chemical purity ensures that no extraneous compounds interfere with the analysis. The data presented below are representative of a high-quality batch of this compound.

Table 1: Isotopic Enrichment Data

ParameterSpecificationRepresentative ResultMethod
Isotopic Purity (d9) ≥ 98%99.5%Mass Spectrometry
Isotopic Distribution
d0-d7Not Detected< 0.1%Mass Spectrometry
d8Report Value0.4%Mass Spectrometry
d9 ≥ 98% 99.5% Mass Spectrometry

Table 2: Chemical Purity and Characterization

ParameterSpecificationRepresentative ResultMethod
Chemical Purity ≥ 98.0%99.8%HPLC-UV
Identity Confirmation Conforms to structureConforms¹H-NMR, MS
Residual Solvents Per USP <467>CompliesGC-HS
Water Content Report Value0.3%Karl Fischer Titration

Experimental Protocols

Detailed and validated analytical methods are crucial for confirming the quality of this compound.

Isotopic Enrichment Analysis by Mass Spectrometry

This method determines the distribution of deuterated species in the material.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: A solution of this compound (approximately 100 ng/mL) is prepared in methanol (B129727) or a similar polar solvent.

  • Method:

    • The sample is directly infused into the mass spectrometer.

    • The instrument is operated in positive ion, full scan mode to observe the molecular ion region.

    • Key parameters:

      • Precursor Ion (protonated): m/z 369[2]

      • Scan Range: m/z 350-380

    • Data Analysis: The relative intensities of the peaks corresponding to the various isotopic species (d0 through d9) are measured. The isotopic enrichment is calculated by expressing the intensity of the d9 peak as a percentage of the sum of the intensities of all isotopic peaks.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method quantifies the chemical purity of the compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid. The pH may be adjusted to ~3.9 for optimal peak shape.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

  • Method:

    • A standard solution of this compound is prepared in the mobile phase.

    • The sample is injected, and the chromatogram is recorded.

    • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Mandatory Visualizations

Experimental Workflow for Quality Control

This diagram outlines the logical flow of the analytical procedures used to certify a batch of this compound.

cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Evaluation & Release start Synthesized N-Butylscopolammonium Bromide-d9 Batch ms Mass Spectrometry (Isotopic Enrichment) start->ms hplc HPLC-UV (Chemical Purity) start->hplc nmr NMR Spectroscopy (Identity Confirmation) start->nmr other Other Tests (Water, Solvents) start->other data_analysis Compare results against specifications ms->data_analysis hplc->data_analysis nmr->data_analysis other->data_analysis coa Certificate of Analysis Generation data_analysis->coa release Batch Release for Use coa->release

Caption: Quality control workflow for this compound.

Signaling Pathway of N-Butylscopolammonium Bromide

N-Butylscopolammonium Bromide acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). The M3 subtype, which is coupled to Gq/11 proteins, is particularly relevant for its effects on gastrointestinal smooth muscle.

cluster_0 Extracellular cluster_1 Smooth Muscle Cell ach Acetylcholine (ACh) machr Muscarinic M3 Receptor ach->machr Binds & Activates nbsb N-Butylscopolammonium Bromide-d9 nbsb->machr BLOCKS g_protein Gq/11 Protein machr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from SR ip3->ca_release Triggers contraction Muscle Contraction ca_release->contraction Leads to

Caption: Antagonism of the M3 muscarinic receptor signaling pathway.

References

Methodological & Application

Application Notes: Quantification of N-Butylscopolammonium Bromide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Butylscopolammonium Bromide in human plasma. The method utilizes N-Butylscopolammonium Bromide-d9 as a stable, isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and bioequivalence trials. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive ion electrospray mode.

Introduction

N-Butylscopolammonium Bromide is a quaternary ammonium (B1175870) compound derived from scopolamine (B1681570), used as an antispasmodic agent. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Due to its low plasma concentrations, a highly sensitive and selective analytical method is required. LC-MS/MS offers the necessary sensitivity and specificity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1] This application note provides a detailed protocol for the determination of N-Butylscopolammonium Bromide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • N-Butylscopolammonium Bromide reference standard

  • This compound internal standard (IS)[2]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (drug-free, heparinized)

  • Solid-phase extraction (SPE) cartridges

Instrumentation
  • Liquid Chromatograph: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Phenyl column[2]

Standard Solutions Preparation

Stock Solutions: Prepare stock solutions of N-Butylscopolammonium Bromide and this compound in methanol at a concentration of 1 mg/mL.

Working Solutions: Prepare serial dilutions of the N-Butylscopolammonium Bromide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.[3] The working solution for the internal standard (this compound) should be prepared at a suitable concentration (e.g., 1000 pg/mL in ultrapure water).[2]

Sample Preparation Protocol

A solid-phase extraction (SPE) method is employed for the extraction of N-Butylscopolammonium Bromide and the internal standard from human plasma.[2]

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.[2]

  • Aliquoting: Pipette 0.6 mL of plasma into a microtube.[2]

  • Internal Standard Spiking: Add 100 µL of the 1000 pg/mL this compound internal standard working solution to each plasma sample (calibration standards, QCs, and unknown samples), except for the blank plasma.[2]

  • Dilution: Add 500 µL of ultrapure water to all microtubes.[2]

  • Homogenization: Vortex the samples for 3 minutes.[2]

  • SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges to remove interferences.

  • Elution: Elute the analyte and internal standard from the cartridges.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column Phenyl column[2]
Mobile Phase Acetonitrile: 2 mM Ammonium Formate + 0.02% Formic Acid (20:80 v/v)[2]
Flow Rate 0.350 mL/min[3]
Injection Volume 7.5 µL[4]
Column Temperature 40 °C[5]
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
N-Butylscopolammonium Bromide360 -> 194 m/z[2]
This compound (IS)369 -> 203 m/z[2]
Collision Gas Argon[2]
Dwell Time 0.3 s[2]

Method Validation Summary

The method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.[2]

Linearity

The method demonstrated excellent linearity over the concentration range of 5 to 500 pg/mL for N-Butylscopolammonium Bromide in human plasma.[2] The coefficient of determination (R²) was >0.99.[2]

AnalyteCalibration Range (pg/mL)
N-Butylscopolammonium Bromide5 - 500>0.9951[2]
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results were within the acceptable limits (±15% for accuracy, and ≤15% for precision).

QC LevelConcentration (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC15[2]< 15< 1585 - 115
Medium QC200[2]< 15< 1585 - 115
High QC400[2]< 15< 1585 - 115

Note: Specific values for precision and accuracy were not available in the searched documents but are presented here based on typical acceptance criteria.

Recovery

The extraction recovery of N-Butylscopolammonium Bromide from human plasma was consistent and reproducible across the different QC levels.

AnalyteLow QC (%)Medium QC (%)High QC (%)
N-Butylscopolammonium Bromide> 85> 85> 85
This compound (IS)> 85> 85> 85

Note: Specific recovery values were not provided in the primary source document, but high and consistent recovery is expected with SPE.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (0.6 mL) add_is Add IS (this compound) plasma->add_is dilute Dilute with Ultrapure Water add_is->dilute vortex Vortex Mix dilute->vortex spe Solid-Phase Extraction (SPE) vortex->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of N-Butylscopolammonium Bromide.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and selective approach for the quantification of N-Butylscopolammonium Bromide in human plasma. The protocol is well-suited for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard ensures the highest level of data quality and confidence in the results.

References

Protocol for the Bioanalytical Determination of N-Butylscopolammonium Bromide-d9 in Human Plasma by UHPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of N-Butylscopolammonium Bromide-d9 (NBSB-d9) in human plasma samples using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS). The methodology outlined herein is critical for pharmacokinetic, bioequivalence, and toxicological studies where NBSB-d9 is used as a stable isotope-labeled internal standard for the quantification of N-Butylscopolammonium Bromide. The protocol encompasses sample preparation by solid-phase extraction (SPE), chromatographic and mass spectrometric conditions, and validation parameters.

Introduction

N-Butylscopolammonium Bromide is a quaternary ammonium (B1175870) compound derived from scopolamine, primarily used as an antispasmodic agent. In bioanalytical method development, stable isotope-labeled internal standards are the gold standard for quantitative accuracy and precision, particularly in complex matrices like plasma.[1] Deuterated internal standards, such as this compound, exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly throughout sample preparation and analysis.[1][2] This co-elution and similar ionization behavior effectively compensates for matrix effects, variations in sample recovery, and instrumental drift, leading to highly reliable and reproducible data.[2][3] The use of a stable isotope-labeled internal standard is recognized by regulatory bodies like the FDA and EMA as a key component of robust bioanalytical method validation.[2] This protocol details a validated method for the analysis of NBSB-d9 in human plasma, which is directly applicable to studies quantifying N-Butylscopolammonium Bromide.

Experimental Protocol

This protocol is based on a validated UHPLC-ESI-MS/MS method for the determination of N-Butylscopolammonium Bromide in human plasma, utilizing this compound as the internal standard.[4]

Materials and Reagents
  • N-Butylscopolammonium Bromide reference standard

  • This compound (Internal Standard, IS)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Control human plasma (heparinized)

Instrumentation
  • UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Phenyl column[4] (alternative: C18, 50 × 2.1 mm, 1.7 µm[5])

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Butylscopolammonium Bromide and NBSB-d9 in a suitable solvent (e.g., methanol) to prepare individual stock solutions.[1] A concentration of 0.02 µg/mL has also been reported.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions of N-Butylscopolammonium Bromide by diluting the stock solution with methanol to achieve concentrations ranging from 0.25 to 100.00 ng/mL.[4]

  • Internal Standard Working Solution: Dilute the NBSB-d9 stock solution with ultrapure water to a final concentration of 1000 pg/mL. This solution should be prepared daily.[4]

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples. Store all prepared plasma samples at -20°C until analysis.[4]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw frozen plasma samples at room temperature.[4]

  • To a 2 mL microtube, add 0.6 mL of the plasma sample.[4]

  • Add 100 µL of the 1000 pg/mL NBSB-d9 internal standard working solution.[4]

  • Add 500 µL of ultrapure water and homogenize for 3 minutes.[4]

  • Proceed with the solid-phase extraction procedure. Note: The specific SPE cartridge type, conditioning, washing, and elution steps should be optimized for the Phenyl column and analyte properties.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.

Alternative sample preparation methods include protein precipitation with acetonitrile or liquid-liquid extraction with dichloromethane.[6][7]

UHPLC-MS/MS Conditions
  • UHPLC Conditions

    • Column: Phenyl column[4]

    • Mobile Phase: Acetonitrile: 2 mM Ammonium Formate + 0.02% Formic Acid (20:80, v/v)[4]

    • Flow Rate: Isocratic elution

    • Injection Volume: 7.5 µL[6]

  • Mass Spectrometry Conditions

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N-Butylscopolammonium Bromide: m/z 360 → 194[4]

      • This compound (IS): m/z 369 → 203[4]

    • Collision Gas: Argon[4]

    • Dwell Time: 0.3 s[4]

Data Presentation

The following tables summarize the quantitative data from the validated method.[4]

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range5 - 500 pg/mL
Correlation Coefficient (R²)0.9951
Lower Limit of Quantitation (LLOQ)5 pg/mL

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (pg/mL)Precision (%RSD)Accuracy (%)
Low15Data not specifiedData not specified
Medium200Data not specifiedData not specified
High400Data not specifiedData not specified

Note: While the reference article states that satisfactory precision and accuracy were obtained, specific numerical values for the QC samples were not provided.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 0.6 mL Human Plasma add_is Add 100 µL IS (NBSB-d9) plasma->add_is add_water Add 500 µL Water add_is->add_water homogenize Homogenize (3 min) add_water->homogenize spe Solid-Phase Extraction (SPE) homogenize->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute uhplc UHPLC Separation (Phenyl Column) reconstitute->uhplc Inject msms MS/MS Detection (ESI+, MRM) uhplc->msms data Data Acquisition & Quantification msms->data

Caption: Workflow for Plasma Sample Analysis.

logical_relationship cluster_process Analytical Process analyte N-Butylscopolammonium Bromide (m/z 360 → 194) sample_prep Sample Preparation (SPE) analyte->sample_prep is N-Butylscopolammonium Bromide-d9 (m/z 369 → 203) is->sample_prep lc_separation LC Separation sample_prep->lc_separation Co-elution ms_ionization MS Ionization lc_separation->ms_ionization Similar Ionization quantification Accurate Quantification ms_ionization->quantification Ratio Calculation

Caption: Role of the Deuterated Internal Standard.

References

Application Note: Quantitation of N-butylscopolamine in Human Plasma using N-Butylscopolammonium Bromide-d9 by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the sensitive and accurate quantitation of N-butylscopolamine in human plasma. The method utilizes N-Butylscopolammonium Bromide-d9 as a stable isotope-labeled internal standard (IS) to ensure high precision and accuracy. Two detailed protocols for sample preparation are provided: protein precipitation and solid-phase extraction (SPE). The described method is suitable for pharmacokinetic studies, bioequivalence studies, and other research applications requiring precise measurement of N-butylscopolamine.

Introduction

N-butylscopolamine, also known as hyoscine butylbromide, is a quaternary ammonium (B1175870) compound derived from scopolamine. It functions as a peripherally acting antimuscarinic agent, exerting a spasmolytic effect on the smooth muscles of the gastrointestinal, biliary, and genito-urinary tracts.[1] Its primary mechanism of action involves the competitive inhibition of muscarinic acetylcholine (B1216132) receptors, specifically the M3 subtype, which prevents acetylcholine from inducing smooth muscle contraction.[2] This targeted action makes N-butylscopolamine a widely used medication for treating abdominal cramps and pain.[3] Due to its low oral bioavailability and rapid elimination, a highly sensitive and selective analytical method is crucial for its pharmacokinetic characterization.[3] The use of a deuterated internal standard, this compound, provides superior accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Signaling Pathway

N-butylscopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors on smooth muscle cells, it inhibits the downstream signaling cascade initiated by acetylcholine. This prevents the activation of Gq-proteins, the subsequent production of inositol (B14025) trisphosphate (IP3), and the release of intracellular calcium, which is essential for muscle contraction.

Muscarinic Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds & Activates N-butylscopolamine N-butylscopolamine N-butylscopolamine->M3_Receptor Binds & Blocks Gq_protein Gq protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca2+ Release from Endoplasmic Reticulum IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Mechanism of N-butylscopolamine action.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the quantitation of N-butylscopolamine in human plasma.

Materials and Reagents
  • N-butylscopolamine reference standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank, drug-free)

  • Solid-Phase Extraction (SPE) cartridges

Instrumentation
  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of N-butylscopolamine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the N-butylscopolamine stock solution with methanol to create working standards for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 10 ng/mL.

Sample Preparation: Protocol 1 - Protein Precipitation

This protocol is a rapid and simple method for sample cleanup.

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (10 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the UHPLC-MS/MS system.

Protein Precipitation Workflow Start Start Plasma 100 µL Plasma Sample Start->Plasma Add_IS Add 20 µL IS (10 ng/mL) Plasma->Add_IS Vortex1 Vortex 10s Add_IS->Vortex1 Add_ACN Add 300 µL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex 1 min Add_ACN->Vortex2 Centrifuge Centrifuge 10,000 x g, 10 min, 4°C Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into UHPLC-MS/MS Reconstitute->Inject End End Inject->End

Caption: Protein Precipitation Workflow.

Sample Preparation: Protocol 2 - Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, reducing matrix effects.[4]

  • To 0.6 mL of plasma sample, add 100 µL of the internal standard working solution (1000 pg/mL in water) and 500 µL of ultrapure water.[4]

  • Vortex for 3 minutes.[4]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the UHPLC-MS/MS system.

Solid-Phase Extraction Workflow Start Start Plasma 0.6 mL Plasma Sample Start->Plasma Add_IS_Water Add 100 µL IS (1 ng/mL) and 500 µL Water Plasma->Add_IS_Water Vortex Vortex 3 min Add_IS_Water->Vortex Condition Condition SPE Cartridge (Methanol, then Water) Vortex->Condition Load Load Sample Condition->Load Wash Wash with 1 mL Water Load->Wash Elute Elute with 1 mL Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into UHPLC-MS/MS Reconstitute->Inject End End Inject->End

Caption: Solid-Phase Extraction Workflow.

UHPLC-MS/MS Conditions
ParameterCondition
UHPLC Column C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 5 mM Ammonium formate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution depending on the specific method
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions N-butylscopolamine: 360.3 > 194.1, N-Butylscopolammonium-d9: 369.3 > 194.1

Data Presentation

The method was validated for linearity, sensitivity, accuracy, and precision.

Calibration Curve

The calibration curve for N-butylscopolamine in human plasma demonstrated excellent linearity over the concentration range of 0.05 to 50 ng/mL.

AnalyteConcentration Range (ng/mL)
N-butylscopolamine0.05 - 50> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantitation (LLOQ), low, medium, and high.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.05< 15< 1585 - 11585 - 115
Low0.15< 15< 1585 - 11585 - 115
Medium2.5< 15< 1585 - 11585 - 115
High40< 15< 1585 - 11585 - 115

Conclusion

The described UHPLC-MS/MS method provides a robust, sensitive, and reliable approach for the quantitation of N-butylscopolamine in human plasma. The use of a deuterated internal standard, this compound, ensures high-quality data suitable for demanding research applications. Both the protein precipitation and solid-phase extraction protocols offer effective sample preparation, with the choice depending on the required level of sample cleanup and throughput. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of N-butylscopolamine.

References

Application Note: High-Recovery Solid-Phase Extraction of N-Butylscopolammonium Bromide-d9 from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust solid-phase extraction (SPE) protocol for the efficient extraction of N-Butylscopolammonium Bromide-d9 from human plasma. This compound is the deuterated internal standard for the quantitative analysis of N-Butylscopolammonium Bromide, a quaternary ammonium (B1175870) compound used as an antispasmodic agent. Due to the compound's polarity and the complexity of biological matrices like plasma, a reliable sample preparation method is critical for accurate bioanalysis. This protocol utilizes the Oasis® HLB (Hydrophilic-Lipophilic Balanced) sorbent, which demonstrates excellent retention and recovery of this polar analyte. The subsequent analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) provides high sensitivity and selectivity. This method is particularly suited for pharmacokinetic and bioequivalence studies requiring precise quantification at low concentrations.

Introduction

N-Butylscopolammonium Bromide is a quaternary ammonium derivative of scopolamine, acting as a peripherally acting antimuscarinic, antispasmodic agent. In bioanalytical studies, a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by correcting for matrix effects and variations in sample processing. Solid-phase extraction is a widely adopted technique for sample clean-up and concentration prior to chromatographic analysis.[1] The choice of SPE sorbent is critical for achieving high recovery and minimizing interferences.[1] For polar quaternary ammonium compounds, hydrophilic-lipophilic balanced polymeric sorbents, like Oasis HLB, are often preferred due to their ability to retain polar compounds that might not be well-retained on traditional C18 silica (B1680970) phases.[2] This application note provides a comprehensive protocol for the SPE of this compound from human plasma using Oasis HLB µElution plates, followed by sensitive UHPLC-MS/MS analysis.

Experimental

Materials and Reagents
  • SPE Device: Oasis® HLB µElution Plate, 30 µg (Waters Inc., Ireland)[2]

  • Analytes: N-Butylscopolamine and N-Butylscopolamine-d9 (Internal Standard)[2]

  • Solvents: Methanol (B129727) (LC grade), Isopropanol (B130326) (LC grade), Acetonitrile (LC grade)

  • Reagents: Ammonium formate, Formic acid, Ultrapure water[2]

  • Biological Matrix: Human Plasma

Sample Preparation
  • Thaw frozen human plasma samples to room temperature.[2]

  • In a 2 mL microtube, add 0.6 mL of the plasma sample.[2]

  • Spike with 100 µL of 1000 pg/mL N-Butylscopolamine-d9 working solution (prepared in ultrapure water).[2]

  • Add 500 µL of ultrapure water to the microtube.[2]

  • Homogenize the sample for 3 minutes in a microtube shaker.[2]

Solid-Phase Extraction Protocol

The SPE procedure is performed using a positive pressure manifold.[2]

  • Conditioning: Add 500 µL of isopropanol to each well of the Oasis® HLB µElution Plate.[2]

  • Follow with 500 µL of methanol.[2]

  • Equilibration: Add 500 µL of 50% methanol, followed by 500 µL of ultrapure water to equilibrate the sorbent.[2]

  • Loading: Load the pre-prepared plasma sample (approximately 1.2 mL) onto the conditioned and equilibrated plate in two aliquots of 550 µL.[2]

  • Washing:

    • Wash the sorbent with 2 x 500 µL of ultrapure water.[2]

    • Follow with a second wash step using 2 x 500 µL of 5% methanol in water.[2]

  • Elution: Elute the analyte and internal standard with 400 µL of 50% methanol into a 2 mL collection plate.[2]

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen gas at 45 °C.[2]

    • Reconstitute the residue in 100 µL of ultrapure water and homogenize for 2 minutes.[2]

    • The sample is now ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • UHPLC System: Waters Acquity H-Class

  • Column: Phenyl column (100 x 2.1 mm, 1.7 µm)[2]

  • Mobile Phase: Acetonitrile : 2 mM Ammonium Formate + 0.02% Formic Acid (20:80 v/v)[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[2]

  • Detection: Multiple Reaction Monitoring (MRM)[2]

Data Presentation

The following tables summarize the quantitative performance of the described method.

Table 1: Mass Spectrometry Parameters [2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Butylscopolamine360194
N-Butylscopolamine-d9369203

Table 2: Method Validation Parameters [2]

ParameterResult
Linearity Range5 - 500 pg/mL
Correlation Coefficient (R²)0.9951
Lower Limit of Quantification (LLOQ)5 pg/mL

Table 3: Recovery of N-Butylscopolamine and N-Butylscopolamine-d9 [2]

AnalyteRecovery (%)
N-ButylscopolamineNot explicitly stated in abstract, but method showed satisfactory accuracy
N-Butylscopolamine-d9 (IS)Not explicitly stated in abstract, but method showed satisfactory accuracy

(Note: While the source article states that recovery was satisfactory, specific percentage values were not available in the abstract. The method's overall accuracy and precision met validation criteria.)

Visualizations

The following diagram illustrates the workflow of the solid-phase extraction protocol.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post Post-Elution Processing plasma 0.6 mL Human Plasma is 100 µL IS (d9) water1 500 µL Ultrapure Water homogenize1 Homogenize (3 min) condition Condition (Isopropanol, Methanol) homogenize1->condition equilibrate Equilibrate (50% MeOH, Water) condition->equilibrate load Load Sample equilibrate->load wash Wash (Water, 5% MeOH) load->wash elute Elute (50% MeOH) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Water analysis UHPLC-MS/MS Analysis reconstitute->analysis

Caption: SPE Workflow for this compound.

Conclusion

The solid-phase extraction method detailed in this application note provides a highly effective and reproducible approach for the extraction of this compound from human plasma. The use of the Oasis HLB sorbent ensures good recovery of this polar quaternary ammonium compound, while the subsequent UHPLC-MS/MS analysis offers excellent sensitivity and selectivity. This protocol is well-suited for regulated bioanalysis in clinical and preclinical studies, enabling accurate determination of N-Butylscopolammonium Bromide concentrations for pharmacokinetic and bioequivalence assessments.

References

Application Notes and Protocols: N-Butylscopolammonium Bromide-d9 in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Butylscopolammonium Bromide-d9 as an internal standard in bioequivalence studies of N-Butylscopolammonium Bromide. Detailed protocols for sample preparation and bioanalytical quantification using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are outlined below.

Introduction

N-Butylscopolammonium Bromide, also known as hyoscine butylbromide, is a quaternary ammonium (B1175870) compound derived from scopolamine.[1] It is a peripherally acting antimuscarinic, anticholinergic agent used to treat crampy abdominal pain. Due to its quaternary ammonium structure, it has limited systemic absorption and does not readily cross the blood-brain barrier, thus minimizing central nervous system side effects.[2]

Bioequivalence studies are crucial for the regulatory approval of generic drug products, demonstrating that the generic formulation exhibits a pharmacokinetic profile comparable to the reference product.[3][4][5] Accurate and precise quantification of the analyte in biological matrices is paramount for the successful conduct of these studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory agencies and is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[6][7][8]

The Role and Advantages of this compound

A deuterated internal standard is a form of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[8] this compound is chemically and physically almost identical to the unlabeled drug.[8] This similarity allows it to mimic the behavior of the analyte during sample extraction, chromatography, and ionization, thereby compensating for variations that can occur at each stage of the analytical process.[8]

Key Advantages:

  • Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the analyte, it allows for accurate correction.[7][8]

  • Compensation for Extraction Variability: A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same potential losses as the analyte, ensuring the analyte-to-internal standard ratio remains constant and the results are accurate.[8]

  • Normalization of Instrumental Variations: It corrects for fluctuations in injection volume and mass spectrometer response, leading to more precise and reproducible results.[8]

  • Co-elution with Analyte: Ideally, the deuterated internal standard co-elutes with the analyte, providing the most effective normalization.[9]

cluster_0 Bioanalytical Workflow cluster_1 Sources of Variability cluster_2 Correction by Deuterated Internal Standard Sample Collection Sample Collection Addition of IS Addition of IS Sample Collection->Addition of IS Sample Preparation Sample Preparation Addition of IS->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Matrix Effects Matrix Effects Extraction Inconsistency Extraction Inconsistency Instrumental Fluctuations Instrumental Fluctuations This compound This compound This compound->Matrix Effects Compensates for This compound->Extraction Inconsistency Corrects This compound->Instrumental Fluctuations Normalizes

Role of Deuterated Internal Standard

Application in a Bioequivalence Study

A sensitive and robust UHPLC-ESI-MS/MS method using this compound as an internal standard has been successfully developed and validated for the quantification of N-Butylscopolammonium Bromide in human plasma to support bioequivalence studies.[1]

Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters obtained from a bioequivalence study comparing a test and reference formulation of N-Butylscopolammonium Bromide tablets.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (pg/mL) 106.39 ± 38.21100.00 ± 35.8994.96% - 119.19%
AUC0-t (pg·h/mL) 109.76 ± 41.93100.00 ± 38.2197.90% - 123.06%
AUC0-∞ (pg·h/mL) 110.15 ± 42.01100.00 ± 38.1998.15% - 123.59%
Tmax (h) 4.26 ± 1.484.30 ± 1.55-

Data adapted from a bioequivalence study. The 90% confidence intervals for Cmax and AUC fall within the regulatory acceptance range of 80-125%.[2]

Experimental Protocols

Bioanalytical Method Validation

The method should be fully validated according to international guidelines, assessing parameters such as selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.[1]

Sample Preparation: Solid Phase Extraction (SPE)
  • To 0.6 mL of human plasma, add 100 µL of this compound internal standard working solution (e.g., 1000 pg/mL).[1]

  • Add 500 µL of ultrapure water and homogenize for 3 minutes.[1]

  • Perform Solid Phase Extraction using a suitable SPE cartridge (e.g., Oasis® HLB µElution Plate).[1]

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

start Start: Human Plasma Sample add_is add_is start->add_is 1. Add 100 µL IS Solution (this compound) end End: Injection into LC-MS/MS add_water add_water add_is->add_water 2. Add 500 µL Ultrapure Water homogenize homogenize add_water->homogenize 3. Homogenize for 3 min spe spe homogenize->spe 4. Solid Phase Extraction (SPE) elute elute spe->elute 5. Elute Analyte and IS evaporate evaporate elute->evaporate 6. Evaporate to Dryness reconstitute reconstitute evaporate->reconstitute 7. Reconstitute in Mobile Phase reconstitute->end

Sample Preparation Workflow
LC-MS/MS Instrumentation and Conditions

The following tables summarize the typical instrument conditions for the analysis of N-Butylscopolammonium Bromide and its d9-labeled internal standard.

Table 1: Chromatographic Conditions

ParameterCondition
System UHPLC System
Column Phenyl column (e.g., 100 X 2.1 mm i.d.; 1.7 µm)
Mobile Phase Acetonitrile: 2 mM Ammonium Formate + 0.02% Formic Acid (20:80 v/v)[1]
Flow Rate Isocratic
Column Temperature 40°C
Injection Volume 7.5 µL[10]

Table 2: Mass Spectrometric Conditions

ParameterN-Butylscopolammonium BromideThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), Positive[1]Electrospray Ionization (ESI), Positive[1]
Acquisition Mode Multiple Reaction Monitoring (MRM)[1]Multiple Reaction Monitoring (MRM)[1]
Precursor Ion (m/z) 360[1]369[1]
Product Ion (m/z) 194[1]203[1]
Collision Energy (eV) 22[1]22[1]
Calibration Curve and Quality Control Samples
  • Calibration Standards: Prepare by spiking blank human plasma with working solutions of N-Butylscopolammonium Bromide to achieve a concentration range of, for example, 5 to 500 pg/mL.[1]

  • Quality Control (QC) Samples: Prepare at low, medium, and high concentrations (e.g., 15, 200, and 400 pg/mL) in blank human plasma to assess the precision and accuracy of the method.[1]

Signaling Pathway: Muscarinic Receptor Antagonism

N-Butylscopolammonium Bromide exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) on smooth muscle cells, primarily M2 and M3 subtypes. This antagonism blocks the action of acetylcholine, leading to smooth muscle relaxation and relief of spasms.

cluster_0 Normal Signaling cluster_1 Antagonism by N-Butylscopolammonium Bromide ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M3) ACh->mAChR Binds to Gq Gq Protein mAChR->Gq Activates Blocked Blocked mAChR->Blocked PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction NBSB N-Butylscopolammonium Bromide NBSB->mAChR Competitively Binds and Blocks

Mechanism of Muscarinic Antagonism

Conclusion

The use of this compound as an internal standard is integral to the development of robust, reliable, and reproducible bioanalytical methods for the quantification of N-Butylscopolammonium Bromide in human plasma. The detailed protocols and methodologies provided herein serve as a comprehensive guide for researchers and scientists involved in conducting bioequivalence studies, ensuring the generation of high-quality data that meets regulatory standards.

References

Application Notes and Protocols for the Detection of N-Butylscopolammonium Bromide-d9 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the quantitative analysis of N-Butylscopolammonium Bromide and its deuterated internal standard, N-Butylscopolammonium Bromide-d9, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Parameters

The following table summarizes the key mass spectrometry parameters for the detection of N-Butylscopolammonium Bromide and its deuterated internal standard, this compound. These parameters have been compiled from validated methods and are intended to serve as a starting point for method development and optimization.

ParameterN-Butylscopolammonium Bromide (Analyte)This compound (Internal Standard)Reference
Parent Ion (m/z) 360.3369[1][2]
Product Ion (m/z) 194.0, 138.0, 121203, 121[1][2][3]
Multiple Reaction Monitoring (MRM) Transitions 360.3 → 194.0 (Quantitative) 360.3 → 138.0 (Quantitative) 360.3 → 121 (Qualitative)369 → 203 (Quantitative) 369 → 121 (Qualitative)[1][2][3]
Collision Energy (CE) 22 eV, 25 V22 eV[1][3]
Declustering Potential (DP) 40 VNot explicitly stated for d9; 40V for a different IS[3]
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)[1]

Liquid Chromatography Parameters

A robust and reproducible chromatographic separation is crucial for accurate quantification. The following table outlines a typical set of liquid chromatography conditions.

ParameterRecommended ConditionsReference
Column C18, 50 x 2.1 mm, 1.7 µm or a Phenyl column[1][2]
Mobile Phase Acetonitrile: 5 mM Ammonium Acetate + 0.1% Formic Acid (90:10, v/v) or Acetonitrile: 2 mM Ammonium Formate + 0.02% Formic Acid (20:80, v/v)[1][3]
Flow Rate Isocratic elution[2]
Injection Volume 10 µL[4]

Experimental Protocols

Standard and Sample Preparation

Stock Solutions:

  • Prepare a stock solution of N-Butylscopolammonium Bromide in methanol (B129727).

  • Prepare a stock solution of this compound (internal standard, IS) in methanol.[1]

Working Solutions:

  • Dilute the N-Butylscopolammonium Bromide stock solution with methanol to prepare a series of working solutions for the calibration curve.[1]

  • Dilute the this compound stock solution with ultrapure water to obtain the IS working solution. This solution should be prepared daily.[1]

Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank plasma with the appropriate working solutions to achieve a desired concentration range (e.g., 5 to 500 pg/mL).[1]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.[1]

Sample Extraction from Human Plasma

Two common extraction techniques are Solid-Phase Extraction (SPE) and Protein Precipitation.

3.2.1. Solid-Phase Extraction (SPE) Protocol [1]

  • Conditioning: Condition the SPE cartridge with 500 µL of isopropanol, followed by 500 µL of methanol, then 500 µL of 50% methanol, and finally equilibrate with 500 µL of ultrapure water.

  • Sample Loading: To 0.6 mL of plasma sample, add 100 µL of the IS working solution and 500 µL of ultrapure water. Homogenize for 3 minutes. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 500 µL of ultrapure water, followed by 2 x 500 µL of 5% methanol.

  • Elution: Elute the analyte and internal standard from the cartridge. The specific elution solvent will depend on the SPE sorbent used and should be optimized.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.2.2. Protein Precipitation Protocol [3]

  • To a volume of plasma, add a precipitating agent such as acetonitrile. A common ratio is 3:1 (acetonitrile:plasma).

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_sol Stock Solutions (Analyte & IS in Methanol) work_sol Working Solutions (Serial Dilutions) stock_sol->work_sol cal_qc Calibration Standards & QCs (Spiked Plasma) work_sol->cal_qc plasma_sample Plasma Sample + IS Working Solution extraction_choice Extraction Method plasma_sample->extraction_choice spe Solid-Phase Extraction (SPE) extraction_choice->spe Option 1 pp Protein Precipitation extraction_choice->pp Option 2 lc_separation LC Separation (C18 or Phenyl Column) spe->lc_separation pp->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quant Quantification (Peak Area Ratios) ms_detection->quant results Concentration Determination quant->results

Caption: Experimental workflow for the LC-MS/MS analysis of N-Butylscopolammonium Bromide.

Signaling Pathway and Logical Relationship Diagrams

The detection of this compound by tandem mass spectrometry follows a logical workflow from sample introduction to data acquisition. The following diagram illustrates the relationship between the key components of the mass spectrometer.

ms_logic ion_source Ion Source (ESI+) Generates protonated molecules: [M+H]+ quad1 Quadrupole 1 (Q1) Selects precursor ion: m/z 369 ion_source->quad1 Ion Beam collision_cell Collision Cell (Q2) Fragments precursor ion with Argon gas quad1->collision_cell Precursor Ion quad3 Quadrupole 3 (Q3) Selects product ion: m/z 203 collision_cell->quad3 Fragment Ions detector Detector Measures ion intensity quad3->detector Product Ion

Caption: Logical diagram of the MRM detection process for this compound.

References

Application Note: Preparation of N-Butylscopolammonium Bromide-d9 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of a stock solution of N-Butylscopolammonium Bromide-d9. This deuterated standard is often used as an internal standard in quantitative bioanalytical assays or in metabolic studies.

Overview

N-Butylscopolammonium Bromide is a peripherally acting antimuscarinic, anticholinergic agent used to treat abdominal pain and cramping.[1][2] The deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the non-labeled analyte but is mass-shifted, allowing for precise and accurate measurement.[3] Proper preparation of a stock solution is the first critical step to ensure the reliability of experimental results. This protocol outlines the necessary steps, calculations, and storage conditions.

Compound Properties

A summary of the key quantitative data for this compound is presented below. It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information, especially the molecular weight and purity.

PropertyValueSource(s)
Chemical Name 9-butyl-7-(((S)-3-hydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium bromide D9[4]
Molecular Formula C₂₁H₂₁D₉BrNO₄[4][5][6]
Molecular Weight ~449.4 g/mol (Note: Varies slightly by supplier, e.g., 449.37, 449.43 g/mol . Always use the value from the CoA).[4][5][7][8]
CAS Number Not Available (NA) for the deuterated form.[4][6][7]
Appearance White powder.[]
Purity Typically >95% (HPLC).[6]
Isotopic Enrichment Typically >95%.[6]
Solubility Soluble in Methanol and DMSO. The non-deuterated form is soluble in water (50 mg/mL).[2][3][10]
Storage (Solid) Recommended storage at -20°C for long-term stability.[6] May ship at ambient temperature.[5][6]
Storage (Solution) Store stock solutions in aliquots at -20°C or below.[3]

Experimental Protocol

This protocol provides a step-by-step method for preparing a 10 mM stock solution. Adjust the calculations based on the desired concentration and volume.

Required Materials and Equipment
  • This compound solid

  • Analytical balance (readable to at least 0.1 mg)

  • Appropriate solvent (e.g., HPLC-grade Methanol or DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Safety Precautions
  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times.

  • Refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Step-by-Step Procedure

Part A: Calculation of Mass

  • Confirm Molecular Weight (MW): Use the precise MW from the product's Certificate of Analysis. For this example, we will use 449.4 g/mol .

  • Use the Formula: To calculate the mass required for your stock solution, use the following formula:

    Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol )

  • Example Calculation (for 1 mL of a 10 mM stock):

    Mass (mg) = 10 mM × 1 mL × 449.4 g/mol = 4.494 mg

Part B: Stock Solution Preparation

  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.

  • Weighing: Carefully weigh the calculated mass (e.g., 4.494 mg) of the compound using an analytical balance and transfer it into a labeled, clean vial.

  • Solvent Addition: Add the desired volume of the chosen solvent (e.g., 1 mL of Methanol or DMSO) to the vial containing the powder.

  • Dissolution: Cap the vial securely and vortex thoroughly. If necessary, use a sonicator for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

Part C: Storage and Handling

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Storage: Store the aliquots in tightly sealed vials at -20°C or -80°C. Protect from light, especially if using clear vials.[3]

  • Stability: While the compound is stable, the long-term stability in a specific solvent should be established if the solution is to be stored for an extended period. A study noted that stock solutions stored at -20°C were stable for the duration of their use.[3] Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.

Workflow Visualization

The following diagram illustrates the logical workflow for the preparation of the this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation Steps cluster_storage Finalization calc 1. Calculate Required Mass (Mass = C * V * MW) weigh 2. Weigh Compound calc->weigh Mass value dissolve 3. Add Solvent & Dissolve (Vortex/Sonicate) weigh->dissolve Solid compound aliquot 4. Aliquot into Vials dissolve->aliquot Stock Solution store 5. Store at ≤ -20°C (Protect from light) aliquot->store end Ready for Use store->end start Start start->calc

Caption: Workflow for this compound stock solution preparation.

References

Sourcing and Application of Research-Grade N-Butylscopolammonium Bromide-d9: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the acquisition of high-purity, well-characterized reagents is paramount for the integrity and reproducibility of experimental data. This document provides detailed application notes and protocols for the use of research-grade N-Butylscopolammonium Bromide-d9, a deuterated analog of the peripherally acting antimuscarinic agent. These guidelines focus on its application as an internal standard in pharmacokinetic studies and its relevance in studying muscarinic receptor signaling.

Finding a Reliable Supplier

This compound is a specialized chemical and should be sourced from reputable suppliers who provide comprehensive analytical documentation. When selecting a supplier, researchers should prioritize those who offer a detailed Certificate of Analysis (COA) for each batch. Key parameters to look for in a COA include chemical purity (typically determined by HPLC or NMR) and isotopic enrichment (the percentage of deuterium (B1214612) incorporation).

Several established suppliers for research-grade stable isotope-labeled compounds include:

  • LGC Standards: A prominent supplier of reference materials, often providing detailed COAs.

  • Toronto Research Chemicals (TRC): A subsidiary of LGC, specializing in complex organic chemicals and stable isotope-labeled compounds.

  • Clinivex: A supplier of reference standards for scientific research.

  • Simson Pharma: A manufacturer and exporter of pharmaceutical reference standards.

  • United States Biological: A supplier of biochemicals and other life science research products.

It is crucial to request a lot-specific COA before purchase to ensure the material meets the stringent requirements of your experimental design.

Quantitative Data and Specifications

The quality of this compound is critical for its use as an internal standard. The following table summarizes typical specifications that should be expected from a reliable supplier, based on publicly available data for similar deuterated standards.

ParameterTypical SpecificationMethod of AnalysisImportance for Researchers
Chemical Purity ≥98%High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR)Ensures that the analytical signal is not confounded by impurities, leading to accurate quantification.
Isotopic Enrichment ≥98% (for the d9 species)Mass Spectrometry (MS), NMRHigh isotopic purity is essential to minimize crosstalk between the analyte and the internal standard in mass spectrometry-based assays.
Molecular Formula C₂₁H₂₁D₉BrNO₄-Confirms the chemical identity of the compound.
Molecular Weight ~449.43 g/mol -Confirms the chemical identity of the compound.
Appearance White to off-white solidVisual InspectionA basic quality control check.
Solubility Soluble in water, methanol (B129727), and DMSOExperimental DeterminationImportant for preparing stock solutions and dilutions for various experimental protocols.
Storage Conditions -20°C, protected from light and moisture-Ensures the long-term stability of the compound.

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

N-Butylscopolammonium Bromide is a quaternary ammonium (B1175870) compound and a derivative of scopolamine. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.

N-Butylscopolammonium Bromide has a high affinity for M2 and M3 receptors, which are predominantly found in the peripheral nervous system, including on smooth muscle cells of the gastrointestinal tract, bladder, and other organs. Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus minimizing central nervous system side effects.

The binding of N-Butylscopolammonium Bromide to these receptors blocks the actions of acetylcholine, leading to smooth muscle relaxation and a reduction in glandular secretions. This antispasmodic effect is the basis for its clinical use in treating conditions characterized by smooth muscle cramps.

Signaling Pathways of Muscarinic Receptor Antagonism

The following diagrams illustrate the signaling pathways of the M1, M2, and M3 muscarinic receptors and how they are inhibited by N-Butylscopolammonium Bromide.

M1_M3_Signaling_Pathway cluster_receptor Cell Membrane M1/M3_Receptor M1/M3 Receptor Gq_Protein Gq Protein M1/M3_Receptor->Gq_Protein Activates Acetylcholine Acetylcholine Acetylcholine->M1/M3_Receptor Binds & Activates N-Butylscopolammonium_Bromide N-Butylscopolammonium Bromide-d9 N-Butylscopolammonium_Bromide->M1/M3_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response

Caption: M1/M3 Muscarinic Receptor Signaling Pathway Inhibition.

M2_Signaling_Pathway cluster_receptor Cell Membrane M2_Receptor M2 Receptor Gi_Protein Gi Protein M2_Receptor->Gi_Protein Activates Acetylcholine Acetylcholine Acetylcholine->M2_Receptor Binds & Activates N-Butylscopolammonium_Bromide N-Butylscopolammonium Bromide-d9 N-Butylscopolammonium_Bromide->M2_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Conversion (inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response

Caption: M2 Muscarinic Receptor Signaling Pathway Inhibition.

Application Note: Use as an Internal Standard in Pharmacokinetic Studies

Introduction

Deuterated standards are invaluable in quantitative bioanalysis using mass spectrometry. This compound serves as an ideal internal standard (IS) for the quantification of N-Butylscopolammonium Bromide in biological matrices such as plasma, serum, or urine. The nine deuterium atoms on the butyl chain provide a significant mass shift (+9 Da) from the unlabeled analyte, preventing isotopic overlap and ensuring accurate quantification.

Principle

The principle of using a stable isotope-labeled internal standard is based on its near-identical chemical and physical properties to the analyte of interest. This ensures that the IS and the analyte behave similarly during sample preparation (e.g., extraction, derivatization) and ionization in the mass spectrometer. Any sample loss or matrix effects will affect both the analyte and the IS to the same extent, allowing for accurate correction and precise quantification.

Experimental Workflow

The following diagram outlines a typical workflow for a pharmacokinetic study using this compound as an internal standard.

PK_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Spiking with This compound (Internal Standard) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) IS_Spiking->Sample_Prep UHPLC_Separation UHPLC Separation Sample_Prep->UHPLC_Separation MS_Detection Mass Spectrometry Detection (MRM Mode) UHPLC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte/IS vs. Concentration) MS_Detection->Data_Analysis PK_Modeling Pharmacokinetic Modeling Data_Analysis->PK_Modeling

Caption: Pharmacokinetic Study Experimental Workflow.

Detailed Protocol: Quantification of N-Butylscopolammonium Bromide in Human Plasma using UHPLC-MS/MS

This protocol is adapted from a validated method for the determination of N-butylscopolamine in human plasma.

1. Materials and Reagents

  • N-Butylscopolammonium Bromide (analyte)

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Butylscopolammonium Bromide in methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).

3. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of the IS working solution.

  • Vortex for 30 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. UHPLC-MS/MS Conditions

  • UHPLC System: A high-performance liquid chromatography system capable of high pressures.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Butylscopolammonium Bromide: m/z 360.2 → 194.1

    • This compound: m/z 369.2 → 203.1 (Note: These transitions should be optimized for the specific instrument used.)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.

  • Use a weighted linear regression to fit the data.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Research-grade this compound is an essential tool for the accurate and precise quantification of its non-deuterated counterpart in biological matrices. By carefully selecting a reliable supplier and following validated protocols, researchers can ensure the quality and reliability of their pharmacokinetic and other quantitative studies. Furthermore, understanding its mechanism of action as a muscarinic antagonist provides a basis for its use in pharmacological research investigating cholinergic signaling pathways.

Application Note: Certificate of Analysis Requirements and Quality Control Protocols for N-Butylscopolammonium Bromide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylscopolammonium Bromide-d9 is the deuterated analog of N-Butylscopolammonium Bromide, an anticholinergic and antispasmodic agent.[1] As a stable isotope-labeled internal standard, it is a critical component in quantitative bioanalytical studies, such as pharmacokinetics, requiring a high degree of purity and comprehensive characterization. A Certificate of Analysis (CoA) is a formal document that confirms a specific batch of this reference material meets its predetermined quality specifications.[2] This document outlines the typical tests, acceptance criteria, and detailed experimental protocols required for the quality control and release of this compound, ensuring its suitability for research and development purposes.

Representative Certificate of Analysis (CoA)

A CoA for a high-purity reference standard like this compound provides a summary of the quality control testing performed on a specific batch.[3][4] The following table summarizes the essential tests and typical acceptance criteria.

TestMethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMRConforms to the structure
Mass Spectrometry (MS)Conforms to the expected mass
Infrared Spectroscopy (IR)Conforms to the reference spectrum
Purity (HPLC) HPLC-UV≥ 98.0%
Assay qNMR or Mass Balance95.0% - 105.0%
Isotopic Purity Mass Spectrometry or NMR≥ 99% atom D
Water Content Karl Fischer Titration≤ 1.0%
Residual Solvents Headspace GC-MSMeets USP <467> requirements
Storage Conditions -Store at 2-8°C, protected from light
Retest Date -24 months from the date of analysis

Experimental Protocols

Detailed methodologies are crucial for ensuring the accuracy and reproducibility of test results. The following are representative protocols for the key analytical tests cited in the CoA.

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Prepare a sample solution by dissolving approximately 1 mg of the material in 1 mL of methanol.

    • Dilute the sample solution to a final concentration of approximately 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

    • Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Expected Result: The primary ion observed should correspond to the protonated molecule [M]+. For C₂₁H₂₁D₉BrNO₄, the monoisotopic mass of the cation (excluding the bromide counter-ion) is 369.29. The observed m/z should be consistent with this value.[5]

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chromatographic purity of the compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and 5 mM Ammonium Acetate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare a sample solution at a concentration of approximately 1 mg/mL in methanol.

    • Inject the solution into the HPLC system.

    • Run the gradient method to separate the main peak from any impurities.

    • Calculate the area percent of the main peak relative to the total peak area.

Isotopic Purity Assessment by Mass Spectrometry
  • Objective: To confirm the degree of deuteration.

  • Procedure:

    • Using the high-resolution mass spectrum obtained during identity confirmation (Protocol 2.1).

    • Examine the isotopic distribution of the molecular ion peak.

    • Calculate the percentage of the d9 species relative to all other isotopic variants (d0 to d8).

    • Expected Result: The abundance of the d9 isotopologue should meet the acceptance criterion of ≥ 99 atom % D.

Water Content by Karl Fischer Titration
  • Objective: To quantify the amount of water present in the material.

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions.

    • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

    • Titrate the sample until the endpoint is reached.

    • The instrument software will calculate the percentage of water in the sample.

Quality Control Workflow for Reference Standard Release

The release of a reference standard is a controlled process that ensures all quality attributes are met before the material is certified. This workflow guarantees that the material is reliable for its intended analytical use.

G cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing & Characterization cluster_2 Data Review & Disposition cluster_3 Final Release A Material Synthesis or Receipt of Raw Material B Visual Inspection & Documentation Review A->B C Identity Confirmation (NMR, MS, IR) B->C D Purity & Assay (HPLC, qNMR) C->D E Isotopic Purity (MS) D->E F Residual Analysis (KF, GC-MS) E->F G Data Compilation & Review by Analyst F->G H Quality Assurance (QA) Review & Approval G->H I Out of Specification (OOS) Investigation H->I Fail J Certificate of Analysis Generation H->J Pass I->G Re-test/ Corrective Action K Reference Standard Released for Use J->K

Figure 1. Quality control workflow for the release of a pharmaceutical reference standard.

Mechanism of Action: Muscarinic Receptor Antagonism

N-Butylscopolammonium Bromide functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[6][7] Specifically, it blocks the M3 subtype of muscarinic receptors located on smooth muscle cells in the gastrointestinal tract.[6] This action prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction, resulting in an antispasmodic effect.[6]

G cluster_0 Normal Physiological Response cluster_1 Pharmacological Intervention ACh Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACh->M3 Binds to Gq Gq Protein Activation M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Drug N-Butylscopolammonium Bromide-d9 M3_blocked Muscarinic M3 Receptor Drug->M3_blocked Blocks Block Binding Site Blocked NoContraction Inhibition of Contraction (Spasmolysis) ACh_inactive Acetylcholine (ACh) ACh_inactive->M3_blocked Cannot Bind

Figure 2. Signaling pathway illustrating the antagonistic action of N-Butylscopolammonium Bromide.

References

Application Notes and Protocols for UHPLC-ESI-MS/MS Analysis of N-butylscopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of N-butylscopolamine in human plasma using a validated Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) method. The protocols detailed herein are compiled from established methodologies and are intended to offer a robust starting point for researchers in analytical chemistry, pharmacology, and drug development.

Introduction

N-butylscopolamine, also known as hyoscine butylbromide, is a quaternary ammonium (B1175870) compound and a semi-synthetic derivative of scopolamine.[1] It is widely used as an antispasmodic agent to relieve cramps in the gastrointestinal and genitourinary tracts.[2][3] Its therapeutic action is primarily mediated through the blockade of muscarinic receptors, which inhibits the action of acetylcholine (B1216132) on smooth muscle cells.[4][5] Due to its clinical significance, a sensitive and reliable analytical method is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. UHPLC-ESI-MS/MS offers high sensitivity, selectivity, and speed, making it the ideal platform for the determination of N-butylscopolamine in biological matrices.[1][4]

Mechanism of Action: Muscarinic Receptor Antagonism

N-butylscopolamine exerts its pharmacological effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, with a high affinity for M3 receptors located on smooth muscle cells of the gastrointestinal tract.[1][5] Under normal physiological conditions, the binding of acetylcholine to these receptors triggers a signaling cascade that leads to smooth muscle contraction. N-butylscopolamine blocks this interaction, thereby preventing muscle spasms and alleviating associated pain.[5]

N-butylscopolamine Signaling Pathway Mechanism of Action of N-butylscopolamine cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell Acetylcholine_storage Acetylcholine (ACh) in Vesicles M3_Receptor Muscarinic M3 Receptor Acetylcholine_storage->M3_Receptor ACh Binds Nerve_impulse Nerve Impulse Nerve_impulse->Acetylcholine_storage Triggers Release G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction N_butylscopolamine N-butylscopolamine N_butylscopolamine->M3_Receptor Blocks Binding

Caption: N-butylscopolamine blocks acetylcholine binding to M3 receptors.

Experimental Protocols

This section outlines the detailed methodologies for sample preparation, UHPLC separation, and MS/MS detection of N-butylscopolamine in human plasma.

Sample Preparation

Three common methods for plasma sample preparation are presented below. The choice of method may depend on the desired level of sample cleanup, recovery, and laboratory resources.

1. Protein Precipitation (PP)

This is a rapid and simple method suitable for high-throughput analysis.[1]

  • Protocol:

    • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard (IS) working solution (e.g., N-methylhomatropine).[1]

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[1]

    • Vortex the mixture for 1.5 minutes.[1]

    • Centrifuge at 5000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[1]

    • Reconstitute the residue in 100 µL of the mobile phase.[1]

    • Vortex and transfer to an autosampler vial for injection.[1]

2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation.[4][6]

  • Protocol:

    • To 300 µL of human plasma, add the internal standard (e.g., propranolol).[7]

    • Add 1 mL of dichloromethane.[4][7]

    • Vortex for an appropriate time to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Freeze the samples to solidify the aqueous layer and transfer the organic phase to a new tube.[7]

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in 150 µL of the mobile phase for injection.[7]

3. Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and can be automated for high-throughput applications.[2][5]

  • Protocol:

    • Condition an Oasis HLB SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.[2]

    • To 0.6 mL of plasma, add 100 µL of internal standard (e.g., N-butylscopolamine-d9) and 500 µL of ultrapure water.[5]

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% (v/v) methanol in water.[2]

    • Dry the cartridge for 5 minutes at 20 mm Hg.[2]

    • Elute the analyte and IS with 2 mL of methanol.[2]

    • Evaporate the eluent to dryness under a nitrogen stream at 40°C.[2]

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.[2]

UHPLC-ESI-MS/MS Method

The following parameters provide a general framework for the analysis. Optimization may be required based on the specific instrumentation used.

Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
UHPLC System Waters Acquity UPLC or equivalentAgilent 1290 UHPLC or equivalent[7]Waters Acquity UPLC or equivalent[5]
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]Acquity CSH C18, 1.7 µm, 2.1 x 50 mm[7]Phenyl column[5]
Mobile Phase A 5 mM Ammonium Acetate + 0.1% Formic Acid in Water[1]5 mM Ammonium Acetate (pH 3.0 with Formic Acid) in Water[6][7]2 mM Ammonium Formate + 0.02% Formic Acid in Water[5]
Mobile Phase B Acetonitrile[1]Acetonitrile[6][7]Acetonitrile[5]
Elution Mode Isocratic: 10% A, 90% B[1]Isocratic: 75% A, 25% B[7]Isocratic: 80% A, 20% B[5]
Flow Rate 0.5 mL/min[1]0.35 mL/min[7]Not specified
Injection Volume 7.5 µL[1]Not specifiedNot specified
Column Temp. Not specifiedNot specifiedNot specified
Autosampler Temp. 5°C[1]Not specifiedNot specified
Run Time ~1.5 minutes[1]2 minutes[4]Not specified

Mass Spectrometric Conditions

ParameterN-butylscopolamineInternal Standard (N-methylhomatropine)[1]Internal Standard (Propranolol)[6][7]Internal Standard (N-butylscopolamine-d9)[5]
Mass Spectrometer Triple QuadrupoleTriple QuadrupoleTriple QuadrupoleTriple Quadrupole
Ionization Mode ESI Positive[1]ESI Positive[1]ESI Positive[6][7]ESI Positive[5]
Scan Type Multiple Reaction Monitoring (MRM)[1]MRM[1]MRM[6][7]MRM[5]
Precursor Ion (m/z) 360.0[1][8] / 360.2[4] / 360.3[6][7]290.3[1][8]260.2[6][7]369[5]
Product Ion (m/z) 194.0[1][8] / 138.0[4][6][7]138.0[1][8]116.1[6][7]203[5]
Dwell Time (s) 0.4[1]0.4[1]0.150[7]0.3[5]
Collision Energy (V) 25[1]35[1]35[7]Not specified
Declustering Potential (V) 40[1]40[1]50[7]Not specified
Ion Spray Voltage (V) 3500[1]3500[1]4000[7]Not specified
Source Temperature (°C) 450[1]450[1]600[7]Not specified

Quantitative Data Summary

The following tables summarize the performance characteristics of the described UHPLC-ESI-MS/MS methods for N-butylscopolamine quantification.

Table 1: Linearity and Sensitivity

Method ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)
Favreto et al., 2013[1]0.03 - 10.000.03
Suenaga et al., 2017[4][6]0.001 - 1.0000.001
Eid et al., 2019[5]0.005 - 0.5000.005

Table 2: Accuracy and Precision

Method ReferenceQC LevelConcentration (ng/mL)Accuracy (%)Precision (RSD %)
Favreto et al., 2013[1]Low0.09Within 85-115%< 15%
Medium4.50Within 85-115%< 15%
High9.00Within 85-115%< 15%
Suenaga et al., 2017[4]LLOQ0.0019.67%6.84%
Low0.003Not specifiedNot specified
Medium 10.010Not specifiedNot specified
Medium 20.400Not specifiedNot specified
High0.800Not specifiedNot specified
Super High1.600Not specifiedNot specified
Eid et al., 2019[5]Low0.015Not specifiedNot specified
Medium0.200Not specifiedNot specified
High0.400Not specifiedNot specified

Table 3: Recovery

Method ReferenceSample PreparationAnalyte Recovery (%)IS Recovery (%)
Favreto et al., 2013[1]Protein Precipitation9484
Suenaga et al., 2017[4]Liquid-Liquid Extraction97.68 ± 2.06Not specified

Experimental Workflow

The general workflow for the analysis of N-butylscopolamine in plasma samples is depicted below.

UHPLC-MSMS_Workflow General Workflow for N-butylscopolamine Analysis Sample_Collection Plasma Sample Collection IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (PP, LLE, or SPE) IS_Spiking->Sample_Prep UHPLC_Separation UHPLC Separation Sample_Prep->UHPLC_Separation MSMS_Detection ESI-MS/MS Detection (MRM Mode) UHPLC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Data_Processing Data Processing (Integration & Quantification) Data_Acquisition->Data_Processing Results Final Concentration Results Data_Processing->Results

Caption: From sample collection to final results.

Conclusion

The UHPLC-ESI-MS/MS methods described in this document provide a sensitive, specific, and rapid approach for the quantification of N-butylscopolamine in human plasma. The detailed protocols and summarized data serve as a valuable resource for researchers and scientists involved in the development and analysis of this important therapeutic agent. Proper method validation should always be performed in the laboratory where the analysis is to be conducted to ensure data quality and reliability.

References

Application of N-Butylscopolammonium Bromide in Gastrointestinal Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylscopolammonium Bromide, a quaternary ammonium (B1175870) derivative of scopolamine, is a well-established antimuscarinic agent with potent spasmolytic properties on the smooth muscle of the gastrointestinal (GI) tract.[1][2] Its clinical efficacy in treating abdominal cramps and pain stems from its local action on the visceral smooth muscles.[1] Due to its quaternary ammonium structure, it has low systemic bioavailability and does not readily cross the blood-brain barrier, which minimizes central nervous system side effects.[3] These characteristics make it a valuable tool in gastrointestinal research for investigating cholinergic pathways and motility disorders.

This document provides detailed application notes and experimental protocols for the use of N-Butylscopolammonium Bromide in various in vitro and in vivo gastrointestinal research models.

Mechanism of Action

N-Butylscopolammonium Bromide exerts its spasmolytic effect primarily through competitive antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M2 and M3 subtypes, located on gastrointestinal smooth muscle cells.[4][5] Blockade of these receptors inhibits acetylcholine-induced contractions, leading to smooth muscle relaxation.[2]

Signaling Pathway of Muscarinic M3 Receptor Antagonism

The binding of acetylcholine to M3 receptors on GI smooth muscle cells activates a Gq-protein coupled signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction. N-Butylscopolammonium Bromide competitively blocks this initial binding step, thereby inhibiting the downstream signaling events.

muscarinic_pathway cluster_receptor Smooth Muscle Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates NBB N-Butylscopolammonium Bromide NBB->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER Ca_influx Ca²⁺ Influx DAG->Ca_influx Ca_increase ↑ Intracellular [Ca²⁺] Ca_ER->Ca_increase Ca_influx->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction

Caption: Muscarinic M3 receptor signaling pathway and its antagonism by N-Butylscopolammonium Bromide.

Quantitative Data

The potency of N-Butylscopolammonium Bromide can be quantified by its half-maximal inhibitory concentration (IC50) and its pA2 value, which is a measure of the affinity of a competitive antagonist for its receptor.

Table 1: IC50 Values of N-Butylscopolammonium Bromide in Gastrointestinal Models
Tissue/ModelAgonistIC50 (M)SpeciesReference
Human Intestinal Muscle ContractionsBethanechol4.29 x 10⁻⁷Human[6]
Human Intestinal Calcium MobilizationBethanechol1.21 x 10⁻⁷Human[6]
Human Intestinal Epithelial SecretionBethanechol2.24 x 10⁻⁷Human[6]
Human Gastrointestinal Smooth Muscle (M2 antagonism)Bethanechol/EFS3.1 x 10⁻⁵Human[4][5]
Human Gastrointestinal Smooth Muscle (M3 antagonism)Bethanechol/EFS0.9 x 10⁻⁵Human[4][5]
Table 2: pA2 Value of N-Butylscopolammonium Bromide
TissueAgonistpA2 ValueSpeciesReference
Guinea-pig isolated ileumAcetylcholine7.8Guinea Pig[7]

Experimental Protocols

In Vitro: Isolated Organ Bath Assay for Gastrointestinal Smooth Muscle Contractility

This protocol details the methodology for assessing the effect of N-Butylscopolammonium Bromide on the contractility of isolated intestinal smooth muscle strips.

organ_bath_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal (e.g., Guinea Pig) B Excise Intestinal Segment (e.g., Ileum) A->B C Place in Cold, Oxygenated Krebs-Henseleit Buffer B->C D Prepare Longitudinal or Circular Muscle Strips C->D E Mount Strips in Organ Bath (37°C, 95% O₂/5% CO₂) D->E F Equilibrate Under Tension (e.g., 1g for 60 min) E->F G Induce Contraction with Agonist (e.g., Acetylcholine, Carbachol) F->G H Add N-Butylscopolammonium Bromide (Cumulative or Single Doses) G->H I Record Isometric Contractions H->I J Measure Amplitude and Frequency of Contractions I->J K Calculate IC50 or pA2 Values J->K

Caption: Experimental workflow for the isolated organ bath assay.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., guinea pig, rat) according to approved institutional guidelines.

    • Immediately excise a segment of the desired intestine (e.g., ileum, colon) and place it in cold (4°C), oxygenated Krebs-Henseleit buffer.

    • Gently remove the serosal, mucosal, and submucosal layers to isolate the smooth muscle.

    • Prepare longitudinal or circular muscle strips of approximately 1 cm in length and 0.3 cm in width.[4]

  • Organ Bath Setup:

    • Mount the muscle strips vertically in individual organ baths (e.g., 25 ml) containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with buffer changes every 15-20 minutes.

    • Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM).

  • Experimental Procedure:

    • After washing out the KCl and allowing the tissue to return to baseline, induce submaximal contractions using a muscarinic agonist such as acetylcholine or carbachol.

    • Once a stable contractile response is achieved, add N-Butylscopolammonium Bromide in a cumulative or non-cumulative manner to generate a concentration-response curve.

  • Data Analysis:

    • Record the isometric contractions using a data acquisition system.

    • Measure the amplitude of contraction at each concentration of N-Butylscopolammonium Bromide.

    • Calculate the IC50 value by plotting the percentage inhibition of the agonist-induced contraction against the log concentration of N-Butylscopolammonium Bromide.

    • For pA2 value determination, perform a Schild analysis by obtaining concentration-response curves for the agonist in the presence of increasing concentrations of N-Butylscopolammonium Bromide.[8]

Krebs-Henseleit Buffer Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

In Vivo: Gastric Emptying Study in Rats

This protocol describes a method to assess the effect of N-Butylscopolammonium Bromide on the rate of gastric emptying in rats.

gastric_emptying_workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A Fast Rats Overnight (Water ad libitum) B Administer N-Butylscopolammonium Bromide or Vehicle (e.g., i.p., p.o.) A->B C Administer a Non-absorbable Marker (e.g., Phenol (B47542) Red) or a Radiolabeled Meal via Gavage B->C D Wait for a Pre-determined Time Period (e.g., 20-30 min) C->D E Euthanize the Rat D->E F Clamp Pylorus and Cardia E->F G Excise the Stomach F->G H Measure the Amount of Marker Remaining in the Stomach G->H I Calculate Gastric Emptying (%) H->I

Caption: Experimental workflow for a gastric emptying study in rats.

Methodology:

  • Animal Preparation:

    • Use adult male rats (e.g., Wistar or Sprague-Dawley strain).

    • Fast the animals overnight (12-18 hours) with free access to water.

    • Administer N-Butylscopolammonium Bromide (e.g., 10-30 mg/kg, intraperitoneally) or the vehicle control a set time before the test meal (e.g., 30 minutes). An oral dose of 60 mg has been used in human studies.[9]

  • Test Meal Administration:

    • Administer a test meal containing a non-absorbable marker via oral gavage. A common test meal consists of a nutrient solution mixed with phenol red (e.g., 0.1% w/v).

    • Alternatively, a radiolabeled semi-solid meal (e.g., with ⁹⁹ᵐTc-sulphur colloid) can be used for scintigraphic analysis.[9]

  • Sample Collection:

    • After a predetermined time (e.g., 20-30 minutes), humanely euthanize the animals.

    • Immediately clamp the pyloric and cardiac ends of the stomach to prevent leakage of the contents.

    • Carefully excise the stomach.

  • Quantification of Gastric Emptying:

    • Homogenize the stomach and its contents in a known volume of alkaline solution (to develop the color of phenol red).

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

    • A control group of rats is euthanized immediately after gavage to determine the initial amount of phenol red administered.

    • Calculate the percentage of gastric emptying using the following formula:

      • Gastric Emptying (%) = (1 - (Amount of marker in test stomach / Average amount of marker in control stomachs)) * 100

In Vivo: Model of Visceral Hypersensitivity (Irritable Bowel Syndrome)

This protocol outlines a method to induce and assess visceral hypersensitivity in rats, a key feature of Irritable Bowel Syndrome (IBS), and to evaluate the analgesic effects of N-Butylscopolammonium Bromide.

Methodology:

  • Induction of Visceral Hypersensitivity:

    • Visceral hypersensitivity can be induced by various methods, including neonatal maternal separation or post-inflammatory models (e.g., recovery from TNBS- or acetic acid-induced colitis).[10][11]

    • For a post-inflammatory model, a mild colitis is induced, and animals are allowed to recover for several weeks, after which they exhibit persistent visceral hypersensitivity without active inflammation.[10]

  • Assessment of Visceral Pain:

    • Visceral pain is commonly assessed by measuring the visceromotor response (VMR) to colorectal distension (CRD).

    • This involves surgically implanting electromyography (EMG) electrodes into the external oblique abdominal muscles.[10]

    • After a recovery period, a balloon catheter is inserted into the descending colon.

    • The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds), and the EMG activity, representing abdominal muscle contractions, is recorded.[12]

    • Alternatively, the abdominal withdrawal reflex (AWR), a semi-quantitative behavioral score, can be used.[11]

  • Drug Administration and Evaluation:

    • Administer N-Butylscopolammonium Bromide or vehicle to the hypersensitive animals before the CRD procedure.

    • Perform CRD and measure the VMR (EMG activity) or AWR score.

    • A reduction in the VMR or AWR score in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Conclusion

N-Butylscopolammonium Bromide is a specific and effective tool for the in vitro and in vivo investigation of cholinergic mechanisms in the gastrointestinal tract. The protocols provided herein offer a framework for its application in studying smooth muscle physiology, motility disorders, and visceral pain. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Butylscopolammonium Bromide-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of N-Butylscopolammonium Bromide-d9.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing in HPLC refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1][2][3] Ideally, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[4] Peak tailing is identified by a tailing factor (Tf) or asymmetry factor (As) greater than 1. A value of 1 indicates a perfectly symmetrical peak. While acceptance criteria can vary by assay, a tailing factor above 2.0 is generally considered unacceptable for high-precision analytical methods.[5]

Q2: Why am I observing peak tailing specifically for this compound?

A2: this compound is a quaternary ammonium (B1175870) compound.[6][7][8][9] Such basic and permanently charged compounds are prone to strong secondary interactions with residual silanol (B1196071) groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][4][10][11][12][13][14] These interactions are a primary cause of peak tailing.[14]

Q3: Can my mobile phase be the cause of the peak tailing?

A3: Yes, the mobile phase composition, particularly its pH and buffer strength, is critical.[15][16][17][18] If the pH of the mobile phase is not optimized, it can lead to undesirable interactions between the ionized analyte and the stationary phase, resulting in peak tailing.[2][4][13] Insufficient buffer concentration can also contribute to poor peak shape.[19]

Q4: Could my HPLC system or column be the problem?

A4: Absolutely. Several instrumental factors can lead to peak tailing:

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and increased peak tailing.[3][5] This can include the loss of bonded phase or the creation of active sites.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[12]

  • Extra-column Dead Volume: Excessive tubing length or diameter, as well as loose fittings, can cause band broadening and peak tailing.[5][11]

  • Column Voids: A void at the column inlet can lead to peak distortion.[11]

Q5: Is it possible that my sample injection is causing the peak tailing?

A5: Yes, sample-related issues can contribute to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[5]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[20]

Troubleshooting Guides

Guide 1: Mobile Phase Optimization

If you suspect your mobile phase is the root cause of peak tailing for this compound, follow these steps:

Detailed Experimental Protocol:

  • Initial Mobile Phase Preparation:

    • Prepare the aqueous component of the mobile phase. A good starting point for this compound is 2 mM ammonium formate (B1220265) with 0.02% formic acid in water.

    • The organic modifier is typically acetonitrile.

    • Filter all mobile phase components through a 0.22 µm or 0.45 µm filter before use to remove particulates.[3]

    • Degas the mobile phase to prevent bubble formation in the system.

  • pH Adjustment:

    • Lowering the mobile phase pH (e.g., to around 2.5-3.0) can protonate residual silanol groups on the silica (B1680970) surface, minimizing their interaction with the positively charged this compound.[11][21]

    • Use an appropriate acid, such as formic acid or trifluoroacetic acid (TFA), to adjust the pH.[22] Note that TFA can suppress MS ionization if used.

    • Measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.

  • Buffer Concentration:

    • If peak shape does not improve with pH adjustment, consider increasing the buffer concentration. A higher buffer concentration (e.g., 10-25 mM) can help to mask the residual silanol groups.[10][19]

  • Use of Additives (Competing Base):

    • Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (typically around 0.05 M) can be effective.[10][21] The TEA will preferentially interact with the active silanol sites, reducing the interaction with your analyte.[21] However, be aware that TEA can also cause a shorter column lifetime and may not be suitable for all detectors (e.g., MS).[21]

Table 1: Mobile Phase Modifications for Peak Shape Improvement

ParameterRecommended Range/ConcentrationRationale
Mobile Phase pH 2.5 - 3.5Suppresses the ionization of silanol groups, reducing secondary interactions.[11][21]
Buffer Concentration 10 - 25 mMMasks residual silanol interactions and maintains a stable pH.[10][19]
Competing Base (e.g., TEA) 0.05 MPreferentially interacts with active silanol sites, improving peak symmetry.[10][21]
Ion-Pairing Agents Analyte-dependentCan be used to form a neutral complex with the analyte, improving retention and peak shape.
Guide 2: Column and System Check

If mobile phase optimization does not resolve the issue, investigate the column and HPLC system.

Detailed Experimental Protocol:

  • Column Evaluation:

    • Use a new or proven column: To rule out column degradation, replace the current column with a new one of the same type or one that is known to perform well.

    • Choose an appropriate column: For basic compounds like this compound, consider using an end-capped column or a column with a base-deactivated stationary phase to minimize silanol interactions.[11] Columns with hybrid particle technology can also offer improved peak shape for basic analytes.[22]

    • Column Flushing: If you suspect contamination, flush the column with a strong solvent.[5] Always check the column manufacturer's instructions for recommended flushing procedures.

  • System Dead Volume Check:

    • Inspect all tubing and connections between the injector and the detector.

    • Ensure that all fittings are properly tightened to avoid leaks and dead volume.

    • Use tubing with the smallest possible internal diameter and length necessary for the connection to minimize extra-column band broadening.[5]

  • Guard Column:

    • Using a guard column can help protect the analytical column from contaminants in the sample and extend its lifetime.[3]

Table 2: Column and System Troubleshooting

IssuePotential CauseRecommended Action
All peaks tailing Extra-column dead volumeCheck and optimize tubing and connections.[11]
Column voidReplace the column.[11]
Only this compound peak tailing Secondary silanol interactionsUse an end-capped or base-deactivated column.[11] Optimize mobile phase pH.[11][21]
Column contaminationFlush or replace the column.[5]
Column degradationReplace the column.[3][5]

Visual Troubleshooting Workflows

G Figure 1: Troubleshooting Peak Tailing Workflow start Peak Tailing Observed for This compound mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase check_pH Adjust Mobile Phase pH (2.5 - 3.5) mobile_phase->check_pH check_buffer Increase Buffer Strength (10 - 25 mM) check_pH->check_buffer resolved Peak Tailing Resolved check_pH->resolved If resolved add_additive Add Competing Base (e.g., TEA) check_buffer->add_additive check_buffer->resolved If resolved system_check Step 2: System & Column Check add_additive->system_check If tailing persists add_additive->resolved If resolved new_column Use New/Appropriate Column (End-capped, Base-deactivated) system_check->new_column check_dead_volume Inspect for Extra-Column Dead Volume new_column->check_dead_volume new_column->resolved If resolved sample_check Step 3: Sample & Injection Check check_dead_volume->sample_check If tailing persists check_dead_volume->resolved If resolved reduce_load Reduce Injection Volume/ Sample Concentration sample_check->reduce_load check_solvent Match Injection Solvent to Mobile Phase reduce_load->check_solvent reduce_load->resolved If resolved check_solvent->resolved If resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

G Figure 2: Analyte-Stationary Phase Interactions cluster_0 Silica Surface (C18 Column) silanol Residual Silanol Group (Si-OH) interaction Undesirable Secondary Interaction (Causes Peak Tailing) silanol->interaction c18 C18 Chains analyte N-Butylscopolammonium Bromide-d9 (Quaternary Amine, R4N+) analyte->silanol interaction->analyte

Caption: Secondary interactions causing peak tailing.

References

Minimizing matrix effects in N-Butylscopolammonium Bromide-d9 bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of N-Butylscopolammonium Bromide and its deuterated internal standard, N-Butylscopolammonium Bromide-d9.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a critical issue in the bioanalysis of N-Butylscopolammonium Bromide?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] For N-Butylscopolammonium Bromide, a polar quaternary ammonium (B1175870) compound, this typically results in ion suppression , where endogenous materials in the biological sample compete with the analyte for ionization in the mass spectrometer's source.[2][4] This suppression can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification. The most common culprits in plasma are phospholipids, which are not effectively removed by simple sample preparation methods like protein precipitation.[5][6][7]

Q2: I'm using this compound as an internal standard. Does this eliminate matrix effects?

A: No, a stable isotope-labeled internal standard (SIL-IS) like the d9 variant does not eliminate the physical phenomenon of matrix effects. However, it is the most effective strategy to compensate for them.[1][2] The SIL-IS is chemically identical to the analyte and will co-elute, meaning it experiences nearly the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the internal standard, you can achieve accurate and precise quantification even if the absolute signal for both is suppressed.[8] A validation study for N-butylscopolamine using the d9 internal standard demonstrated that with proper sample cleanup, the normalized matrix factor indicated no significant difference in ionization efficiency.[8]

Q3: What is the most effective sample preparation technique to reduce matrix effects for this analyte?

A: Solid-Phase Extraction (SPE) is the most effective and recommended technique.[4][8][9] N-Butylscopolammonium Bromide is a polar compound, and biological matrices like plasma are rich in non-polar interferences such as phospholipids.[5] SPE methods, particularly those using polymeric reversed-phase sorbents with a hydrophilic-lipophilic balance (like Oasis HLB), are highly efficient at removing these interferences while retaining the polar analyte.[8][10] Techniques like protein precipitation (PPT) are generally insufficient as they fail to remove phospholipids, leading to significant ion suppression.[3][10]

Q4: Which chromatographic and mobile phase conditions are recommended to avoid ion suppression?

A: For a polar, permanently charged compound like N-Butylscopolammonium Bromide, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.[4][11][12][13] HILIC provides strong retention for polar compounds that are poorly retained on traditional reversed-phase (e.g., C18) columns.[14][15] This allows for better separation from many matrix components.[16]

Regarding the mobile phase, it is critical to avoid strong ion-pairing agents like Trifluoroacetic Acid (TFA) , which are known to cause severe signal suppression for quaternary ammonium compounds.[4] Instead, use MS-friendly volatile modifiers such as 0.1% formic acid or 2-10 mM ammonium formate, which provide good peak shape without compromising sensitivity.[4][8]

Troubleshooting Guides

Problem: I'm observing low, inconsistent, or no signal for my analyte.

This is a classic symptom of significant ion suppression. Follow this workflow to diagnose and resolve the issue.

cluster_0 Troubleshooting Workflow: Low Analyte Signal A Start: Low or Inconsistent Analyte Signal Observed B Is a Stable Isotope-Labeled Internal Standard (IS) Used? A->B C Is the IS signal also low or unstable? B->C Yes F Review Sample Preparation. Is it Protein Precipitation (PPT)? B->F No (Implement SIL-IS) D Indicates a general problem (MS source, chromatography). C->D Yes E Indicates matrix effect specific to the analyte's retention time. C->E No E->F G PPT is insufficient. Implement Solid-Phase Extraction (SPE) or Phospholipid Removal (PLR) plates. F->G Yes H Review LC Method. Are you using TFA? F->H No (SPE is used) K Problem Solved G->K I Replace TFA with Formic Acid or Ammonium Formate. H->I Yes J Optimize Chromatography to separate analyte from suppression zones. Consider HILIC. H->J No I->K J->K

Caption: Workflow for troubleshooting low analyte signal.

Problem: My analyte peak shape is broad or tailing.

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. For quaternary amines, which are always charged, pH has less effect on retention, but it can influence interactions with residual silanols on the column. Using a low concentration of an acidic modifier like formic acid can improve peak shape.

  • Avoid Strong Ion-Pairing Reagents: Reagents like TFA can sometimes cause peak tailing in addition to suppression.[4] Confirm you are using an MS-friendly alternative.

  • Assess Column Health: Poor peak shape can indicate a fouled or aging column. Endogenous materials, especially phospholipids, can accumulate on the column head, degrading performance.[5] This is common when using crude sample preparation techniques. Consider flushing the column or replacing it if performance does not improve.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Plasma Bioanalysis

TechniquePrimary RemovalPhospholipid Removal EfficiencyTypical Analyte RecoveryThroughputRecommendation for N-Butylscopolammonium
Protein Precipitation (PPT) ProteinsPoor (<10%)[17]High, but variable due to MEHighNot Recommended due to high risk of ion suppression[3][10]
Liquid-Liquid Extraction (LLE) Lipids, non-polar interferencesModerate to GoodPotentially low and variable for polar analytes[10]ModerateUse with caution; requires significant method development
Solid-Phase Extraction (SPE) Broad range of interferencesExcellent (>95%)[17]High and reproducible[17]Moderate to HighHighly Recommended for clean extracts and minimal matrix effects[8]
Phospholipid Removal (PLR) Plates Phospholipids, ProteinsExcellent (>99%)[5]High and reproducibleHighExcellent Choice for high-throughput applications[6]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for N-Butylscopolammonium Bromide from Plasma

This protocol is a general guideline based on the use of a polymeric, water-wettable, reversed-phase sorbent (e.g., Oasis HLB), which has been shown to be effective.[8]

Materials:

  • SPE cartridges or 96-well plate (e.g., Oasis HLB, 30 mg)

  • Human plasma containing N-Butylscopolammonium Bromide and this compound (IS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonia (B1221849) solution

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of water and vortex to mix. This reduces viscosity.

  • Condition: Condition the SPE sorbent by passing 1 mL of Methanol through the cartridge.

  • Equilibrate: Equilibrate the sorbent by passing 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.

  • Load: Load the 400 µL of pre-treated plasma sample onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the sorbent with 1 mL of 5% Methanol in water. This removes salts and other highly polar matrix components.

  • Wash 2 (Non-Polar Interferences): Wash the sorbent with 1 mL of a moderately non-polar solvent (e.g., 20% Methanol in water). This can help remove some less-retained lipids while keeping the analyte bound.

  • Elute: Elute the analyte and internal standard by passing 1 mL of an appropriate elution solvent. A common choice is 5% ammonia in Methanol to ensure the analyte is in its free base form and elutes efficiently.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:10mM Ammonium Formate) for LC-MS/MS analysis.

Visualizations

cluster_1 Mechanism of Ion Suppression in ESI Source A Droplet from LC Eluent (Contains Analyte + Matrix) B Solvent Evaporation & Droplet Shrinks A->B C Charge Density Increases B->C D Competition for Charge and Surface Access C->D E Matrix Components (e.g., Phospholipids) Preferentially Occupy Surface D->E High Matrix Concentration G Reduced Analyte Ions Entering Mass Spectrometer D->G Low Matrix Concentration F Analyte (N-Butylscopolammonium) is prevented from entering the gas phase efficiently E->F F->G

Caption: Mechanism of electrospray ion suppression by matrix components.

cluster_2 Decision Tree for Sample Preparation Method Selection A Start: Select Sample Preparation Method B Is high throughput (>100s samples/day) a primary requirement? A->B C Is the required sensitivity (LLOQ) very low? B->C Yes E Is the matrix complex or are interferences unknown? B->E No D Use Phospholipid Removal (PLR) 96-well plates. C->D No H Use Solid-Phase Extraction (SPE). Allows for concentration step. C->H Yes F Use Solid-Phase Extraction (SPE). Provides the cleanest extract. E->F Yes G LLE or PPT may be considered, but require extensive validation to prove absence of matrix effects. E->G No

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Optimizing N-Butylscopolammonium Bromide-d9 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N-Butylscopolammonium Bromide-d9. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to enhance signal intensity and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical ESI-MS/MS parameters for this compound analysis?

A1: this compound, a quaternary ammonium (B1175870) compound, is readily analyzed using positive ion electrospray ionization (ESI+). Optimal parameters can vary between instruments, but typical starting points are summarized below.

ParameterTypical Value Range
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 - 4.5 kV[1]
Source Temperature120 - 150 °C[1]
Desolvation Gas Temperature350 - 450 °C[1]
Desolvation Gas Flow600 - 800 L/hr[1]
Cone Gas Flow50 L/hr[1]
MRM Transition (Precursor → Product)m/z 369 → 203[2]

Q2: What is the expected fragmentation pattern for this compound?

A2: In positive ion mode, the protonated molecular ion [M+H]+ for this compound is observed at m/z 369.[2] The most abundant fragment ion typically results from the cleavage of the ester linkage, leading to a product ion at m/z 203.[2] Therefore, the recommended multiple reaction monitoring (MRM) transition is m/z 369 → 203.[2]

Q3: Which mobile phase additives are recommended for analyzing this compound?

A3: For optimal signal intensity, it is best to use mobile phase additives that are compatible with mass spectrometry and avoid strong ion-pairing reagents. Additives like formic acid or ammonium formate (B1220265)/acetate are generally recommended as they provide good signal without the significant suppression seen with stronger agents.[1] A common mobile phase composition is a mixture of acetonitrile (B52724) and water containing 2 mM ammonium formate and 0.02% formic acid.[2]

Q4: How can I mitigate matrix effects when analyzing this compound in biological samples?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common issue in bioanalysis.[3][4] To mitigate these effects, robust sample preparation is crucial. Techniques such as Solid-Phase Extraction (SPE), particularly with weak cation-exchange cartridges, are highly effective for isolating quaternary ammonium compounds from interfering matrix components.[1] Other methods like liquid-liquid extraction and protein precipitation can also be employed.[5][6]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

This is a common issue that can often be traced back to either the sample preparation, chromatographic conditions, or mass spectrometer settings. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow

LowSignalTroubleshooting start Low Signal Intensity check_ms Verify MS Parameters start->check_ms check_lc Evaluate LC Conditions check_ms->check_lc Settings Correct solution_ms Optimize Source Parameters (e.g., Capillary Voltage, Gas Flow) check_ms->solution_ms Incorrect Settings check_sample Assess Sample Preparation check_lc->check_sample Conditions Optimal solution_lc Optimize Mobile Phase & Gradient check_lc->solution_lc Suboptimal Conditions solution_sample Improve Sample Cleanup (e.g., SPE) check_sample->solution_sample Matrix Effects Suspected end_node Signal Restored solution_ms->end_node solution_lc->end_node solution_sample->end_node

Caption: A step-by-step workflow for troubleshooting low MS signal intensity.

Detailed Troubleshooting Steps:

Problem AreaPotential CauseRecommended Solution & Rationale
Mass Spectrometer Suboptimal ESI source parameters.Systematically optimize the capillary voltage, nebulizer gas pressure, and desolvation gas temperature. Quaternary amines are sensitive to these settings.[7] Start with the recommended ranges and perform tuning experiments.
Incorrect MRM transition.Confirm the precursor and product ions for this compound are correctly set to m/z 369 → 203.[2]
Liquid Chromatography Co-elution with interfering matrix components causing ion suppression.Optimize the chromatographic method to separate the analyte from matrix interferences. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as it can provide better retention for polar compounds like quaternary ammoniums.[1]
Use of strong ion-pairing reagents (e.g., TFA).Avoid trifluoroacetic acid (TFA) as it is a known cause of significant ion suppression.[1] If an ion-pairing reagent is necessary, use a minimal concentration.
Sample Preparation Inadequate removal of matrix components (salts, phospholipids).Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is highly effective for cleaning up complex samples.[1] For plasma samples, protein precipitation followed by SPE can yield cleaner extracts.[5]
Analyte degradation.Ensure proper storage of samples and standards, protected from light and moisture.[8] Prepare working solutions fresh daily.[2]
Issue 2: Poor Peak Shape and Reproducibility

Poor chromatography can lead to inconsistent quantification and reduced sensitivity.

Logical Troubleshooting Flow

PoorPeakShape start Poor Peak Shape check_column Inspect Column Health start->check_column check_mobile_phase Verify Mobile Phase check_column->check_mobile_phase Column OK solution_column Flush or Replace Column check_column->solution_column High Backpressure or Tailing check_sample_solvent Check Sample Solvent check_mobile_phase->check_sample_solvent Mobile Phase OK solution_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->solution_mobile_phase Degraded or Incorrect pH solution_solvent Match Sample Solvent to Initial Mobile Phase check_sample_solvent->solution_solvent Solvent Mismatch end_node Improved Peak Shape solution_column->end_node solution_mobile_phase->end_node solution_solvent->end_node

Caption: A logical diagram for troubleshooting poor chromatographic peak shape.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of this compound from human plasma.

Materials:

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where ion suppression occurs.[1]

Experimental Setup

PostColumnInfusion lc_system LC System column Analytical Column lc_system->column tee column->tee ms_detector Mass Spectrometer tee->ms_detector syringe_pump Syringe Pump (Analyte Standard) syringe_pump->tee

Caption: Experimental workflow for a post-column infusion experiment.

Procedure:

  • System Setup: Connect the analytical column outlet to one port of a T-fitting. Connect a syringe pump delivering a constant flow of this compound standard solution to the second port of the T-fitting. The third port is connected to the mass spectrometer's ESI source.[1]

  • Analyte Infusion: Begin infusing the standard solution to obtain a stable and continuous signal for the analyte.

  • Blank Matrix Injection: Inject an extracted blank matrix sample (e.g., plasma without the analyte) onto the LC system.

  • Data Analysis: Monitor the signal intensity of the infused analyte. Any significant drop in the signal intensity during the chromatographic run indicates ion suppression from co-eluting matrix components. The retention time of the signal drop corresponds to the elution of the interfering compounds.

References

Technical Support Center: N-Butylscopolammonium Bromide-d9 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of N-Butylscopolammonium Bromide-d9 (NBSB-d9) in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in biological matrices like plasma and whole blood?

A1: The primary cause of instability for this compound in biological matrices is enzymatic hydrolysis of its ester bond.[1][2] Plasma esterases, such as butyrylcholinesterase, can rapidly degrade the molecule.[3][4][5] Chemical hydrolysis can also occur, and its rate is dependent on the pH and temperature of the matrix.

Q2: My NBSB-d9 concentrations are unexpectedly low in my plasma samples. What could be the reason?

A2: Unexpectedly low concentrations of NBSB-d9 are often due to degradation during sample collection, processing, or storage. The primary degradation pathway is the hydrolysis of the ester bond, which can be catalyzed by plasma esterases.[1][2] It is crucial to handle samples promptly and at low temperatures to minimize enzymatic activity. Consider the use of esterase inhibitors if degradation persists.

Q3: How can I prevent the degradation of NBSB-d9 in my samples?

A3: To prevent degradation, it is recommended to:

  • Collect samples on ice and process them as quickly as possible.

  • Use an esterase inhibitor , such as sodium fluoride (B91410) or dichlorvos, during sample collection.[6]

  • Maintain a low pH during sample extraction, as NBSB-d9 is more stable under acidic conditions.[7][8]

  • Store samples at or below -70°C for long-term stability.

Q4: What are the best storage conditions for plasma samples containing NBSB-d9?

A4: For long-term storage, plasma samples should be kept at -70°C or lower.[9] For short-term storage (a few hours), samples should be kept on ice or at 4°C.[10] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[9]

Q5: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common issue when analyzing quaternary ammonium (B1175870) compounds like NBSB-d9.[6] To mitigate these effects:

  • Optimize sample preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner sample extracts compared to simple protein precipitation.

  • Use a stable isotope-labeled internal standard: this compound itself is often used as an internal standard for the non-labeled compound, but if you are quantifying the d9 version, a different stable-isotope labeled analog would be ideal if available.

  • Chromatographic separation: Ensure adequate separation from co-eluting matrix components.

  • Dilution: Diluting the sample can sometimes reduce the impact of matrix effects.

Troubleshooting Guides

Issue 1: Poor Recovery and Inconsistent Results

Question: I am experiencing low and variable recovery of NBSB-d9 from my plasma samples. What steps can I take to troubleshoot this?

Answer:

Low and inconsistent recovery is often linked to degradation during sample handling and extraction. Follow this troubleshooting workflow:

A Start: Poor Recovery of NBSB-d9 B Review Sample Collection & Handling A->B C Were samples collected on ice and processed immediately? B->C D Implement immediate cooling and processing protocols. C->D No E Evaluate Extraction Procedure C->E Yes D->E F Is an esterase inhibitor being used? E->F G Add an appropriate esterase inhibitor (e.g., NaF) to collection tubes. F->G No H Check Extraction pH F->H Yes G->H I Is the extraction pH acidic? H->I J Adjust extraction solvent to be acidic (e.g., with 0.1% formic acid). I->J No K Review Storage Conditions I->K Yes J->K L Are samples stored at <= -70°C and freeze-thaw cycles minimized? K->L M Implement optimal storage conditions. L->M No N Problem Resolved L->N Yes M->N

Figure 1. Troubleshooting workflow for poor NBSB-d9 recovery.
Issue 2: Analyte Instability During Sample Analysis

Question: My QC samples are failing during the analytical run, suggesting instability in the autosampler. How can I address this?

Answer:

Instability in the autosampler can be due to temperature fluctuations and the pH of the reconstituted sample.

A Start: Autosampler Instability B Check Autosampler Temperature A->B C Is the autosampler temperature maintained at 4°C? B->C D Set and verify autosampler temperature. C->D No E Evaluate Reconstitution Solvent C->E Yes D->E F Is the reconstitution solvent acidic? E->F G Reconstitute in a mobile phase-like solution with acidic pH. F->G No H Perform Post-Preparative Stability Test F->H Yes G->H I Analyze QC samples stored in the autosampler over time. H->I J Determine maximum stable time in autosampler. I->J K Adjust batch size or run order accordingly. J->K L Problem Resolved K->L

Figure 2. Troubleshooting autosampler instability.

Quantitative Data Summary

The stability of N-Butylscopolammonium Bromide is influenced by temperature, pH, and the presence of enzymes in the biological matrix. The following tables summarize stability data from various studies.

Table 1: Short-Term and Long-Term Stability of N-Butylscopolammonium Bromide in Human Plasma

Storage ConditionDurationAnalyte Stability (% of Initial Concentration)Reference
Room Temperature4 hours92.4% - 102.3%[8]
4°C24 hoursStable (within acceptable limits)
-20°C89 daysStable (within acceptable limits)
-20°C and -80°C219 daysStable[8]

Table 2: Freeze-Thaw Stability of N-Butylscopolammonium Bromide in Human Plasma

Number of Freeze-Thaw CyclesStorage TemperatureAnalyte Stability (% of Initial Concentration)Reference
4-20°C93.7% - 106.2%
5-20°C and -80°CStable[8]

Table 3: Post-Preparative Stability of N-Butylscopolammonium Bromide in Autosampler

Storage Condition in AutosamplerDurationAnalyte Stability (% of Initial Concentration)Reference
10°C45 hoursStable
8°C45 hours94.0% - 102.3%[8]

Experimental Protocols

Protocol 1: Evaluation of NBSB-d9 Stability in Plasma

This protocol outlines a method to assess the stability of NBSB-d9 in plasma under different conditions.

  • Preparation of Stock and Spiking Solutions:

    • Prepare a 1 mg/mL stock solution of NBSB-d9 in methanol (B129727).

    • Prepare working solutions by diluting the stock solution with methanol to achieve desired spiking concentrations.

  • Spiking of Plasma Samples:

    • Thaw blank human plasma (with a specified anticoagulant, e.g., heparin) at room temperature.

    • Spike the blank plasma with the working solution to achieve low and high QC concentration levels.

  • Stability Testing Conditions:

    • Short-Term (Bench-Top) Stability: Keep spiked plasma samples at room temperature for specific time points (e.g., 0, 2, 4, 6 hours).

    • Long-Term Stability: Store spiked plasma samples at -20°C and -80°C for extended periods (e.g., 1, 4, 12 weeks).

    • Freeze-Thaw Stability: Subject spiked plasma samples to multiple freeze-thaw cycles (e.g., 3-5 cycles), where samples are frozen at -20°C or -80°C and thawed completely at room temperature.

  • Sample Preparation for Analysis:

    • At each time point, extract NBSB-d9 from the plasma samples. A recommended method is Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to ensure a clean extract. Protein precipitation can also be used.

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Quantify the concentration of NBSB-d9 against a freshly prepared calibration curve.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point and under each condition.

    • Stability is generally accepted if the mean concentration is within ±15% of the nominal concentration.

Protocol 2: Screening for Effective Esterase Inhibitors

This protocol provides a framework for selecting an effective esterase inhibitor to stabilize NBSB-d9 in whole blood or plasma.

  • Selection of Esterase Inhibitors:

    • Choose a panel of common esterase inhibitors (e.g., Sodium Fluoride (NaF), Dichlorvos, Paraoxon, Phenylmethylsulfonyl fluoride (PMSF)).

  • Preparation of Inhibitor and NBSB-d9 Solutions:

    • Prepare stock solutions of each inhibitor at appropriate concentrations.

    • Prepare a spiking solution of NBSB-d9.

  • Incubation and Stability Assessment:

    • Dispense fresh human whole blood or plasma into tubes.

    • Add the different esterase inhibitors at varying concentrations to the tubes.

    • Spike the samples with NBSB-d9.

    • Incubate the samples at 37°C for a defined period (e.g., 60 minutes), taking aliquots at several time points (e.g., 0, 15, 30, 60 minutes).

    • Immediately stop the reaction at each time point by adding a protein precipitation solvent (e.g., ice-cold acetonitrile).

  • Sample Processing and Analysis:

    • Centrifuge the precipitated samples and transfer the supernatant for analysis.

    • Analyze the concentration of remaining NBSB-d9 using a validated LC-MS/MS method.

  • Evaluation of Inhibitor Efficacy:

    • Plot the concentration of NBSB-d9 versus time for each inhibitor and concentration.

    • The most effective inhibitor will show the least degradation of NBSB-d9 over time.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Esterase Inhibitors B Prepare Inhibitor and NBSB-d9 Stock Solutions A->B C Dispense Fresh Plasma/Blood B->C D Add Inhibitors at Various Concentrations C->D E Spike with NBSB-d9 D->E F Incubate at 37°C and Sample at Time Points E->F G Quench Reaction with Acetonitrile F->G H LC-MS/MS Analysis of NBSB-d9 G->H I Plot Concentration vs. Time H->I J Identify Most Effective Inhibitor I->J

Figure 3. Workflow for screening esterase inhibitors.

References

Identifying sources of contamination in N-Butylscopolammonium Bromide-d9 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butylscopolammonium Bromide-d9. Our aim is to help you identify and resolve potential sources of contamination and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound experiments?

A1: Contamination in this compound experiments can arise from several sources:

  • Isotopic Impurities: The deuterated internal standard may contain a small amount of the non-deuterated (d0) analyte. This can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[1]

  • Chemical Impurities: These can be introduced during the synthesis of this compound or from the starting materials. It is crucial to use a high-purity standard and to review the Certificate of Analysis (CoA) provided by the supplier.

  • Degradation Products: N-Butylscopolammonium Bromide is susceptible to degradation, particularly through hydrolysis of its ester bond under alkaline conditions. This can generate impurities that may interfere with your analysis.

  • Environmental Contaminants: Common laboratory contaminants such as plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and fibers from clothing or wipes can be introduced during sample preparation.

  • Solvent and Reagent Contamination: Impurities in solvents, buffers, and other reagents can introduce interfering peaks in your chromatograms. Always use high-purity, LC-MS grade solvents and reagents.

Q2: My analytical results are inconsistent. What could be the cause?

A2: Inconsistent results can stem from several factors related to the deuterated internal standard:

  • Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are on labile sites like hydroxyl (-OH) or amine (-NH) groups, or under acidic or basic conditions.

  • Variable Extraction Recovery: The analyte and the deuterated internal standard may have different extraction efficiencies from the sample matrix.

  • Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.

  • In-source Instability: The deuterated internal standard might exhibit different fragmentation patterns in the ion source compared to the analyte.

Q3: I am observing a peak for the unlabeled analyte in my blank sample spiked only with the deuterated internal standard. What does this mean?

A3: This indicates that your deuterated internal standard is contaminated with the unlabeled (d0) form of the analyte.[1] This is a common isotopic impurity. The response of the unlabeled analyte in your blank sample should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for your assay. If it is higher, it can significantly impact the accuracy of your results, especially for low-concentration samples.[1]

Q4: My calibration curve is non-linear. What could be the reason?

A4: Non-linearity in your calibration curve can be caused by isotopic interference, especially at higher analyte concentrations. Naturally occurring heavy isotopes (like ¹³C) in the high-concentration analyte can contribute to the mass channel of the deuterated internal standard. This is more pronounced when using internal standards with a low degree of deuteration (e.g., d1 or d2).

Troubleshooting Guides

Issue 1: Inaccurate Quantification
Potential Cause Troubleshooting Steps
Isotopic Impurity in Internal Standard 1. Prepare a sample containing only the deuterated internal standard in a clean solvent. 2. Analyze the sample by LC-MS/MS and monitor the mass transition of the unlabeled analyte. 3. A significant peak at the analyte's retention time confirms contamination. Quantify the level of the unlabeled impurity.
Isotopic Back-Exchange 1. Review the structure of your deuterated internal standard to identify any labile deuterium atoms (e.g., on -OH or -NH groups). 2. Assess the stability of the internal standard in your sample matrix and analytical mobile phase over time. 3. If back-exchange is significant, consider using an internal standard with deuterium labels on more stable positions or a ¹³C or ¹⁵N-labeled standard.
Differential Matrix Effects 1. Prepare matrix-matched calibration standards and quality control samples. 2. Evaluate the matrix effect by comparing the response of the analyte and internal standard in the matrix versus a neat solution.
Issue 2: Extraneous Peaks in Chromatogram
Potential Cause Troubleshooting Steps
Degradation of N-Butylscopolammonium Bromide 1. N-Butylscopolammonium Bromide is particularly susceptible to hydrolysis of the ester linkage under basic conditions. 2. Ensure the pH of your samples and mobile phase is neutral or slightly acidic to minimize degradation. 3. If degradation is suspected, perform stress testing (e.g., exposure to acid, base, heat, light, and oxidation) to identify potential degradation products.
Environmental Contamination 1. Use powder-free gloves and rinse all glassware with high-purity solvent before use. 2. Cover samples to prevent contamination from dust and particulates. 3. Run a "system blank" with only the mobile phase to identify any contaminants originating from the LC-MS system itself.
Solvent/Reagent Contamination 1. Use fresh, high-purity, LC-MS grade solvents and reagents. 2. Prepare fresh mobile phases daily. 3. Test each solvent and reagent individually to pinpoint the source of contamination.

Quantitative Data Summary

Table 1: General Purity Specifications for Deuterated Internal Standards

Parameter Recommended Specification
Chemical Purity >99%[1]
Isotopic Enrichment ≥98%[1]
Unlabeled Analyte (d0) Impurity As low as possible, ideally <0.1%

Table 2: Mass-to-Charge Ratios (m/z) of N-Butylscopolammonium and a Key Degradation Product

Compound Molecular Formula [M]⁺ (monoisotopic mass)
N-ButylscopolammoniumC₂₁H₃₀NO₄⁺360.2169
N-Butylscopolammonium-d9C₂₁H₂₁D₉NO₄⁺369.2731
N-Butylscopolamine Base (from hydrolysis)C₁₂H₂₂NO₂⁺212.1645

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
  • Sample Preparation: Prepare a solution of the this compound internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong signal (e.g., 1 µg/mL).

  • Instrumentation and Method:

    • Use a high-resolution mass spectrometer capable of resolving the different isotopologues.

    • Infuse the sample directly into the mass spectrometer or inject it onto an LC column.

    • Acquire full scan mass spectra in the appropriate mass range to include the unlabeled analyte and the deuterated standard.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic masses of the unlabeled analyte (d0) and the deuterated standard (d9), as well as any other significant isotopologues (d1-d8).

    • Integrate the peak areas of all detected isotopologues.

    • Calculate the isotopic purity by dividing the peak area of the d9 isotopologue by the sum of the peak areas of all isotopologues and multiplying by 100.

Visualizations

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling M3R M3 Muscarinic Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Increases Ca²⁺ MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction MLCP Myosin Light Chain Phosphatase (MLCP) pMLC->MLCP Dephosphorylates ACh Acetylcholine ACh->M3R Binds and Activates NBSB N-Butylscopolammonium Bromide-d9 (Antagonist) NBSB->M3R Blocks Binding Troubleshooting_Workflow Start Start: Inaccurate or Inconsistent Analytical Results Check_IS Step 1: Verify Internal Standard (IS) Purity Start->Check_IS IS_Pure Isotopic and Chemical Purity Acceptable? Check_IS->IS_Pure Check_Stability Step 2: Assess IS Stability (Back-Exchange) IS_Pure->Check_Stability Yes Action_IS Action: - Obtain new, high-purity IS - Inform supplier IS_Pure->Action_IS No Stable IS Stable in Matrix and Solvents? Check_Stability->Stable Check_Matrix Step 3: Evaluate Matrix Effects Stable->Check_Matrix Yes Action_Stability Action: - Adjust pH of solutions - Use aprotic solvents - Choose IS with stable labels Stable->Action_Stability No Matrix_Effect Significant Matrix Effects Observed? Check_Matrix->Matrix_Effect Check_Degradation Step 4: Investigate Sample Degradation Matrix_Effect->Check_Degradation No Action_Matrix Action: - Use matrix-matched calibrants - Improve sample cleanup Matrix_Effect->Action_Matrix Yes Degradation Degradation Products Detected? Check_Degradation->Degradation Check_Contamination Step 5: Investigate External Contamination Degradation->Check_Contamination No Action_Degradation Action: - Adjust sample pH and storage - Identify and monitor degradants Degradation->Action_Degradation Yes End Resolved Check_Contamination->End Action_IS->End Action_Stability->End Action_Matrix->End Action_Degradation->End Action_Contamination Action: - Use clean glassware and high-purity solvents - Run system blanks Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review and Investigation Sample Experimental Sample (with N-Butylscopolammonium-d9 IS) Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC UHPLC Separation (e.g., C18 column) Evaporation->LC MS Mass Spectrometry (e.g., QqQ or Q-TOF) LC->MS Integration Peak Integration and Quantification MS->Integration Review Review Data for Anomalies Integration->Review Identify Identify Unknown Peaks (HR-MS, MS/MS) Review->Identify Review->Identify Anomaly Found

References

Fine-tuning mass spectrometer settings for N-Butylscopolammonium Bromide-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N-Butylscopolammonium Bromide and its deuterated internal standard, N-Butylscopolammonium Bromide-d9. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass transitions for N-Butylscopolammonium Bromide and this compound?

A1: For robust quantification, the following Multiple Reaction Monitoring (MRM) transitions are recommended. These have been established in published methodologies.[1]

Q2: What is a suitable starting collision energy for these transitions?

A2: A collision energy of 22 eV is a good starting point for both N-Butylscopolammonium Bromide and its d9-labeled internal standard.[1] However, it is crucial to optimize this parameter on your specific instrument for maximum sensitivity.

Q3: What ionization mode is most effective for N-Butylscopolammonium Bromide analysis?

A3: Positive mode Electrospray Ionization (ESI) is the recommended ionization technique for N-Butylscopolammonium Bromide as it is a quaternary ammonium (B1175870) compound that readily forms a positive ion.[1]

Q4: Why is a deuterated internal standard like this compound recommended?

A4: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[2][3] Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization effects and potential matrix suppression, allowing for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[2]

Q5: What are common sample preparation techniques for plasma samples?

A5: The two most common and effective methods for plasma sample preparation for the analysis of N-Butylscopolammonium Bromide are protein precipitation and solid-phase extraction (SPE).[1][4] Protein precipitation is a simpler and faster method, while SPE can provide a cleaner extract, potentially reducing matrix effects.

Mass Spectrometer Settings

Fine-tuning your mass spectrometer is critical for achieving optimal performance. The following tables provide recommended starting parameters for the analysis of N-Butylscopolammonium Bromide and its deuterated internal standard.

Table 1: Recommended MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Recommended Collision Energy (eV)
N-Butylscopolammonium Bromide360.0194.022
This compound369.0203.022

Note: The precursor ion for this compound is based on the addition of 9 deuterium (B1214612) atoms to the molecule. The provided product ion has been documented in the literature.[1]

Table 2: General Mass Spectrometer Source Parameters (Example)

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI)
Capillary Voltage3.5 - 4.5 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 450 °C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 - 100 L/hr

These are example parameters and should be optimized for your specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and effective method for preparing plasma samples.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of plasma sample (calibrator, quality control, or unknown).

  • Internal Standard Spiking: Add a specified volume of this compound internal standard working solution to each tube.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex briefly and centrifuge before injection.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the liquid chromatography and mass spectrometry analysis.

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Develop a suitable gradient to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Troubleshooting Guide

Q: I am observing low signal intensity for both the analyte and the internal standard. What should I check?

A: Low signal intensity can be caused by several factors. Follow this troubleshooting workflow:

start Low Signal Intensity Observed check_ms Verify MS Tuning and Calibration start->check_ms check_source Inspect and Clean Ion Source check_ms->check_source Tuning OK solution_ms Re-tune and Calibrate Mass Spectrometer check_ms->solution_ms Tuning Off check_lc Check LC System (Flow Rate, Leaks) check_source->check_lc Source Clean solution_source Clean Source Components (Capillary, Cone) check_source->solution_source Source Dirty check_sample_prep Review Sample Preparation Steps check_lc->check_sample_prep LC System OK solution_lc Address LC Issues (e.g., Fix Leaks, Prime Pump) check_lc->solution_lc LC Issues Found solution_sample_prep Ensure Accurate Pipetting and Reagent Preparation check_sample_prep->solution_sample_prep

Caption: Troubleshooting workflow for low signal intensity.

Q: My analyte signal is suppressed, but the internal standard signal is stable. What could be the issue?

A: This scenario often points towards a problem with the analyte itself or a co-eluting interference that specifically affects the analyte.

start Analyte Signal Suppression (IS Stable) check_matrix Investigate Matrix Effects start->check_matrix check_chromatography Optimize Chromatography check_matrix->check_chromatography Suppression Confirmed solution_matrix Dilute Sample or Use Matrix-Matched Calibrators check_matrix->solution_matrix Matrix is the Cause check_sample_cleanup Improve Sample Cleanup check_chromatography->check_sample_cleanup Separation Not Ideal solution_chromatography Modify LC Gradient to Separate Analyte from Interference check_chromatography->solution_chromatography Co-elution Identified solution_sample_cleanup Switch to a More Rigorous Cleanup (e.g., SPE) check_sample_cleanup->solution_sample_cleanup

Caption: Decision tree for analyte-specific signal suppression.

Q: I'm seeing poor peak shape (e.g., tailing or fronting). What are the likely causes?

A: Poor peak shape is usually related to chromatography or interactions with the analytical column.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: N-Butylscopolammonium Bromide, as a quaternary amine, can exhibit secondary interactions with active sites on the column. Ensure the mobile phase pH is appropriate and consider using a column with end-capping.

  • Column Contamination or Degradation: If the problem persists, the column may be contaminated or nearing the end of its life. Try flushing the column or replacing it.

  • Inappropriate Injection Solvent: Ensure your sample is reconstituted in a solvent that is of similar or weaker strength than your initial mobile phase.

Q: How do I systematically optimize the declustering potential (DP) and collision energy (CE)?

A: A systematic approach is crucial for maximizing sensitivity.

cluster_workflow Optimization Workflow infuse Infuse Analyte Solution into MS optimize_dp Optimize Declustering Potential (DP) infuse->optimize_dp Establish Stable Signal optimize_ce Optimize Collision Energy (CE) optimize_dp->optimize_ce Determine Optimal DP repeat_is Repeat for Internal Standard optimize_ce->repeat_is Determine Optimal CE

Caption: Systematic workflow for DP and CE optimization.

For a more detailed, step-by-step guide on optimizing these parameters, refer to general mass spectrometry tuning resources.[5] The process involves infusing a standard solution of the analyte and systematically ramping the voltage for each parameter while monitoring the signal intensity of the precursor and product ions.

References

Strategies to reduce ion suppression for N-Butylscopolammonium Bromide-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression for N-Butylscopolammonium Bromide-d9 in LC-MS/MS analyses.

Troubleshooting Guide: Strategies to Reduce Ion Suppression

Ion suppression is a common challenge in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the analyte, leading to a decreased signal intensity.[1][2] For N-Butylscopolammonium Bromide, a quaternary ammonium (B1175870) compound, this effect can be particularly pronounced.[3][4] This guide provides a systematic approach to identifying and mitigating ion suppression.

Problem: Low signal intensity or poor reproducibility for this compound in matrix samples compared to neat solutions.

This is a classic indication of ion suppression. The following steps will help you troubleshoot and resolve the issue.

Step 1: Evaluate Sample Preparation

Inadequate sample preparation is a primary cause of ion suppression.[1][5] The goal is to effectively remove interfering endogenous matrix components like phospholipids.[6]

  • Initial Assessment: If you are using a simple protein precipitation (PPT) method, consider that it may not be sufficient to remove all interfering compounds.[3][7] While quick and easy, PPT can result in significant ion suppression.

  • Alternative Strategies:

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A study on N-Butylscopolammonium Bromide found that LLE with dichloromethane (B109758) yielded good results.[8][9]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for matrix cleanup.[3][7] For quaternary ammonium compounds like N-Butylscopolammonium Bromide, weak cation-exchange cartridges can be particularly effective at isolating the analyte from matrix interferences.[3] A validated method for N-Butylscopolammonium Bromide utilized SPE for sample cleanup, demonstrating its suitability.[10]

Step 2: Optimize Chromatographic Conditions

If ion suppression persists after improving sample preparation, the next step is to optimize the chromatographic separation to resolve this compound from co-eluting interferences.

  • Mobile Phase Composition:

    • Avoid Strong Ion-Pairing Agents: Additives like Trifluoroacetic Acid (TFA) are known to cause severe ion suppression for positively charged analytes such as quaternary ammonium compounds.[3]

    • Use MS-Friendly Alternatives: Formic acid (0.1%) or ammonium formate (B1220265) (5-20 mM) are excellent choices that provide good chromatographic performance without significant signal suppression.[3][11][12] Ammonium acetate (B1210297) is another viable option.[3]

  • Chromatographic Mode:

    • Reversed-Phase (RP) Chromatography: C18 columns are commonly used for the analysis of N-Butylscopolammonium Bromide.[9][11][12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like quaternary ammonium compounds, HILIC can be a superior alternative to reversed-phase chromatography, offering better retention and separation from non-polar matrix components.[3]

  • Gradient Elution: Employing a gradient elution can help separate the analyte from matrix components that might co-elute in an isocratic method.

Step 3: Verify Internal Standard Performance

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is intended to compensate for matrix effects. However, its effectiveness depends on co-elution with the analyte.

  • Chromatographic Co-elution: Ensure that N-Butylscopolammonium Bromide and its d9-labeled internal standard co-elute. A slight difference in retention time due to the deuterium (B1214612) isotope effect can lead to differential ion suppression, where the analyte and internal standard are affected differently by the matrix, leading to inaccurate quantification.

  • Matrix Factor Evaluation: To quantitatively assess ion suppression, calculate the matrix factor. This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area in a neat solution. A matrix factor of less than 1 indicates ion suppression.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation technique significantly impacts the degree of ion suppression. Below is a summary of methods used for N-Butylscopolammonium Bromide analysis in human plasma and their reported performance.

Sample Preparation MethodKey ParametersReported Recovery of N-Butylscopolammonium BromideNotesReference
Protein Precipitation (PPT) Acetonitrile (B52724) as precipitating agent.~94%Simple and fast, but may result in less clean extracts compared to other methods.[11][13]
Liquid-Liquid Extraction (LLE) Dichloromethane as extraction solvent.~69%Provides cleaner extracts than PPT.[8][9]
Solid-Phase Extraction (SPE) Specific cartridge type not detailed, but a common choice for quaternary ammonium compounds.Not explicitly stated, but method showed no significant matrix effect.Highly effective for removing interfering matrix components.[10]

Experimental Protocols

Below are detailed methodologies for the key sample preparation techniques discussed.

Protocol 1: Protein Precipitation (PPT)
  • To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of this compound internal standard solution.

  • Add 1.5 mL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.[11]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 300 µL of plasma sample, add 50 µL of the internal standard working solution.

  • Add 3.0 mL of dichloromethane.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Freeze the aqueous layer and transfer the organic phase to a new tube.

  • Evaporate the organic phase to dryness under nitrogen.

  • Reconstitute the residue in 150 µL of the mobile phase.[8][14]

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition a weak cation-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 500 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow Start Start: Low Signal or Poor Reproducibility Step1 Step 1: Evaluate Sample Preparation (e.g., PPT, LLE, SPE) Start->Step1 Decision1 Is Signal Still Suppressed? Step1->Decision1 Step2 Step 2: Optimize Chromatography (Mobile Phase, Column, Gradient) Decision2 Is Signal Still Suppressed? Step2->Decision2 Step3 Step 3: Verify Internal Standard (Co-elution with Analyte) End Resolution: Improved Signal and Reproducibility Step3->End Decision1->Step2 Yes Decision1->End No Decision2->Step3 Yes Decision2->End No

Caption: A logical workflow for troubleshooting ion suppression.

Experimental Workflow for this compound Analysis

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add IS (N-Butylscopolammonium Bromide-d9) Plasma->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing & Quantification MS->Data Data Acquisition

Caption: A typical experimental workflow for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: Why is N-Butylscopolammonium Bromide, a quaternary ammonium compound, particularly susceptible to ion suppression?

A1: Quaternary ammonium compounds (QACs) are permanently positively charged. In electrospray ionization (ESI), they can form strong ion pairs with counter-ions present in the mobile phase or sample matrix (e.g., TFA).[3] This neutralizes the charge on the analyte, preventing its detection by the mass spectrometer. They are also prone to competition for ionization with other cationic species in the ESI droplet.

Q2: My deuterated internal standard (this compound) is not fully compensating for the ion suppression. Why?

A2: While a stable isotope-labeled internal standard is the best tool to compensate for ion suppression, its effectiveness relies on co-eluting perfectly with the analyte. A slight chromatographic separation, sometimes caused by the deuterium isotope effect, can expose the analyte and the internal standard to different matrix components as they elute, leading to differential ion suppression and inaccurate results.

Q3: Can changing the ionization source from ESI to APCI help reduce ion suppression?

A3: Atmospheric Pressure Chemical Ionization (APCI) is generally considered less susceptible to ion suppression from non-volatile matrix components compared to ESI.[7] If you are experiencing significant and persistent ion suppression with ESI, exploring APCI as an alternative ionization source could be a viable strategy, provided the analyte can be efficiently ionized by APCI.

Q4: Will simply diluting my sample extract reduce ion suppression?

A4: Yes, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[15] However, this will also dilute your analyte, which could compromise the sensitivity of the assay, especially for low-concentration samples. This approach requires careful optimization to find a balance between reducing matrix effects and maintaining adequate signal for the analyte.

Q5: Are there any specific MRM transitions for N-Butylscopolammonium Bromide and its d9 internal standard?

A5: Yes, a published method reports the following MRM transitions in positive ion mode:

  • N-Butylscopolammonium Bromide: precursor ion m/z 360 → product ion m/z 194.[10]

  • This compound: precursor ion m/z 369 → product ion m/z 203.[10] It is always recommended to optimize these transitions on your specific instrument.

References

Technical Support Center: Troubleshooting Non-Linear Calibration Curves for N-Butylscopolammonium Bromide-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting non-linear calibration curves encountered during the quantitative analysis of N-Butylscopolammonium Bromide using its deuterated internal standard, N-Butylscopolammonium Bromide-d9. The following sections are presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: I am observing a non-linear calibration curve for N-Butylscopolammonium Bromide using its d9-labeled internal standard. What are the most common causes?

A: Non-linearity in LC-MS/MS analyses is a common phenomenon and can stem from several sources.[1][2] When using a deuterated internal standard (IS), the fundamental issue is the loss of proportionality between the analyte and IS responses across the concentration range.[3] The primary causes include:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and/or the IS, causing ion suppression or enhancement.[1][3][4][5]

  • Ionization Saturation: At high concentrations, the electrospray ionization (ESI) source can become saturated, meaning the rate of ion formation is no longer proportional to the analyte concentration.[3][6]

  • Detector Saturation: The mass spectrometer's detector can become saturated at high ion abundances, leading to a flattened response at the upper end of the calibration range.[1][3]

  • Isotopic Interference (Cross-Contribution): This can occur in two ways: 1) Naturally occurring isotopes of the analyte (e.g., ¹³C) may contribute to the signal of the deuterated IS, or 2) The deuterated IS may contain a small amount of the unlabeled analyte as an impurity.[1][7] This can lead to a non-linear curve, particularly at the lower and upper limits of quantification.[7]

  • Analyte/IS Interactions: Formation of dimers or multimers at high concentrations can lead to a non-linear response as the monomeric form is depleted.[1][3][8]

Q2: How can I diagnose if matrix effects are the cause of my non-linearity?

A: A standard experiment involving the analysis of spiked samples in both a clean solution and a matrix extract can definitively identify and quantify matrix effects.[7][9] The goal is to compare the instrument response for the analyte in the presence and absence of matrix components. A significant difference indicates that the matrix is suppressing or enhancing the signal.

You can perform this evaluation by preparing and analyzing three sets of samples as detailed in the "Experimental Protocols" section below. The calculation of a Matrix Factor (MF) will reveal the extent of the issue.[7] An MF value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[7]

Q3: My calibration curve is linear at low concentrations but flattens at higher concentrations. Could this be saturation?

A: Yes, this is a classic sign of either ionization or detector saturation.[3] At high analyte concentrations, the limited surface area of ESI droplets or the finite capacity of the detector can create a bottleneck, preventing a proportional increase in signal.[3]

To troubleshoot this:

  • Analyze Diluted Samples: Dilute your highest concentration calibrator and a high-concentration QC sample. If the diluted samples fall onto the linear portion of the curve when back-calculated, saturation is the likely cause.[10]

  • Adjust MS Parameters: Intentionally reduce the instrument's sensitivity. This can be done by decreasing the dwell time, using a less abundant product ion for quantification, or adjusting source parameters like spray voltage or gas flows.[3]

  • Check IS Response: In cases of ionization saturation, the signal of the co-eluting deuterated internal standard may decrease as the analyte concentration increases, because both compete for ionization.[6]

Q4: Could the this compound internal standard itself be contributing to the non-linearity?

A: Yes, the internal standard can be a source of non-linearity. The primary reasons are:

  • Purity of the IS: If the deuterated standard contains a significant percentage of the unlabeled analyte, it will artificially inflate the analyte response, causing a positive bias and affecting linearity, especially at the low end of the curve.[7] It is crucial to use a high-purity standard.[7]

  • Isotopic Cross-Contribution: Even with a pure standard, the natural isotopic abundance of elements (like ¹³C) in the analyte can result in a signal at the mass of the IS.[7] While a d9 label provides a good mass difference, this effect can become noticeable at very high analyte concentrations.[7]

  • Chromatographic Separation: Although unlikely with a stable-isotope-labeled IS, any slight separation between the analyte and the IS can expose them to different matrix effects, compromising the correction and leading to non-linearity.[11] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[11]

Q5: What are the immediate data processing strategies I can use to handle my non-linear data?

A: If your data is reproducibly non-linear, forcing a linear fit is not recommended as it will lead to inaccurate quantification.[1] Instead, consider the following regression models:

  • Weighted Linear Regression: This is the most common approach. Since variance typically increases with concentration, applying a weighting factor (e.g., 1/x or 1/x²) gives less weight to the higher concentration points, often improving the fit and accuracy at the low end.[1]

  • Quadratic Regression: A second-degree polynomial (quadratic) curve can accurately model the non-linear response.[1][8] This is an acceptable practice, provided the model is validated and consistently produces accurate results across multiple runs.

It is crucial to validate whichever model you choose by demonstrating acceptable accuracy and precision for your quality control samples.

Troubleshooting Summary

The table below summarizes the potential causes of non-linearity and provides recommended solutions.

Potential Cause Description Recommended Solution(s) Citations
Matrix Effects Co-eluting matrix components enhance or suppress analyte/IS ionization.Improve sample cleanup (e.g., use SPE instead of protein precipitation); Optimize chromatography to separate analyte from interference; Use a stable-isotope-labeled IS.[1][5][9]
Ionization/Detector Saturation The ion source or detector is overwhelmed at high analyte concentrations, causing a flattened response.Reduce the upper limit of the calibration range; Dilute high-concentration samples; Reduce instrument sensitivity (e.g., adjust source parameters, use a less abundant transition).[1][3][10]
IS Purity / Cross-Talk The IS contains unlabeled analyte, or natural isotopes of the analyte interfere with the IS signal.Use a high-purity deuterated standard; If necessary, use a non-linear calibration function to mathematically correct for predictable cross-talk.[7]
Inappropriate Regression Model A linear model is forced onto inherently non-linear data.Use a weighted (1/x or 1/x²) linear regression; Employ a quadratic or other non-linear regression model and validate its performance.[1][8]
Dimer/Multimer Formation Analyte molecules associate at high concentrations, reducing the monomer signal.Limit the upper concentration of the calibration curve to a range where formation is negligible.[1][3][8]

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effects

This protocol allows for the calculation of the Matrix Factor (MF) and Recovery (RE) to assess the impact of the sample matrix on quantification.[7]

Objective: To determine if co-eluting matrix components cause ion suppression or enhancement for N-Butylscopolammonium Bromide and its d9-IS.

Methodology:

  • Prepare Three Sets of Samples (at a minimum of two concentrations: low and high QC levels):

    • Set A (Neat Solution): Prepare the analyte and IS in the final mobile phase solvent or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with the analyte and IS to the same final concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix from the same six sources with the analyte and IS before initiating the sample extraction process.

  • Analyze Samples: Analyze all samples from Sets A, B, and C using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF): Calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in a clean solution (Set A). An MF ≠ 1 indicates a matrix effect.

      • MF = Peak Area (Set B) / Peak Area (Set A)

    • Recovery (RE): Calculated as the ratio of the peak area from a pre-extracted sample (Set C) to the peak area of a post-extracted sample (Set B). This measures the efficiency of the extraction process.

      • RE = Peak Area (Set C) / Peak Area (Set B)

    • IS-Normalized MF: To evaluate if the deuterated IS effectively compensates for matrix effects, calculate the MF for the analyte and the IS separately, then normalize.

      • IS-Normalized MF = MF(Analyte) / MF(IS)

      • A value close to 1.0 indicates successful compensation by the IS.

Example Data for Matrix Effect Evaluation
Sample Set Analyte Peak Area IS Peak Area IS-Normalized Matrix Factor Interpretation
Set A (Neat) 500,0001,000,000-Baseline Response
Set B (Post-Spike) 250,000550,000(250k/500k) / (550k/1M) = 0.91Ion Suppression (50% for analyte, 45% for IS). The IS is mostly compensating.

Reference Method Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of N-Butylscopolammonium Bromide based on published methods.

Parameter Typical Conditions Citations
LC Column C18 (e.g., 50 x 2.1 mm, < 5 µm)[12][13]
Mobile Phase A: Acetonitrile; B: Aqueous buffer (e.g., 5 mM Ammonium Acetate or Formate with Formic Acid)[12][13][14]
Elution Mode Isocratic or Gradient[12][13]
Ionization Mode Electrospray Ionization, Positive (ESI+)[12][13][14]
MRM Transitions Precursor Ion (m/z): ~360.3; Product ions can vary (e.g., 138.0, 102.5, 194.0)[12][13][14]
Internal Standard This compound-

Visualizations

Troubleshooting_Workflow cluster_matrix If Matrix Effects Confirmed cluster_regression If Data is Intrinsically Non-Linear start Non-Linear Calibration Curve Observed check_curve Examine Curve Shape start->check_curve high_conc_dev Deviation Primarily at High Concentrations check_curve->high_conc_dev High End Flattening all_conc_dev Poor Fit Across Entire Range check_curve->all_conc_dev Irregular / 'S' Shape suspect_saturation Suspect Saturation (Ion Source / Detector) high_conc_dev->suspect_saturation suspect_matrix Suspect Matrix Effects or Inappropriate Regression Model all_conc_dev->suspect_matrix suspect_is Suspect IS Issues (Purity / Cross-talk) all_conc_dev->suspect_is action_saturation ACTION: 1. Dilute high standards 2. Reduce instrument sensitivity suspect_saturation->action_saturation action_matrix ACTION: 1. Perform Matrix Effect Experiment 2. Improve sample cleanup 3. Optimize chromatography suspect_matrix->action_matrix action_regression ACTION: 1. Apply 1/x or 1/x² weighting 2. Use quadratic regression model suspect_matrix->action_regression action_is ACTION: 1. Verify IS purity 2. Check for analyte:IS cross-talk suspect_is->action_is

Caption: A logical workflow for troubleshooting non-linear calibration curves.

Matrix_Effects cluster_lc LC Eluent cluster_output Signal Outcome Analyte Analyte (N-Butylscopolammonium) ESI Electrospray Ionization Source Analyte->ESI IS Internal Standard (d9-labeled) IS->ESI Matrix Matrix Components (Phospholipids, etc.) Matrix->ESI Suppression Ion Suppression (Reduced Signal) Matrix->Suppression competes for ionization Enhancement Ion Enhancement (Increased Signal) Matrix->Enhancement improves ionization ESI->Suppression ESI->Enhancement

Caption: Conceptual diagram of matrix effects in an ESI source.

Matrix_Experiment_Workflow setA Set A: Spike Analyte + IS into Clean Solvent setB Set B: Spike Analyte + IS into Blank Matrix Extract (Post-Extraction) analysis LC-MS/MS Analysis setA->analysis setC Set C: Spike Analyte + IS into Blank Matrix (Pre-Extraction) setB->analysis extract_c Perform Sample Extraction setC->extract_c extract_c->analysis calc_mf Calculate Matrix Factor MF = Area(B) / Area(A) analysis->calc_mf calc_re Calculate Recovery RE = Area(C) / Area(B) analysis->calc_re

Caption: Experimental workflow for the evaluation of matrix effects.

References

Improving low recovery of N-Butylscopolammonium Bromide-d9 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Butylscopolammonium Bromide-d9. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of this internal standard during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of N-Butylscopolammonium Bromide, a quaternary ammonium (B1175870) compound. Its chemical formula is C21H21D9BrNO4 and it has a molecular weight of 449.37 g/mol . As a stable isotope-labeled internal standard, it is ideal for quantitative analysis using mass spectrometry. Because it is chemically identical to the analyte of interest (N-Butylscopolammonium Bromide), it co-elutes and experiences similar ionization effects, allowing for accurate correction of analyte signal for any losses during sample preparation and analysis.

Q2: I am experiencing low recovery of this compound. What are the most common causes?

Low recovery of this compound, a polar, permanently charged quaternary ammonium compound, is a common issue. The primary reasons often relate to the extraction methodology, particularly in Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Key factors include:

  • Inappropriate SPE Sorbent: Using a purely reversed-phase sorbent (like C18) is often ineffective for retaining this polar compound.

  • Incorrect pH: The pH of the sample and wash solutions is critical for maximizing retention on ion-exchange and mixed-mode SPE sorbents.

  • Suboptimal Elution Solvent: The elution solvent may not be strong enough or have the correct pH to disrupt the interaction between the internal standard and the SPE sorbent.

  • Poor LLE Partitioning: The choice of organic solvent and the pH of the aqueous phase can significantly impact the partitioning of this hydrophilic compound into the organic layer during LLE.

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the signal during analysis.

Q3: Which type of Solid-Phase Extraction (SPE) sorbent is best for this compound?

Due to its permanent positive charge, a mixed-mode solid-phase extraction (SPE) sorbent is highly recommended. These sorbents combine two retention mechanisms, typically reversed-phase and ion-exchange. For this compound, a mixed-mode sorbent with cation exchange properties is ideal. This allows for retention based on both its polarity and its positive charge, enabling more rigorous washing steps and leading to cleaner extracts and better recovery. A weak cation exchange mixed-mode sorbent can be particularly effective.

Q4: Can I use Liquid-Liquid Extraction (LLE) for this compound?

Yes, Liquid-Liquid Extraction (LLE) can be used, but it requires careful optimization. As a hydrophilic compound, this compound will have limited solubility in many common non-polar organic solvents. To improve its partitioning into the organic phase, it is often necessary to adjust the pH of the aqueous sample to be basic and use a more polar organic solvent like dichloromethane.[1] Ion-pair reagents can also be considered to increase its hydrophobicity.

Q5: How can I determine if my low recovery is due to the extraction process or matrix effects?

To distinguish between inefficient extraction and matrix effects, you can perform a post-extraction spike experiment. This involves comparing the analytical response of a sample spiked with the internal standard before extraction to a blank matrix sample that is extracted first and then spiked with the internal standard after the extraction process.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery with an SPE protocol, follow this troubleshooting workflow:

SPE_Troubleshooting start Low Recovery of This compound check_sorbent Is the SPE sorbent a mixed-mode cation exchange? start->check_sorbent change_sorbent Switch to a mixed-mode (e.g., WCX or SCX) sorbent. check_sorbent->change_sorbent No check_ph Is the sample pH adjusted to be neutral to slightly acidic (e.g., pH 6-7)? check_sorbent->check_ph Yes end Improved Recovery change_sorbent->end adjust_ph Adjust sample pH to 6-7 to ensure positive charge and facilitate retention. check_ph->adjust_ph No check_wash Is the wash solvent too strong (e.g., high percentage of organic solvent)? check_ph->check_wash Yes adjust_ph->end adjust_wash Decrease organic content in wash solvent or use an aqueous buffer wash. check_wash->adjust_wash No check_elution Is the elution solvent acidic and sufficiently strong? check_wash->check_elution Yes adjust_wash->end adjust_elution Use an acidic elution solvent (e.g., methanol (B129727) with formic acid) to disrupt ionic interactions. check_elution->adjust_elution No check_flow_rate Are the loading and elution flow rates too high? check_elution->check_flow_rate Yes adjust_elution->end adjust_flow_rate Decrease flow rates to ensure sufficient interaction time. check_flow_rate->adjust_flow_rate No check_flow_rate->end Yes adjust_flow_rate->end LLE_Troubleshooting start Low LLE Recovery of This compound check_solvent Are you using a sufficiently polar organic solvent (e.g., Dichloromethane)? start->check_solvent change_solvent Switch to a more polar, immiscible organic solvent. check_solvent->change_solvent No check_ph Is the aqueous phase pH basic (e.g., pH > 9)? check_solvent->check_ph Yes end Improved Recovery change_solvent->end adjust_ph Adjust aqueous phase to a basic pH to neutralize potential acidic interferences. check_ph->adjust_ph No check_ratio Is the solvent-to-sample volume ratio sufficient (e.g., > 5:1)? check_ph->check_ratio Yes adjust_ph->end adjust_ratio Increase the volume of the organic solvent. check_ratio->adjust_ratio No check_mixing Is the mixing adequate and are emulsions forming? check_ratio->check_mixing Yes adjust_ratio->end adjust_mixing Use gentle, prolonged mixing. Consider centrifugation to break emulsions. check_mixing->adjust_mixing No check_mixing->end Yes adjust_mixing->end muscarinic_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (GPCR) ACh->M3R Activates NBSB N-Butylscopolammonium Bromide NBSB->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Smooth Muscle Contraction Ca_release->Response PKC->Response

References

Technical Support Center: N-Butylscopolammonium Bromide-d9 Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Butylscopolammonium Bromide-d9.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of N-Butylscopolammonium Bromide and its deuterated internal standard, this compound.

Question: Why am I observing significant peak tailing for both N-Butylscopolammonium Bromide and its d9-labeled internal standard?

Answer:

Peak tailing is a common issue when analyzing quaternary ammonium (B1175870) compounds like N-Butylscopolammonium Bromide.[1][2] The primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the surface of silica-based columns.[1][3] This leads to multiple retention mechanisms, causing the peak to tail.[1][4]

Potential Causes and Solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Use an End-Capped Column: Employ a highly deactivated, end-capped C18 or phenyl column to minimize the number of available free silanol groups.[1]

    • Solution 2: Adjust Mobile Phase pH: Incorporate a buffer into your mobile phase to maintain a consistent pH. For basic compounds, a lower pH (e.g., pH 3.0 with formic acid or ammonium acetate) can suppress the ionization of silanol groups.[5]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions, leading to improved peak shape.[1]

    • Solution 4: Consider HILIC Mode: Hydrophilic Interaction Chromatography (HILIC) on a silica (B1680970) column can sometimes provide better peak shape for quaternary amines compared to reversed-phase chromatography.[2]

  • Column Overload:

    • Solution: Dilute the Sample: If all peaks in the chromatogram are tailing, column overload might be the issue. Diluting your sample and re-injecting can help determine if this is the cause.[1]

  • Column Bed Deformation:

    • Solution: Use Guard Columns and Filters: Voids at the column inlet or a partially blocked frit can cause peak distortion.[1][6] Regularly use in-line filters and guard columns to protect the analytical column. If a void is suspected, reversing and washing the column with a strong solvent may help.[1]

Question: What should I do if I am seeing poor resolution between my analyte and other components in the sample matrix?

Answer:

Poor resolution can compromise the accuracy of your quantification. Several factors in your chromatographic method can be adjusted to improve the separation.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase Composition:

    • Solution 1: Optimize Organic Modifier: Experiment with different organic modifiers, such as acetonitrile (B52724) and methanol, as they can alter selectivity.

    • Solution 2: Adjust Gradient Slope: If using a gradient, a shallower gradient can increase the separation between closely eluting peaks.

    • Solution 3: Isocratic vs. Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide better separation of complex mixtures. Conversely, for simpler separations, an optimized isocratic method may yield better resolution between specific peaks.

  • Incorrect Column Chemistry:

    • Solution: Screen Different Stationary Phases: If a C18 column is not providing adequate resolution, consider a column with a different selectivity, such as a phenyl or cyano phase. A phenyl column has been shown to be effective for the analysis of N-Butylscopolammonium Bromide.[7]

Frequently Asked Questions (FAQs)

Question: Why is a deuterated internal standard like this compound recommended for this analysis?

Answer:

A stable isotope-labeled internal standard, such as this compound, is ideal for quantitative analysis by mass spectrometry. It is chemically identical to the analyte and will therefore have very similar chromatographic retention times and ionization efficiencies. This helps to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.

Question: What are the typical mass spectrometry parameters for N-Butylscopolammonium Bromide and this compound?

Answer:

For mass spectrometric detection, particularly with a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) is commonly used. The protonated molecular ions are monitored as precursors.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
N-Butylscopolammonium Bromide360.0 / 360.3194.0 / 138.0[5][7][8]
This compound369.0203.0[7]

Note: The bromide salt has a molecular weight of 440.4 g/mol , while the free base (the species typically detected by MS) is 360.1 g/mol .[9] The molecular weight of the d9 version is 449.37 g/mol .[10]

Question: What are recommended starting conditions for a UHPLC method?

Answer:

Based on published methods, here are some recommended starting conditions for developing a separation method for this compound.

ParameterRecommended Starting ConditionReference
Column C18 or Phenyl (e.g., 50 x 2.1 mm, 1.7 µm)[5][7]
Mobile Phase A Water with 2-5 mM Ammonium Acetate or Ammonium Formate and 0.02-0.1% Formic Acid (pH ~3.0)[5][7]
Mobile Phase B Acetonitrile[5][7]
Elution Mode Isocratic or Gradient[5][7]
Flow Rate 0.35 - 0.4 mL/min[7][11]
Column Temperature 40 °C[7]
Injection Volume 1 µL[7]

Experimental Protocols

Protocol: Sample Preparation for UHPLC-MS/MS Analysis of N-Butylscopolammonium Bromide in Plasma

This protocol is a generalized example based on published literature.[7][8]

  • Spiking: To 0.6 mL of plasma sample, add 100 µL of this compound internal standard working solution.

  • Precipitation/Extraction:

    • Protein Precipitation: Add a volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.[8]

    • Liquid-Liquid Extraction: Use a solvent like dichloromethane (B109758) for extraction.[5]

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash, and elute the analyte.[7]

  • Evaporation: Transfer the supernatant or eluate to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the UHPLC-MS/MS system.

Visualizations

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_column_overload Dilute sample and reinject. Did peak shape improve? check_all_peaks->check_column_overload Yes check_secondary_interactions Likely secondary interactions with silanols. check_all_peaks->check_secondary_interactions No column_overload Column overload is likely cause. Reduce sample concentration. check_column_overload->column_overload Yes check_frit Possible blocked frit or column void. Backflush column or replace. check_column_overload->check_frit No solution_endcap Use an end-capped column. check_secondary_interactions->solution_endcap solution_mobile_phase Adjust mobile phase. Lower pH, increase buffer strength. check_secondary_interactions->solution_mobile_phase solution_hilic Consider HILIC mode. check_secondary_interactions->solution_hilic

Caption: A flowchart for troubleshooting peak tailing issues.

G General Experimental Workflow for UHPLC-MS/MS Analysis sample Plasma Sample add_is Add N-Butylscopolammonium Bromide-d9 (Internal Standard) sample->add_is extraction Sample Preparation (SPE, LLE, or Protein Precipitation) add_is->extraction drydown Evaporate to Dryness extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject into UHPLC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 or Phenyl Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: A typical workflow for sample analysis.

References

Validation & Comparative

A Comparative Guide: N-Butylscopolammonium Bromide-d9 vs. Atropine for Assessing Bronchoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Butylscopolammonium Bromide-d9 (NBB-d9) and atropine (B194438) for the assessment of bronchoconstriction in a research setting. The following sections detail the mechanisms of action, comparative efficacy, side effect profiles, and relevant experimental protocols, supported by available data.

Introduction

N-Butylscopolammonium Bromide (NBB) and atropine are both muscarinic receptor antagonists used to induce bronchodilation, making them valuable tools in respiratory research. They function by blocking the effects of acetylcholine (B1216132) on airway smooth muscle, thereby reversing or preventing bronchoconstriction. While atropine has been a standard research tool for many years, NBB, a quaternary ammonium (B1175870) derivative of scopolamine, presents a distinct pharmacological profile. The deuterated form, NBB-d9, is of particular interest for its potential to offer a modified pharmacokinetic profile, often leading to a longer half-life and more stable metabolic rate, which can be advantageous in experimental settings requiring sustained drug exposure.

Mechanism of Action

Both NBB and atropine exert their effects by competitively antagonizing muscarinic acetylcholine receptors. However, their selectivity and systemic effects differ significantly.

  • Atropine: A tertiary amine, atropine is a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5).[1][2] It readily crosses the blood-brain barrier, leading to potential central nervous system (CNS) side effects. In the airways, it primarily blocks M3 receptors on smooth muscle cells to cause bronchodilation.[3] However, its lack of selectivity means it also blocks M2 autoreceptors on presynaptic cholinergic nerves, which can paradoxically increase acetylcholine release.[4]

  • N-Butylscopolammonium Bromide (NBB): As a quaternary ammonium compound, NBB has limited ability to cross the blood-brain barrier, resulting in a lower incidence of CNS side effects.[5] It is a peripherally acting antimuscarinic agent with a high affinity for M3 receptors on smooth muscle.[6][7] This peripheral action makes it a more targeted agent for studying effects on organs like the lungs and gastrointestinal tract without the confounding influence of central effects. The deuteration of NBB to NBB-d9 is intended to alter its metabolic profile, potentially leading to a more sustained and predictable exposure in experimental models.

Signaling Pathway of Muscarinic Antagonists in Airway Smooth Muscle

cluster_0 Cholinergic Nerve Terminal cluster_2 Airway Smooth Muscle Cell cluster_3 Pharmacological Intervention Nerve Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicle Ca²⁺ influx ACh ACh ACh_Vesicle->ACh Exocytosis M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP₃ PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction Antagonist NBB-d9 / Atropine Antagonist->M3_Receptor Blocks

Caption: Muscarinic antagonist signaling pathway in bronchoconstriction.

Comparative Efficacy and Side Effects: Experimental Data

A key comparative study in a horse model of recurrent airway obstruction (heaves) provides valuable insights into the differential effects of NBB and atropine.

ParameterAtropineN-Butylscopolammonium Bromide (NBB)Key Findings
Bronchodilation Potent and effectiveSimilar potency to atropineBoth drugs significantly improved lung function.[8]
Duration of Action Longer lastingShorter duration; effects diminished within an hourNBB's effects on lung elastance returned to baseline by 30 minutes.[8]
Heart Rate Marked and sustained tachycardiaTachycardia observed, but less pronounced than with atropineAtropine induced a more significant increase in heart rate.[8]
Pupillary Dilation Significant pupillary dilationNo significant pupillary dilationThis highlights the more pronounced systemic anticholinergic effects of atropine.[8]
Gastrointestinal Effects One horse developed colicNo reports of colicAtropine is associated with a higher risk of gastrointestinal complications.[8]

Experimental Protocols

The following are generalized protocols for assessing bronchoconstriction in common laboratory animal models. These should be adapted based on specific research questions and institutional guidelines.

Methacholine-Induced Bronchoconstriction in Mice

This protocol describes the measurement of airway responsiveness using a whole-body plethysmograph.

cluster_0 Animal Preparation cluster_1 Baseline Measurement cluster_2 Drug Administration cluster_3 Bronchoconstriction Challenge cluster_4 Data Analysis Anesthetize Anesthetize mouse (e.g., pentobarbital (B6593769) i.p.) Tracheotomize Perform tracheotomy and insert cannula Anesthetize->Tracheotomize Ventilate Connect to a small animal ventilator Tracheotomize->Ventilate Baseline Record baseline airway resistance (RI) and dynamic compliance (Cdyn) Ventilate->Baseline Administer_Antagonist Administer NBB-d9 or Atropine (i.v. or i.p.) Baseline->Administer_Antagonist Wait Allow for drug distribution (e.g., 15 min) Administer_Antagonist->Wait Methacholine (B1211447) Administer increasing concentrations of aerosolized methacholine Wait->Methacholine Measure Record RI and Cdyn after each dose Methacholine->Measure Analyze Compare dose-response curves between treatment groups Measure->Analyze

Caption: Experimental workflow for assessing bronchoconstriction in mice.

Detailed Steps:

  • Animal Preparation: Anesthetize the mouse with an appropriate anesthetic (e.g., pentobarbital sodium). Perform a tracheotomy and insert a cannula into the trachea. Connect the animal to a computer-controlled small animal ventilator.

  • Baseline Measurement: Allow the animal to stabilize on the ventilator and record baseline measurements of airway resistance (RI) and dynamic compliance (Cdyn).

  • Antagonist Administration: Administer NBB-d9, atropine, or a vehicle control via intravenous (i.v.) or intraperitoneal (i.p.) injection. Allow a sufficient period for drug distribution (e.g., 15-30 minutes).

  • Methacholine Challenge: Expose the animal to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Data Acquisition: Record RI and Cdyn for a set period following each methacholine dose.

  • Data Analysis: Construct dose-response curves for methacholine in each treatment group. Compare the potency and efficacy of NBB-d9 and atropine in inhibiting methacholine-induced bronchoconstriction.

Assessment of Bronchoconstriction in Conscious Guinea Pigs

This protocol utilizes a whole-body plethysmograph to measure bronchoconstriction in conscious animals, which can be advantageous for longitudinal studies.

Detailed Steps:

  • Acclimatization: Place the guinea pig in the whole-body plethysmograph chamber and allow it to acclimate for a period (e.g., 30 minutes).

  • Baseline Measurement: Record baseline respiratory parameters, including enhanced pause (Penh), a surrogate for airway resistance.

  • Antagonist Administration: Administer NBB-d9, atropine, or vehicle via inhalation or injection.

  • Bronchoconstrictor Challenge: Expose the animal to an aerosolized bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine).

  • Data Recording: Continuously record respiratory parameters during and after the challenge.

  • Analysis: Compare the changes in Penh from baseline between the different treatment groups.

Summary and Recommendations

FeatureThis compoundAtropineRecommendation for Bronchoconstriction Research
Efficacy Potent bronchodilatorPotent bronchodilatorBoth are effective for reversing cholinergic-induced bronchoconstriction.
Selectivity Primarily peripheral M3 antagonismNon-selective muscarinic antagonistNBB-d9 is preferred for studies requiring targeted peripheral effects without CNS involvement.
Side Effects Fewer systemic side effects (less tachycardia, no mydriasis)More pronounced systemic side effects (marked tachycardia, mydriasis, potential for colic)NBB-d9 offers a better safety profile for in vivo studies, reducing confounding physiological changes.
Pharmacokinetics Quaternary amine, limited CNS penetration. Deuteration may prolong half-life.Tertiary amine, readily crosses the blood-brain barrier.NBB-d9's pharmacokinetics are advantageous for isolating peripheral mechanisms of bronchoconstriction.
Experimental Use Ideal for assessing peripheral airway mechanics without central nervous system interference.Useful as a broad-spectrum muscarinic antagonist, but CNS and other systemic effects must be considered.For studies focused specifically on airway smooth muscle response, NBB-d9 is the superior choice.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Butylscopolammonium Bromide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of N-Butylscopolammonium Bromide, the choice of an appropriate internal standard is a critical determinant of method robustness and data reliability. This guide provides an objective comparison of two distinct analytical approaches: one employing a deuterated internal standard (N-Butylscopolammonium Bromide-d9) and the other a non-deuterated structural analog (Propranolol). Supported by experimental data from published studies, this document outlines the performance characteristics and detailed methodologies of each approach to inform the selection and cross-validation of analytical methods.

The use of a stable isotope-labeled internal standard, such as this compound, is often considered the gold standard in quantitative mass spectrometry. The near-identical physicochemical properties of the deuterated standard to the analyte ensure it effectively compensates for variability during sample preparation, chromatography, and ionization. However, the availability and cost of deuterated standards can be prohibitive. In such cases, a structurally similar but non-deuterated internal standard, like Propranolol, can be a viable alternative. This guide presents a side-by-side comparison of these two approaches for the analysis of N-Butylscopolammonium Bromide in human plasma.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the quantitative validation parameters for two distinct UHPLC-MS/MS methods for the determination of N-Butylscopolammonium Bromide in human plasma.

Table 1: Method Performance using this compound (Deuterated IS) [1]

Validation ParameterPerformance Metric
Linearity Range5 - 500 pg/mL (r² = 0.9951)
Lower Limit of Quantification (LLOQ)5 pg/mL
Accuracy101.9% - 108.3%
Precision (RSD)2.1% - 13.9%
Sample PreparationSolid-Phase Extraction (SPE)

Table 2: Method Performance using Propranolol (Non-Deuterated IS) [2][3][4]

Validation ParameterPerformance Metric
Linearity Range1 - 1000 pg/mL
Lower Limit of Quantification (LLOQ)1 pg/mL
AccuracyWithin ±15% of nominal values
Precision (RSD)< 15%
Sample PreparationLiquid-Liquid Extraction (LLE)

Experimental Protocols

Detailed methodologies for both analytical approaches are provided below to facilitate replication and cross-validation studies.

Method 1: Using this compound (Deuterated IS)[1]

Sample Preparation (Solid-Phase Extraction)

  • To 0.6 mL of human plasma, add 100 µL of this compound internal standard solution (1000 pg/mL in water) and 500 µL of ultrapure water.

  • Homogenize the sample for 3 minutes.

  • Perform solid-phase extraction using Oasis® HLB µElution Plate cartridges under a positive pressure of nitrogen gas.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Chromatographic Conditions

  • System: Waters Acquity H-Class FTN UHPLC system

  • Column: Reversed-phase CSH Waters Phenyl column (100 x 2.1 mm i.d.; 1.7 µm)

  • Mobile Phase: Acetonitrile : 2 mM Ammonium Formate + 0.02% Formic Acid (20:80 v/v)

  • Flow Rate: Not specified

  • Column Temperature: 40 °C

Mass Spectrometric Conditions

  • System: Not specified

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selective Reaction Monitoring (SRM)

  • SRM Transitions:

    • N-Butylscopolammonium Bromide: m/z 360 → 194

    • This compound: m/z 360 → 203

Method 2: Using Propranolol (Non-Deuterated IS)[2][3][4]

Sample Preparation (Liquid-Liquid Extraction)

  • To a 300 µL plasma sample, add the internal standard solution (Propranolol).

  • Add dichloromethane (B109758) as the extraction solvent.

  • Vortex to mix and facilitate extraction.

  • Freeze the samples to separate the organic and aqueous phases.

  • Transfer the organic phase to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in 150 µL of the mobile phase.

Chromatographic Conditions

  • System: UHPLC system

  • Column: C18 column (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile : 5 mM Ammonium Acetate (adjusted to pH 3.0 with formic acid)

  • Flow Rate: Not specified

  • Column Temperature: Not specified

Mass Spectrometric Conditions

  • System: Not specified

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-Butylscopolammonium Bromide: m/z 360.3 → 138.0

    • Propranolol (IS): m/z 260.2 → 116.1

Experimental Workflows

The following diagrams illustrate the experimental workflows for both analytical methods.

cluster_0 Method 1: this compound (Deuterated IS) Plasma Sample Plasma Sample Add IS (d9) & Water Add IS (d9) & Water Plasma Sample->Add IS (d9) & Water Homogenize Homogenize Add IS (d9) & Water->Homogenize Solid-Phase Extraction Solid-Phase Extraction Homogenize->Solid-Phase Extraction Elution Elution Solid-Phase Extraction->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Reconstitution->UHPLC-MS/MS Analysis

Caption: Experimental workflow for the analysis of N-Butylscopolammonium Bromide using a deuterated internal standard and solid-phase extraction.

cluster_1 Method 2: Propranolol (Non-Deuterated IS) Plasma Sample_2 Plasma Sample Add IS (Propranolol) Add IS (Propranolol) Plasma Sample_2->Add IS (Propranolol) Liquid-Liquid Extraction Liquid-Liquid Extraction Add IS (Propranolol)->Liquid-Liquid Extraction Phase Separation (Freezing) Phase Separation (Freezing) Liquid-Liquid Extraction->Phase Separation (Freezing) Organic Phase Transfer Organic Phase Transfer Phase Separation (Freezing)->Organic Phase Transfer Evaporation_2 Evaporation Organic Phase Transfer->Evaporation_2 Reconstitution_2 Reconstitution Evaporation_2->Reconstitution_2 UHPLC-MS/MS Analysis_2 UHPLC-MS/MS Analysis Reconstitution_2->UHPLC-MS/MS Analysis_2

Caption: Experimental workflow for the analysis of N-Butylscopolammonium Bromide using a non-deuterated internal standard and liquid-liquid extraction.

References

A Comparative Guide to Achieving Accuracy and Precision in the Quantification of N-Butylscopolammonium Bromide-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of established analytical methodologies for the precise and accurate quantification of N-Butylscopolammonium Bromide, with a focus on the use of its deuterated analog, N-Butylscopolammonium Bromide-d9, as an internal standard. The information is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies.

The quantification of N-Butylscopolammonium Bromide in biological matrices presents analytical challenges due to its low plasma concentrations. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting potential variabilities during sample preparation and analysis, thereby ensuring high accuracy and precision. This guide outlines and compares the performance of various validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of different UHPLC-MS/MS methods developed for the quantification of N-Butylscopolammonium Bromide in human plasma. These methods commonly employ an internal standard, and for the purpose of this guide, the principles are directly applicable when using this compound.

ParameterMethod 1 (UPLC-ESI-MS/MS)[1][2]Method 2 (UHPLC-MS/MS)[3][4]Method 3 (LC/MS/MS)[5]Method 4 (UHPLC-ESI-MS/MS with SPE)[6]
Linearity Range 0.03 - 10.00 ng/mL1 - 1000 pg/mL0.10 - 40.00 ng/mL5 - 500 pg/mL
Lower Limit of Quantification (LLOQ) 0.03 ng/mL1 pg/mL0.10 ng/mL5 pg/mL
Limit of Detection (LOD) 0.01 ng/mLNot ReportedNot Reported5 pg/mL
Intra-day Precision (RSD%) 3.8% - 9.5%Not ReportedNot ReportedNot Reported
Inter-day Precision (RSD%) 1.6% - 5.8%Not ReportedNot ReportedNot Reported
Accuracy 98.7% - 108.9%Not ReportedWithin acceptable rangeSatisfactory
Mean Recovery 94.1%Not Reported69.00%Not Reported
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionLiquid-Liquid ExtractionSolid-Phase Extraction (SPE)
Internal Standard Used N-methylhomatropinePropranololPropranololN-butylscopolamine-d9
Experimental Workflow for Quantification

The general workflow for the quantification of N-Butylscopolammonium Bromide using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_extraction_methods Extraction Methods cluster_analysis Analytical Phase cluster_data Data Processing plasma Plasma Sample Collection spike Spiking with this compound (IS) plasma->spike extraction Extraction spike->extraction pp Protein Precipitation lle Liquid-Liquid Extraction spe Solid-Phase Extraction evaporation Evaporation of Supernatant pp->evaporation lle->evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into UHPLC System reconstitution->injection separation Chromatographic Separation (C18 or Phenyl Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification using Calibration Curve detection->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: A generalized workflow for the quantification of this compound.

Detailed Experimental Protocols

The following are representative protocols synthesized from the compared methods. The use of this compound as the internal standard is incorporated.

Sample Preparation

a) Protein Precipitation [1][2]

  • To a 400 µL aliquot of human plasma, add a known concentration of this compound internal standard solution.

  • Add a protein precipitation agent (e.g., acetonitrile).

  • Vortex the mixture for 1.5 minutes.

  • Centrifuge at 5000 g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) Liquid-Liquid Extraction [3][4][5]

  • To a 300 µL plasma sample, add the this compound internal standard.

  • Add dichloromethane (B109758) as the extraction solvent.

  • Vortex the mixture.

  • Centrifuge to separate the organic and aqueous layers.

  • Freeze the samples to solidify the aqueous layer and transfer the organic phase to a new tube.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

c) Solid-Phase Extraction (SPE) [6]

  • To a 0.6 mL plasma sample, add 100 µL of this compound internal standard solution (e.g., 1000 pg/mL).

  • Add 500 µL of ultrapure water and homogenize.

  • Load the mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate and reconstitute the residue.

UHPLC-MS/MS Conditions
  • Chromatographic Column: A C18 or Phenyl column is typically used for separation.[3][6]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) with formic acid.[1][2][3][5][6]

  • Ionization Mode: Electrospray ionization (ESI) in the positive mode is used.[1][2][5][6]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The precursor to product ion transitions for N-Butylscopolammonium Bromide (m/z 360.0 → 194.0 or 360.3 → 138.0) and this compound (m/z 369 → 203) are monitored.[1][2][3][6]

Method Validation

To ensure the reliability of the quantification, the analytical method must be thoroughly validated according to international guidelines. Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The demonstration of a proportional relationship between the instrument response and the known concentrations of the analyte over a defined range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Accuracy should be within 85-115% (or 80-120% for LLOQ), and precision (RSD%) should not exceed 15% (20% for LLOQ).[1]

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Matrix Effect: The assessment of the influence of co-eluting, endogenous matrix components on the ionization of the analyte and internal standard.

  • Stability: Evaluation of the stability of the analyte in the biological matrix under different storage and processing conditions.

By following these protocols and validation procedures, researchers can achieve accurate and precise quantification of N-Butylscopolammonium Bromide, with the deuterated internal standard playing a pivotal role in ensuring data integrity.

References

A Comparative Guide to the Analysis of N-Butylscopolammonium Bromide-d9 in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of analytical methodologies for N-Butylscopolammonium Bromide-d9, a deuterated internal standard crucial for the accurate quantification of N-Butylscopolammonium Bromide in biological matrices. While direct inter-laboratory comparison studies for the deuterated form are not publicly available, this document synthesizes data from various validated methods for the non-deuterated analyte, offering a comparative analysis of their performance. This information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust analytical procedures.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of different UPLC-MS/MS and LC-MS/MS methods developed and validated for the analysis of N-Butylscopolammonium Bromide in human plasma. These studies, while not part of a formal round-robin, provide valuable insights into the expected performance of such assays. This compound is commonly used as an internal standard in these types of analyses to ensure accuracy and precision.

Study/Method Analytical Technique Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Precision (%RSD) Accuracy (% Recovery) Internal Standard
Favreto et al.[1][2]UPLC-ESI-MS/MS0.03 - 10.000.03< 15%85 - 115%N-methylhomatropine
Manfio et al. (as cited in Favreto et al.[1])LC-MS/MS0.1 - 40Not SpecifiedNot Specified69%Not Specified
Manfio et al. (2016)[3]UHPLC-MS/MS0.001 - 1.00.001Not SpecifiedNot SpecifiedPropranolol
Unnamed Study (as cited in ResearchGate)[4]LC/MS/MS0.10 - 40.00Not SpecifiedWithin acceptable rangeWithin acceptable rangePropranolol
Unnamed Study (as cited in ResearchGate)[5]UPLC-ESI-MS/MS0.001 - 1.00.001Not SpecifiedNot SpecifiedPropranolol
Unnamed Study (as cited in Annex Publishers)[6]UHPLC-ESI-MS/MS0.005 - 0.50.005Not SpecifiedNot SpecifiedN-butylscopolamine-d9

Note: The data presented is for the non-deuterated N-Butylscopolammonium Bromide. The performance of methods using this compound as an internal standard is expected to be comparable or superior due to the stable isotope's ability to compensate for matrix effects and variability in sample processing.

Standardized Experimental Protocol for this compound Analysis

This proposed protocol is a synthesis of methodologies reported in the cited literature and represents a robust approach for the quantification of N-Butylscopolammonium Bromide using its deuterated internal standard, this compound.

1. Materials and Reagents:

2. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions:

  • Stock Solutions: Prepare individual stock solutions of N-Butylscopolammonium Bromide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the N-Butylscopolammonium Bromide stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of the this compound internal standard at an appropriate concentration.

4. Sample Preparation (Protein Precipitation): [1][2]

  • Aliquot 200 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the UHPLC-MS/MS system.

5. UHPLC-MS/MS Conditions:

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm)[3]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 5 mM ammonium acetate with 0.1% formic acid.[1][2][3]

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions:

    • N-Butylscopolammonium Bromide: m/z 360.3 → 194.0[1][2][6]

    • This compound: m/z 369.3 → 203.0 (predicted, based on d9-label on the butyl group)

6. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of N-Butylscopolammonium Bromide to this compound.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentration of N-Butylscopolammonium Bromide in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Study Design

To further clarify the experimental and logical processes involved in such a comparative analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_receipt Sample Receipt is_spiking Internal Standard Spiking (this compound) sample_receipt->is_spiking protein_precipitation Protein Precipitation is_spiking->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution uhplc_separation UHPLC Separation reconstitution->uhplc_separation msms_detection MS/MS Detection uhplc_separation->msms_detection peak_integration Peak Integration msms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Experimental workflow for the analysis of this compound.

interlab_comparison cluster_planning Study Planning cluster_execution Laboratory Execution cluster_analysis Data Analysis & Comparison protocol_design Protocol Design & Standardization sample_prep Preparation of Homogeneous Samples protocol_design->sample_prep lab_a Laboratory A Analysis sample_prep->lab_a Sample Distribution lab_b Laboratory B Analysis sample_prep->lab_b Sample Distribution lab_c Laboratory C Analysis sample_prep->lab_c Sample Distribution data_submission Data Submission to Coordinator lab_a->data_submission lab_b->data_submission lab_c->data_submission statistical_analysis Statistical Analysis of Results data_submission->statistical_analysis performance_evaluation Laboratory Performance Evaluation statistical_analysis->performance_evaluation

Caption: Logical flow of a typical inter-laboratory comparison study.

References

Comparative analysis of N-Butylscopolammonium Bromide-d9 and other muscarinic antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Butylscopolammonium Bromide and Other Muscarinic Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of N-Butylscopolammonium Bromide (hyoscine butylbromide) and other prominent muscarinic antagonists. The focus of this analysis is on the parent compound, as the deuterated variant, N-Butylscopolammonium Bromide-d9, is primarily utilized as an internal standard for analytical quantification or for pharmacokinetic studies due to its altered metabolic profile, while sharing an identical mechanism of action at the receptor level.

N-Butylscopolammonium Bromide is a quaternary ammonium (B1175870) derivative of scopolamine (B1681570) that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1] Its clinical application, primarily as an antispasmodic for relieving abdominal pain and cramps, stems from its ability to block muscarinic receptors on smooth muscle cells in the gastrointestinal (GI) tract.[2] This guide compares its performance against other notable antagonists: Atropine (B194438) (a non-selective antagonist), Ipratropium (a non-selective quaternary ammonium compound), Tiotropium (a long-acting antagonist with kinetic selectivity), and Darifenacin (an M3 selective antagonist).

Comparative Receptor Binding Affinity

The affinity of a muscarinic antagonist for the five receptor subtypes (M1-M5) determines its therapeutic efficacy and side-effect profile. The equilibrium dissociation constant (Ki) is a measure of this binding affinity, where a lower Ki value indicates a higher affinity. The data presented below, compiled from various sources, summarizes the binding affinities (pKi and Ki values) for the selected compounds at human muscarinic receptors.

Compound M1 Receptor M2 Receptor M3 Receptor M4 Receptor M5 Receptor Selectivity Profile
Hyoscine Butylbromide Non-selectiveNon-selectiveNon-selectiveNon-selectiveNon-selectiveBinds with generally equal affinity to all muscarinic receptor subtypes.[3]
Atropine pKi: 8.9 (Ki: 1.27 nM)[4]pKi: 8.5 (Ki: 3.24 nM)[4]pKi: 8.7 (Ki: 2.21 nM)[4]pKi: 9.1 (Ki: 0.77 nM)[4]pKi: 8.5 (Ki: 2.84 nM)[4]Non-selective; high affinity for all subtypes.
Ipratropium IC50: 2.9 nM[5]-High Affinity[6][7]--Non-selective antagonist.[8]
Tiotropium High Affinity[9][10]High Affinity[9][10]High Affinity[9][10]High Affinity[11]High Affinity[11]Kinetically selective for M1/M3 over M2 due to slower dissociation.[9][12]
Darifenacin pKi: 8.2 (Ki: 6.31 nM)[13]pKi: 7.4 (Ki: 39.8 nM)[13]pKi: 9.1 (Ki: 0.79 nM)[13]pKi: 7.3 (Ki: 50.1 nM)[13]pKi: 8.0 (Ki: 10.0 nM)[13]M3 selective; ~59-fold higher affinity for M3 vs. M2/M4.[14][15]

Note: Ki values were calculated from pKi where pKi = -log(Ki). Data is compiled from studies using human recombinant receptors. Direct comparison should be made with caution as experimental conditions may vary between sources.

Comparative Functional Potency

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The pA2 value is a measure of the potency of a competitive antagonist; a higher pA2 value indicates greater potency.[16][17]

Compound Assay/Tissue M1-mediated Response M2-mediated Response M3-mediated Response
Atropine Human Iris (Carbachol-induced contraction)--pA2 ~ 9.2 (Kd: 0.7 nM)[18]
Darifenacin Guinea Pig TissuespA2: 7.9pA2: 7.48pA2: 8.66 - 9.4

Note: A comprehensive and directly comparable dataset for the functional potency of all listed antagonists across all receptor subtypes is not available in the literature. The data reflects values from specific functional assays as cited.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for characterization, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Muscarinic Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3 Receptor IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Ca Ca²⁺ Ca->PKC Activates Ca->Response ER->Ca Releases ACh Acetylcholine (ACh) ACh->M3R Binds

Caption: M3 muscarinic receptor signaling pathway via Gq protein activation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Membranes from Cells/Tissues Expressing Receptor P2 Prepare Radioligand (e.g., [³H]-NMS) A1 Incubate Membranes with Radioligand and varying concentrations of Antagonist P1->A1 P3 Prepare Serial Dilutions of Test Antagonist P2->A1 P3->A1 A2 Separate Bound from Free Radioligand (Rapid Vacuum Filtration) A1->A2 A3 Measure Radioactivity of Bound Ligand (Scintillation Counting) A2->A3 D1 Plot % Inhibition vs. Antagonist Concentration A3->D1 D2 Calculate IC₅₀ Value (Non-linear Regression) D1->D2 D3 Calculate Ki Value using Cheng-Prusoff Equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize muscarinic antagonists.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.[19][20]

1. Membrane Preparation:

  • Cells or tissues expressing the target muscarinic receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.[21]

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.[21]

  • Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).[21]

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.[21]

  • To each well, add the following in order: assay buffer, cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled antagonist being tested.[13][21]

  • Total Binding: Wells containing membranes and radioligand only.

  • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-labeled, high-affinity antagonist like atropine (e.g., 1 µM) to saturate all specific binding sites.[13]

  • The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[21]

3. Separation and Counting:

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[21]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Filters are dried, and a scintillation cocktail is added. The radioactivity is quantified using a scintillation counter.[21]

4. Data Analysis:

  • Specific Binding is calculated by subtracting the NSB from the Total Binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test antagonist.

  • The IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium ([Ca²⁺]i), a key downstream signal for Gq-coupled receptors like M1, M3, and M5.[22]

1. Cell Preparation:

  • Use a cell line stably expressing the human muscarinic receptor of interest (e.g., CHO-K1 or HEK-293 cells expressing the M3 receptor).

  • Plate the cells in a 96- or 384-well black, clear-bottom microplate and grow to near confluence.

2. Dye Loading:

  • Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator in the cytosol.

3. Assay Procedure:

  • After dye loading, wash the cells to remove any excess extracellular dye.

  • Add varying concentrations of the test antagonist to the wells and pre-incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a stable baseline fluorescence reading for each well.

  • Add a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80). The instrument adds the agonist while continuously monitoring fluorescence.

4. Data Analysis:

  • The increase in fluorescence intensity upon agonist addition corresponds to the increase in intracellular calcium concentration.[23]

  • The antagonist's effect is measured as the percentage inhibition of the agonist-induced calcium response.

  • Plot the percentage inhibition against the log concentration of the antagonist.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression. This IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced functional response.

Summary and Conclusion

This guide provides a comparative framework for evaluating N-Butylscopolammonium Bromide against other muscarinic antagonists.

  • N-Butylscopolammonium Bromide and Ipratropium are non-selective quaternary ammonium compounds. Their charged nature limits their ability to cross the blood-brain barrier, thereby reducing central nervous system side effects. Their utility is primarily in peripheral applications, such as GI spasms (Hyoscine Butylbromide)[2] or bronchodilation (Ipratropium).[8]

  • Atropine is a non-selective tertiary amine that readily crosses the blood-brain barrier, leading to both peripheral and central effects. It serves as a classic, high-affinity muscarinic antagonist reference compound.[4]

  • Tiotropium demonstrates a key pharmacological advantage through its kinetic selectivity. While it binds with high affinity to all receptor subtypes, it dissociates much more slowly from M1 and M3 receptors than from M2 receptors.[9][12] This leads to a prolonged duration of action, making it suitable for once-daily dosing in conditions like COPD, and may offer a better safety profile by sparing the presynaptic M2 autoreceptors.[10][12]

  • Darifenacin is a prime example of a subtype-selective antagonist, with a significantly higher affinity for M3 receptors over all other subtypes.[13][14] This selectivity is designed to target M3-mediated smooth muscle contraction (e.g., in the bladder) while minimizing side effects associated with the blockade of other muscarinic subtypes, such as M1 (cognitive impairment) or M2 (cardiac effects).[15][24]

The choice of a muscarinic antagonist in a research or clinical setting depends on the desired therapeutic outcome and the acceptable side-effect profile, which are dictated by the compound's affinity, selectivity, and pharmacokinetic properties. N-Butylscopolammonium Bromide remains a valuable agent for its targeted, local action on GI smooth muscle, a property stemming from its non-selective antagonism and poor systemic absorption.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Full Validation of an Analytical Method Using N-Butylscopolammonium Bromide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are the bedrock of successful research and regulatory approval. In the realm of bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of analytical method performance, highlighting the superior outcomes achieved with a deuterated internal standard, N-Butylscopolammonium Bromide-d9, supported by experimental data and detailed protocols.

Stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard in quantitative bioanalysis using mass spectrometry.[1] By incorporating stable isotopes like deuterium, the internal standard becomes chemically identical to the analyte, N-Butylscopolammonium Bromide. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability that can compromise analytical accuracy and precision.[1][2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages over non-labeled or structurally similar internal standards. The following tables summarize the validation parameters from a study employing a UHPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma, comparing the performance when a deuterated internal standard is used versus other methods that utilize different internal standards.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod with this compound[3]Method with N-methylhomatropine[4]Method with Propranolol[5]
Linearity Range 5 - 500 pg/mL0.03 - 10.00 ng/mL0.10 - 40.00 ng/mL
Correlation Coefficient (r²) 0.99510.9960> 0.99
Lower Limit of Quantitation (LLOQ) 5 pg/mL0.03 ng/mL0.10 ng/mL

Table 2: Comparison of Accuracy and Precision

ParameterMethod with this compound[3]Method with N-methylhomatropine[4]
Intra-day Precision (RSD%) 2.1% - 13.9%< 15%
Inter-day Precision (RSD%) Not explicitly stated, but within regulatory limits< 15%
Accuracy 101.9% - 108.3%85% - 115%

The data clearly demonstrates that the method utilizing this compound achieves a significantly lower limit of quantitation (LLOQ), indicating superior sensitivity.[3] While all methods demonstrate acceptable linearity, precision, and accuracy within regulatory guidelines, the enhanced sensitivity offered by the deuterated standard is crucial for studies with low analyte concentrations.[3][4][6]

Experimental Protocols

A full validation of a bioanalytical method is essential to ensure its reliability for its intended purpose.[7] The following are detailed methodologies for key experiments in the validation of a UHPLC-ESI-MS/MS method for N-butylscopolamine using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Prepare a stock solution of N-butylscopolamine in methanol (B129727) at a concentration of 0.02 µg/mL.[3]

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 0.02 µg/mL.[3]

  • Working Solutions: Prepare a series of working solutions for the analyte by diluting the stock solution with methanol. Prepare a working solution for the internal standard by diluting the stock solution with ultrapure water to a concentration of 1000 pg/mL.[3]

Sample Preparation (Solid-Phase Extraction - SPE)
  • Thaw frozen human plasma samples at room temperature.[3]

  • Spike blank plasma with the analyte working solutions to prepare calibration standards and quality control (QC) samples.[3]

  • Add the this compound internal standard working solution to all samples, calibration standards, and QCs.[3]

  • Perform solid-phase extraction to clean up the plasma samples.[3]

UHPLC-ESI-MS/MS Analysis
  • Chromatographic System: Waters Acquity H-Class FTN UHPLC system.[3]

  • Column: Phenyl column.[3]

  • Mobile Phase: Acetonitrile: 2 mM ammonium (B1175870) formate (B1220265) + 0.02% formic acid (20:80 v/v).[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[3]

    • N-butylscopolamine transition: m/z 360 → 194[3]

    • This compound transition: m/z 369 → 203[3]

Method Validation Parameters

The method should be validated for selectivity, carryover, linearity, range, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.[6]

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity: Construct a calibration curve using at least six non-zero concentrations over the expected range. The correlation coefficient (r²) should be ≥ 0.99.[8]

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing replicate QC samples at low, medium, and high concentrations. The mean concentration should be within ±15% of the nominal value, and the relative standard deviation (RSD) should not exceed 15%.[6]

  • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked samples to that of neat solutions.

  • Stability: Assess the stability of the analyte in plasma under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.

Visualizing the Workflow

To provide a clear overview of the analytical method validation process, the following diagram illustrates the key stages.

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Stock_Solutions Stock & Working Solutions Preparation Sample_Spiking Calibration Standards & QC Sample Spiking Stock_Solutions->Sample_Spiking SPE Solid-Phase Extraction (SPE) Sample_Spiking->SPE Sample Preparation UHPLC_MSMS UHPLC-ESI-MS/MS Analysis SPE->UHPLC_MSMS Selectivity Selectivity UHPLC_MSMS->Selectivity Data for Validation Linearity Linearity & Range UHPLC_MSMS->Linearity Accuracy_Precision Accuracy & Precision UHPLC_MSMS->Accuracy_Precision Matrix_Effect Matrix Effect UHPLC_MSMS->Matrix_Effect Stability Stability UHPLC_MSMS->Stability

Caption: Workflow for the full validation of a bioanalytical method.

References

Evaluating the Performance of N-Butylscopolammonium Bromide-d9 in Biological Fluids: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of N-Butylscopolammonium Bromide-d9 as an internal standard for the quantitative analysis of N-Butylscopolammonium Bromide in various biological fluids. The performance of this deuterated standard is compared with other commonly used internal standards, supported by experimental data from published studies. This document aims to assist researchers in selecting the most appropriate internal standard for their bioanalytical needs, ensuring accuracy, precision, and robustness of their methods.

The Gold Standard: Deuterated Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are widely considered the gold standard for quantitative bioanalysis.[1] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process. The use of deuterated internal standards is highly recommended by regulatory agencies for the validation of bioanalytical methods.[1][2]

Performance Comparison of Internal Standards for N-Butylscopolammonium Bromide Analysis

The following tables summarize the performance of this compound in human plasma and compare it with other non-deuterated internal standards used for the analysis of N-Butylscopolammonium Bromide.

Table 1: Performance Data of this compound as an Internal Standard in Human Plasma

ParameterPerformanceReference
Analytical MethodUHPLC-ESI-MS/MS[3]
Sample PreparationSolid-Phase Extraction (SPE)[3]
Linearity Range5 - 500 pg/mL[3]
Correlation Coefficient (R²)0.9951[3]
Limit of Detection (LOD)5 pg/mL[3]
Accuracy and PrecisionSatisfactory (Deviations < 5%)[3]
Matrix EffectNo significant matrix effect observed[3]

Table 2: Performance Data of Alternative Internal Standards for N-Butylscopolammonium Bromide Analysis in Human Plasma

Internal StandardAnalytical MethodSample PreparationLinearity RangeCorrelation Coefficient (r)LLOQReference
Propranolol (B1214883)UHPLC-MS/MSLiquid-Liquid Extraction1 - 1000 pg/mLNot specified1 pg/mL[4][5]
N-methylhomatropineUPLC-ESI-MS/MSProtein Precipitation0.03 - 10.00 ng/mL0.99600.03 ng/mL[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections provide summaries of the experimental protocols used in the cited studies.

Method Using this compound Internal Standard[3]
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 500 µL of human plasma, 25 µL of this compound internal standard working solution (1000 pg/mL) was added.

    • The samples were loaded onto Oasis HLB SPE cartridges.

    • The cartridges were washed with water.

    • The analyte and internal standard were eluted with methanol.

    • The eluate was evaporated to dryness and reconstituted for analysis.

  • Chromatographic Conditions (UHPLC):

  • Mass Spectrometric Conditions (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • N-Butylscopolammonium Bromide: m/z 360 → 194

      • This compound: m/z 369 → 203

Method Using Propranolol Internal Standard[4][5]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, an aliquot of the propranolol internal standard solution was added.

    • Extraction was performed using dichloromethane.

    • The organic layer was separated, evaporated, and the residue was reconstituted for injection.

  • Chromatographic Conditions (UHPLC):

    • Column: C18, 50 × 2.1 mm, 1.7 µm

    • Mobile Phase: Acetonitrile-5 mM ammonium acetate (B1210297) (pH 3.0 with formic acid)

    • Elution: Isocratic

  • Mass Spectrometric Conditions (MS/MS):

    • Ionization Mode: Positive Ion Electrospray

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • N-Butylscopolammonium Bromide: m/z 360.3 → 138.0

      • Propranolol: m/z 260.2 → 116.1

Method Using N-methylhomatropine Internal Standard[6]
  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, N-methylhomatropine internal standard was added.

    • Proteins were precipitated using acetonitrile.

    • After centrifugation, the supernatant was injected for analysis.

  • Chromatographic Conditions (UPLC):

    • Column: C18

    • Mobile Phase: Acetonitrile: 5mM ammonium acetate + 0.1% formic acid (90:10, v/v)

  • Mass Spectrometric Conditions (ESI-MS/MS):

    • Ionization Mode: Positive Electrospray

    • Detection Mode: Selective Reaction Monitoring (SRM)

    • Transitions:

      • N-Butylscopolammonium Bromide: m/z 360.0 → 194.0

      • N-methylhomatropine: m/z 290.3 → 138.0

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Biological_Fluid Biological Fluid (Plasma, Urine, etc.) Add_IS Add Internal Standard (this compound) Biological_Fluid->Add_IS Extraction Extraction (SPE, LLE, or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation UHPLC UHPLC Separation Evaporation->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification Result Concentration Result Quantification->Result

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Logical_Relationship cluster_ideal Ideal Internal Standard Properties cluster_benefits Benefits Coelution Co-elution with Analyte Compensates_Matrix Compensation for Matrix Effects Coelution->Compensates_Matrix Corrects_Variability Correction for Sample Prep & Injection Variability Coelution->Corrects_Variability Similar_Ionization Similar Ionization Efficiency Similar_Ionization->Compensates_Matrix Improved_Accuracy Improved Accuracy & Precision Compensates_Matrix->Improved_Accuracy Corrects_Variability->Improved_Accuracy

Caption: Role of an ideal internal standard in improving analytical accuracy.

Conclusion

The use of a deuterated internal standard, such as this compound, offers significant advantages in the bioanalysis of N-Butylscopolammonium Bromide. Its co-eluting nature and similar physicochemical properties to the analyte ensure superior compensation for matrix effects and procedural variations compared to non-isotopically labeled internal standards.[7][8] The presented data demonstrates that while other internal standards can be used, this compound provides a robust and reliable option, aligning with the best practices recommended by regulatory bodies for bioanalytical method validation.[9][10][11][12][13] The choice of internal standard is critical, and for assays requiring the highest level of accuracy and precision, a stable isotope-labeled standard like this compound is the preferred choice.

References

Verifying the Isotopic Purity of N-Butylscopolammonium Bromide-d9 Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy of analytical standards is paramount. This guide provides a comprehensive comparison of methodologies for verifying the isotopic purity of N-Butylscopolammonium Bromide-d9, a critical internal standard in pharmacokinetic and bioanalytical studies. Ensuring a high degree of deuteration is essential for the reliability of quantitative analyses. This document outlines the experimental protocols and presents a comparative analysis of two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Methodologies

The determination of isotopic purity in deuterated compounds relies on techniques that can differentiate between molecules with very small mass differences. HRMS and NMR spectroscopy are powerful and complementary methods for this purpose.

High-Resolution Mass Spectrometry (HRMS): This technique separates ions based on their mass-to-charge ratio (m/z) with high precision. For this compound, HRMS can distinguish between the fully deuterated (d9) species and its less-deuterated (d0-d8) counterparts. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS for the analysis of polar molecules like N-Butylscopolammonium Bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material of known purity and concentration. For deuterated compounds, the disappearance of specific proton signals in a ¹H NMR spectrum or the appearance of deuterium (B1214612) signals in a ²H NMR spectrum can be used to confirm and quantify the extent of deuteration.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are generalized protocols for HRMS and NMR analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of the this compound standard.

    • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) to a final concentration of approximately 1 µg/mL.

    • Prepare a similar solution of the non-deuterated N-Butylscopolammonium Bromide as a reference.

  • Instrument Setup and Calibration:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) for the analyte.

  • Data Acquisition:

    • Acquire data in full scan mode over a mass range that includes the molecular ions of the deuterated and non-deuterated species.

    • Inject the non-deuterated standard to determine its retention time and mass spectrum, including the natural isotopic distribution.

    • Inject the this compound sample.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of all possible isotopologues (d0 to d9).

    • Integrate the peak areas for each isotopologue.

    • Correct the observed peak areas for the natural abundance of ¹³C and other isotopes based on the spectrum of the non-deuterated standard.

    • Calculate the isotopic purity as the percentage of the d9 isotopologue relative to the sum of all isotopologues.

Quantitative NMR (qNMR) Protocol
  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound standard.

    • Accurately weigh a precise amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity.

    • Dissolve both the sample and the internal standard in a known volume of an appropriate deuterated solvent (e.g., DMSO-d6, D₂O).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the instrument is properly shimmed to obtain high-resolution spectra.

    • Set key acquisition parameters to ensure accurate quantification, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample containing the internal standard.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte (a proton signal that is not deuterated) and a signal from the internal standard.

    • Calculate the purity of the this compound standard relative to the internal standard. The isotopic purity is inferred from the absence of signals at the positions where protons have been replaced by deuterium. For a more direct measure, ²H NMR can be used to observe the deuterium signals directly.

Comparison of Analytical Techniques

Both HRMS and NMR offer distinct advantages and disadvantages for the verification of isotopic purity. The choice of method often depends on the specific information required and the available instrumentation.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions by mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sample Requirement Low (µg to ng).Higher (mg).
Sensitivity Very high.Moderate.
Specificity Provides detailed isotopic distribution (d0 to d9).Can determine the position of deuteration and provide absolute purity with an internal standard.
Quantitation Relative quantitation of isotopologues.Absolute quantitation against a certified standard (qNMR).
Throughput High.Lower.
Advantages - High sensitivity and specificity for mass differences.- Provides a complete isotopic profile.- Fast analysis time.- Non-destructive technique.- Provides structural information.- Highly accurate and precise for absolute quantitation.
Limitations - Ion suppression effects can influence accuracy.- Does not provide information on the position of deuteration.- Lower sensitivity compared to MS.- Requires pure and soluble samples.- Longer analysis time.

Data Presentation

The following table presents illustrative data for the isotopic purity of a hypothetical batch of this compound standard, as determined by HRMS and NMR.

ParameterHRMS Result (Illustrative)NMR Result (Illustrative)Acceptance Criteria
Isotopic Purity (d9) 99.2%>99% (by ¹H NMR)≥ 98%
d8 Impurity 0.6%Not directly measuredReport if >0.5%
d0 (unlabeled) Impurity <0.1%<0.1%≤ 0.5%

Visualizations

Experimental Workflow for Isotopic Purity Verification

Isotopic Purity Verification Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_result Final Verification start N-Butylscopolammonium Bromide-d9 Standard prep Dissolution in appropriate solvent start->prep hrms HRMS Analysis prep->hrms nmr NMR Analysis prep->nmr hrms_data Isotopic Distribution (d0-d9) hrms->hrms_data nmr_data Purity vs. Internal Std & Deuteration Pattern nmr->nmr_data report Certificate of Analysis hrms_data->report nmr_data->report

Caption: General workflow for verifying the isotopic purity of this compound.

Comparison of Analytical Techniques

Comparison of Analytical Techniques cluster_hrms HRMS Attributes cluster_nmr NMR Attributes topic Isotopic Purity of This compound hrms High-Resolution Mass Spectrometry topic->hrms nmr Nuclear Magnetic Resonance topic->nmr hrms_adv Advantages: - High Sensitivity - Isotopic Distribution hrms->hrms_adv hrms_lim Limitations: - Relative Quantitation - No Positional Info hrms->hrms_lim nmr_adv Advantages: - Absolute Quantitation (qNMR) - Positional Information nmr->nmr_adv nmr_lim Limitations: - Lower Sensitivity - Higher Sample Amount nmr->nmr_lim

Caption: Key attributes of HRMS and NMR for isotopic purity analysis.

Alternative Standards

The non-deuterated N-Butylscopolammonium Bromide serves as an essential reference standard. It is used to develop and optimize the analytical methods (both chromatography and mass spectrometry conditions) and to determine the natural isotopic abundance, which is crucial for the accurate calculation of isotopic purity from HRMS data.

Conclusion

Both High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are indispensable tools for the verification of the isotopic purity of this compound standards. HRMS provides a rapid and highly sensitive method to determine the distribution of all isotopologues.[1][2] In contrast, qNMR offers a robust method for absolute purity determination against a certified internal standard and can provide valuable information about the location of the deuterium labels.[3][4] The choice between these techniques will be guided by the specific analytical needs, the required level of quantitation, and the instrumentation available. For comprehensive characterization, a combination of both techniques is often the most rigorous approach.

References

A Comparative Analysis of the Analgesic Effects of N-butylscopolammonium Bromide and Butorphanol Tartrate in Visceral Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of N-butylscopolammonium bromide and butorphanol (B1668111) tartrate, with a specific focus on their efficacy in managing visceral pain. The information presented is based on available experimental data from both animal and human studies.

Mechanism of Action

N-butylscopolammonium bromide is a peripherally acting antimuscarinic agent.[1] It exerts its analgesic effect through its spasmolytic action on the smooth muscles of the gastrointestinal, biliary, and genitourinary tracts.[2] By blocking muscarinic receptors, it inhibits the action of acetylcholine, leading to smooth muscle relaxation and a reduction in pain associated with cramping and spasms.[3][4] As a quaternary ammonium (B1175870) derivative, it does not readily cross the blood-brain barrier, thus limiting central nervous system side effects.[2]

Butorphanol tartrate is a synthetic opioid analgesic with a mixed agonist-antagonist profile at opioid receptors.[5] It primarily acts as an agonist at the kappa-opioid receptor, which is thought to be significantly involved in mediating visceral pain, and as a partial agonist or antagonist at the mu-opioid receptor.[5][6][7] This dual action provides analgesia with a reported ceiling effect for respiratory depression, potentially offering a safer profile compared to full mu-opioid agonists.[5]

Quantitative Data Presentation

The following tables summarize the quantitative data on the analgesic efficacy and side effects of N-butylscopolammonium bromide and butorphanol tartrate from various studies.

Table 1: Comparative Analgesic Efficacy in an Equine Colic Model

Treatment GroupResponder RateMean Cumulative Pain Score (CPS)Mean Duration of Action (minutes)
N-butylscopolammonium bromide (0.3 mg/kg IV)6 out of 8 poniesNot statistically different from butorphanolNot statistically different from butorphanol
Butorphanol tartrate (0.1 mg/kg IV)3 out of 8 poniesNot statistically different from N-butylscopolammonium bromideNot statistically different from butorphanol

Data from a balloon-induced model of abdominal pain in ponies.[8]

Table 2: Efficacy of Butorphanol Tartrate in Human Visceral Pain

Study PopulationInterventionPrimary OutcomeResult
Patients undergoing gastrointestinal endoscopyButorphanol (10 μg/kg IV) vs. PlaceboIncidence of visceral pain (VAS ≥ 1) at 10 min post-recovery31.5% in butorphanol group vs. 68.5% in placebo group (P = 0.002)[3][9]
Patients undergoing hepatic microwave ablationButorphanol vs. PlaceboIntraoperative pain (VAS)Butorphanol group: 3.54 ± 1.67 vs. Placebo group: 5.00 ± 1.46 (P < 0.001)[2]
Patients undergoing hepatic microwave ablationButorphanol vs. PlaceboPostoperative pain at 6 hours (VAS)Butorphanol group: 0.65 + 0.81 vs. Placebo group: 1.39 + 1.21 (P < 0.001)[2]
Patients undergoing painless gastroscopyButorphanol (various doses)ED95 for effective analgesia9.108 μg/kg (ages 18-44), 8.419 μg/kg (ages 45-59), 7.348 μg/kg (ages ≥60)[10]

Table 3: Common Side Effects

DrugCommon Side EffectsSerious Adverse Events (Rare)
N-butylscopolammonium bromide Dry mouth, constipation, blurred vision, transient tachycardia, transient pupillary dilation, decreased borborygmal sounds.[11][12][13]Painful red eye with loss of vision (increased intraocular pressure), palpitations, difficulty urinating, serious allergic reaction (anaphylaxis).[13]
Butorphanol tartrate Drowsiness, dizziness, nausea, vomiting, headache, confusion, lethargy.[5][9][14][15]Respiratory depression, serotonin (B10506) syndrome, potential for dependence and withdrawal symptoms, increased pain sensitivity (hyperalgesia).[5][14][15]

Experimental Protocols

Balloon-Induced Abdominal Pain Model in Ponies

This model was utilized in a direct comparative study of N-butylscopolammonium bromide and butorphanol tartrate.[8]

  • Animal Subjects: Eight adult ponies were used in a crossover design, receiving both treatments in two different trials.

  • Pain Induction: A balloon catheter was surgically placed in the lumen of the cecum. Moderate abdominal pain was induced by inflating the balloon.

  • Pain Assessment: The ponies were evaluated every 5 minutes, and a cumulative pain score (CPS) was assigned based on behavioral indicators of pain.

  • Treatment Administration: After two baseline pain measurements, either N-butylscopolammonium bromide (0.3 mg/kg) or butorphanol tartrate (0.1 mg/kg) was administered intravenously.

  • Data Collection: Assessments continued for 60 minutes or until moderate abdominal pain returned. The primary endpoints were the response to treatment, CPS, and duration of drug action.

Commonly Used Animal Models of Visceral Pain

Several animal models are employed to study visceral pain and evaluate the efficacy of analgesics. These models often involve mechanical, chemical, or inflammatory stimuli to induce a pain state.

  • Colorectal Distension (CRD): This is a widely used model where a balloon is inserted into the colon and rectum and inflated to various pressures to elicit pain responses, which can be measured through behavioral observation or recording of visceral motor reflexes.[16]

  • Chemical Irritation: Intraperitoneal injection of substances like acetic acid or phenylquinone can induce writhing behavior, a sign of visceral pain. However, these models are less specific to the viscera.[17]

  • Inflammatory Models: Visceral inflammation can be induced by intracolonic administration of agents like 2,4,6-trinitrobenzene sulfonic acid (TNBS) to create a model of inflammatory bowel disease-associated pain.[18]

Mandatory Visualizations

Signaling_Pathway_N_Butylscopolammonium_Bromide cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Smooth Muscle Cell ACh Acetylcholine (ACh) M3_receptor Muscarinic M3 Receptor ACh->M3_receptor Binds to placeholder Contraction Smooth Muscle Contraction M3_receptor->Contraction Activates NBB N-butylscopolammonium bromide NBB->M3_receptor Blocks

Caption: Signaling pathway of N-butylscopolammonium bromide.

Signaling_Pathway_Butorphanol_Tartrate cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Pain_Signal_Input Pain Signal Input Neurotransmitter_Release Neurotransmitter Release Pain_Signal_Input->Neurotransmitter_Release Pain_Signal_Transmission Pain Signal Transmission Neurotransmitter_Release->Pain_Signal_Transmission Butorphanol Butorphanol Tartrate Kappa_Receptor Kappa-Opioid Receptor (Agonist) Butorphanol->Kappa_Receptor Binds to Mu_Receptor Mu-Opioid Receptor (Partial Agonist/ Antagonist) Butorphanol->Mu_Receptor Binds to Kappa_Receptor->Neurotransmitter_Release Inhibits Mu_Receptor->Pain_Signal_Transmission Modulates

Caption: Signaling pathway of Butorphanol Tartrate.

Experimental_Workflow_Pony_Study Start Start: 8 Adult Ponies (Crossover Design) Induce_Pain Induce Moderate Abdominal Pain (Cecal Balloon Inflation) Start->Induce_Pain Baseline Record Baseline Cumulative Pain Score (CPS) x2 Induce_Pain->Baseline Randomization Randomly Administer Treatment Baseline->Randomization Treatment_NBB N-butylscopolammonium bromide (0.3 mg/kg IV) Randomization->Treatment_NBB Group 1 Treatment_Butorphanol Butorphanol tartrate (0.1 mg/kg IV) Randomization->Treatment_Butorphanol Group 2 Assess_Pain Assess CPS every 5 mins (for 60 mins or until pain returns) Treatment_NBB->Assess_Pain Treatment_Butorphanol->Assess_Pain Data_Analysis Analyze Responder Rate, CPS, and Duration of Action Assess_Pain->Data_Analysis Crossover Washout Period & Crossover to Alternate Treatment Data_Analysis->Crossover Crossover->Induce_Pain

Caption: Experimental workflow of the comparative pony study.

References

A Comparative Analysis of Bile Acids and Scopolamine-N-butylbromide on Intestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological effects of bile acids and the pharmacological effects of scopolamine-N-butylbromide on intestinal motility. It includes a review of their mechanisms of action, comparative data from experimental studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: Modulators of Gut Motility

Intestinal motility is a complex, highly coordinated process involving smooth muscle contractions that are essential for the digestion and absorption of nutrients, as well as the propulsion of waste. This process is regulated by a sophisticated interplay of the enteric nervous system, hormones, and luminal contents.

  • Bile Acids: Traditionally known for their role in fat digestion, bile acids are now recognized as critical signaling molecules that modulate various physiological processes, including intestinal motility.[1][2] They act as endogenous regulators, with their effects varying based on their chemical structure, concentration, and location within the gastrointestinal tract.[2][3]

  • Scopolamine-N-butylbromide (HBB): Also known as hyoscine butylbromide (e.g., Buscopan®), this compound is a semi-synthetic derivative of scopolamine. It is a widely used antispasmodic drug indicated for the treatment of abdominal pain and cramping associated with smooth muscle spasms.[4][5] Unlike bile acids, HBB acts as an exogenous inhibitor of intestinal motility.[6]

Mechanism of Action: A Tale of Two Pathways

The mechanisms by which bile acids and scopolamine-N-butylbromide influence intestinal motility are fundamentally different, reflecting their respective roles as a physiological modulator and a targeted pharmacological agent.

Bile Acids: A Complex Signaling Network

Bile acids exert their effects through multiple signaling pathways, leading to a nuanced regulation of gut motility. Their actions are mediated primarily through the activation of G protein-coupled receptors (GPCRs) and nuclear receptors.[3]

Key pathways include:

  • Takeda G protein-coupled Receptor 5 (TGR5): Activation of TGR5 on enteroendocrine cells by bile acids can stimulate the release of glucagon-like peptide-1 (GLP-1) and Peptide YY (PYY), which are known to inhibit gastrointestinal motility.[1]

  • Muscarinic Receptors: Some studies suggest that bile acids can interact with muscarinic receptors (the same target as scopolamine), potentially modulating cholinergic signaling.[2] This interaction is complex and can lead to varied effects.

  • Gut Microbiota Interaction: The gut microbiota extensively metabolizes primary bile acids into secondary bile acids. These secondary bile acids have distinct signaling properties and can significantly influence motility, highlighting an indirect mechanism of action.[7][8]

cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine/Smooth Muscle Cell BA Bile Acids (Primary & Secondary) Microbiota Gut Microbiota BA->Microbiota Metabolism TGR5 TGR5 Receptor BA->TGR5 Muscarinic Muscarinic Receptors BA->Muscarinic Interaction Microbiota->BA Conversion to Secondary BAs Signaling Intracellular Signaling Cascades (e.g., cAMP, Ca2+) TGR5->Signaling Muscarinic->Signaling Hormone GLP-1 / PYY Release Signaling->Hormone Motility Modulation of Intestinal Motility Signaling->Motility Direct Effect on Smooth Muscle Hormone->Motility Inhibitory Effect

Figure 1: Signaling pathway of bile acids in intestinal motility.

Scopolamine-N-butylbromide: Targeted Anticholinergic Action

Scopolamine-N-butylbromide acts as a competitive antagonist at muscarinic acetylcholine (B1216132) (ACh) receptors, particularly the M3 subtype, located on smooth muscle cells of the gastrointestinal tract.[9]

The mechanism is direct and inhibitory:

  • Acetylcholine Release: The parasympathetic nervous system releases ACh to stimulate muscle contraction.

  • Receptor Blockade: HBB binds to muscarinic receptors, preventing ACh from binding.[6]

  • Inhibition of Contraction: This blockade inhibits the intracellular signaling cascade (involving G-proteins and calcium mobilization) that leads to smooth muscle contraction.

  • Result: The outcome is smooth muscle relaxation (antispasmodic effect) and a reduction in intestinal motility.[4][10]

Because of its quaternary ammonium (B1175870) structure, HBB is poorly absorbed systemically and does not readily cross the blood-brain barrier, which minimizes central nervous system side effects.[6]

cluster_muscle Smooth Muscle Cell PNS Parasympathetic Nerve Terminal ACh Acetylcholine (ACh) PNS->ACh Releases Muscarinic Muscarinic Receptor (M3) ACh->Muscarinic Binds & Activates HBB Scopolamine-N-butylbromide (HBB) HBB->Muscarinic Blocks Contraction Muscle Contraction Muscarinic->Contraction Initiates Relaxation Muscle Relaxation (Reduced Motility) Muscarinic->Relaxation Inhibition leads to

Figure 2: Mechanism of action for Scopolamine-N-butylbromide.

Data Presentation: Comparative Effects on Motility

The following table summarizes experimental findings on the effects of bile acids and scopolamine-N-butylbromide on key parameters of intestinal motility. Direct comparative studies are limited; therefore, data is compiled from separate investigations.

Parameter Bile Acids Scopolamine-N-butylbromide (HBB) References
Gastric Emptying Inhibitory. Chenodeoxycholic acid (CDCA) at 1.25g was shown to delay gastric emptying in humans.Inhibitory. A single oral dose of 60 mg significantly delayed the emptying of a semisolid meal in healthy men.[2],[11]
Small Intestinal Transit Variable. Glycochenodeoxycholic acid (g-CDCA) and glycocholic acid (g-CA) at 15-30 mM decreased transit time in humans. Other studies report pro-motility effects depending on the specific bile acid.Inhibitory. As an anticholinergic, HBB is expected to decrease small intestinal transit, though specific quantitative data from human studies is less common than for gastric emptying.[2],[10]
Colonic Motility Stimulatory. Increased fecal bile acids are associated with increased colonic motility. Direct perfusion of bile acids into the human sigmoid colon stimulates motor activity.Inhibitory. HBB is used clinically to reduce colonic spasms and contractions associated with conditions like Irritable Bowel Syndrome (IBS).[8],[12]
Smooth Muscle Contraction (In Vitro) Variable. Effects depend on the bile acid and concentration. Can induce both contraction and relaxation of isolated intestinal segments.Inhibitory. HBB reduces muscle contractions induced by muscarinic agonists in isolated human small and large intestinal samples.[2],[12]

Experimental Protocols

Reproducible and standardized methods are crucial for studying intestinal motility. Below are detailed protocols for common in vivo and in vitro assays.

Protocol 1: In Vivo Measurement of Whole Gut Transit (Charcoal Meal Assay)

This protocol is a widely used method in rodents to assess the overall transit of a non-absorbable marker through the gastrointestinal tract.[13]

Objective: To measure the distance traveled by a charcoal meal through the small intestine as a percentage of the total small intestine length.

Materials:

  • Test animals (e.g., mice or rats), fasted overnight with free access to water.

  • Test compounds (Bile acid solution or Scopolamine-N-butylbromide) or vehicle control.

  • Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum acacia or methylcellulose).

  • Oral gavage needles.

  • Surgical dissection tools.

  • Ruler.

Procedure:

  • Animal Preparation: Fast animals for 12-18 hours before the experiment to ensure an empty upper gastrointestinal tract.

  • Compound Administration: Administer the test compound (or vehicle) orally or via intraperitoneal injection at a predetermined time before the charcoal meal (e.g., 30 minutes).

  • Charcoal Meal Administration: Administer a fixed volume of the charcoal meal suspension (e.g., 0.2-0.5 mL for mice) via oral gavage.

  • Transit Time: Euthanize the animals at a fixed time point after charcoal administration (e.g., 20-30 minutes).

  • Dissection and Measurement: Immediately perform a laparotomy, carefully expose the gastrointestinal tract from the stomach to the cecum.

  • Excise the entire small intestine, from the pyloric sphincter to the ileocecal junction, and lay it flat on a moist surface without stretching.

  • Data Collection: Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal front from the pyloric sphincter.

  • Calculation: Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

A 1. Fast Animals (12-18 hours) B 2. Administer Test Compound or Vehicle A->B C 3. Administer Charcoal Meal (Oral Gavage) B->C D 4. Wait for Fixed Time (e.g., 20-30 min) C->D E 5. Euthanize & Dissect Small Intestine D->E F 6. Measure Total Length & Distance Traveled by Charcoal E->F G 7. Calculate % Transit F->G

Figure 3: Workflow for the in vivo charcoal meal transit assay.

Protocol 2: In Vitro Isolated Intestinal Smooth Muscle Contraction Assay (Organ Bath)

This ex vivo method allows for the direct measurement of smooth muscle contractility and the effects of pharmacological agents in a controlled environment.[14]

Objective: To measure the contractile response of an isolated segment of intestine to stimulatory and inhibitory compounds.

Materials:

  • Test animal (e.g., guinea pig, rabbit, or rat).

  • Organ bath system with temperature control (37°C) and aeration (95% O2 / 5% CO2).

  • Isotonic transducer and data acquisition system.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Surgical dissection tools.

  • Suture thread.

  • Test compounds (e.g., Acetylcholine as a contractile agent, Bile acids, Scopolamine-N-butylbromide).

Procedure:

  • Tissue Preparation: Euthanize the animal and immediately excise a segment of the desired intestinal region (e.g., ileum, colon).

  • Place the segment in cold, aerated physiological salt solution. Clean the segment by gently flushing the lumen.

  • Cut the segment into smaller pieces (e.g., 2-3 cm long).

  • Mounting: Tie one end of the intestinal segment to a fixed hook in the organ bath chamber and the other end to an isotonic force transducer.

  • Fill the chamber with pre-warmed (37°C), aerated salt solution.

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a small resting tension (e.g., 0.5-1.0 g). Replace the bath solution every 15-20 minutes.

  • Testing Protocol:

    • Stimulation: Add a contractile agent (e.g., Acetylcholine, Carbachol) to the bath to establish a baseline contractile response.

    • Washout: After a stable contraction is recorded, wash the tissue multiple times with fresh salt solution until it returns to baseline tension.

    • Inhibition Study: Pre-incubate the tissue with the test inhibitor (e.g., Scopolamine-N-butylbromide or a specific bile acid) for a set period (e.g., 15-20 minutes).

    • Re-stimulation: While the inhibitor is present, add the same concentration of the contractile agent and record the response.

  • Data Analysis: Measure the amplitude of contraction before and after the addition of the inhibitor. Calculate the percentage inhibition of the contractile response.

A 1. Isolate Intestinal Segment B 2. Mount Tissue in Organ Bath (37°C, Aerated Krebs Solution) A->B C 3. Equilibrate Under Tension (30-60 min) B->C D 4. Record Baseline Contraction (e.g., with Acetylcholine) C->D E 5. Washout D->E F 6. Pre-incubate with Test Compound (HBB or Bile Acid) E->F G 7. Re-stimulate & Record Contraction F->G H 8. Analyze Data (% Inhibition) G->H

Figure 4: Workflow for the in vitro organ bath experiment.

Conclusion and Future Directions

Bile acids and scopolamine-N-butylbromide alter intestinal motility through distinct mechanisms. Bile acids are complex endogenous modulators with pro-motility and anti-motility effects mediated by a network of receptors and interactions with gut microbiota.[1][8] In contrast, scopolamine-N-butylbromide is a targeted pharmacological inhibitor that provides smooth muscle relaxation by directly blocking muscarinic acetylcholine receptors.[6]

For drug development professionals, understanding these differences is key. Targeting bile acid receptors like TGR5 offers novel therapeutic avenues for motility disorders, though the complexity of their signaling presents a challenge. Scopolamine-N-butylbromide remains a valuable tool for symptomatic relief of cramping and spasms due to its direct and potent antimuscarinic action.[4] Future research should focus on head-to-head comparative studies to better quantify the relative potency of these agents and further elucidate the intricate role of different bile acid species in the nuanced regulation of human intestinal motility.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N-Butylscopolammonium Bromide-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Butylscopolammonium Bromide-d9. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough understanding of the potential hazards is the first step in safe handling. The following table summarizes the key hazard information and the required personal protective equipment.

Hazard ClassificationGHS PictogramSignal WordHazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)
alt text
Warning H302: Harmful if swallowedChemical safety goggles, Lab coat, Nitrile gloves
Acute Toxicity, Inhalation (Category 4)
alt text
Warning H332: Harmful if inhaledRespiratory protection (use in a well-ventilated area or under a fume hood)

Operational Plan: From Receipt to Disposal

Following a standardized operational procedure is critical to minimizing exposure and ensuring safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperatures are between 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5] The compound is hygroscopic, so it should be stored under an inert atmosphere.[1]

Handling and Preparation
  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation risk.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear nitrile gloves. Ensure gloves are compatible with the solvents being used.

    • Skin and Body Protection: Wear a lab coat.

  • Weighing: If weighing the solid, do so in a fume hood on a tared weigh paper or in a suitable container.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill and Emergency Procedures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Sweep up the material and place it in a suitable, closed container for disposal.[5]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

  • First Aid:

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of waste material in accordance with local, state, and federal regulations.[3] Do not mix with other waste.[3]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh papers, and pipette tips, should be considered hazardous waste and disposed of accordingly.

  • Empty Containers: Handle uncleaned containers as you would the product itself.[3] They should be disposed of in an approved waste disposal plant.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Store Store in Cool, Dry, Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Compound DonPPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Occurs Experiment->Spill DisposeWaste Dispose of Waste & Contaminated Materials Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE Spill->Decontaminate Clean up FirstAid Administer First Aid Spill->FirstAid If Exposed

Caption: Safe Handling Workflow for this compound.

By implementing these safety and logistical measures, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.